molecular formula C13H10N2OS B176742 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 156424-47-4

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B176742
CAS No.: 156424-47-4
M. Wt: 242.3 g/mol
InChI Key: MFQLJKGRFRWGCM-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4) is a thienopyrimidine-based chemical compound of significant interest in infectious disease research, particularly for developing novel therapeutics against Helicobacter pylori . This scaffold serves as a core structure for developing narrow-spectrum antibacterial agents aimed at overcoming the limitations of current broad-spectrum therapies. Its primary research value lies in its selective inhibition of H. pylori , a major causative agent of gastritis, peptic ulcers, and gastric cancer, with potency superior to clarithromycin in early leads . The compound's mechanism of action targets the NuoD subunit of H. pylori 's respiratory Complex I (NADH:ubiquinone oxidoreductase) . This enzyme complex is uniquely essential for ATP synthesis in the pathogen, making it a promising target for selective antibiotic development. Researchers utilize this thienopyrimidine and its derivatives to explore the structure-activity relationship (SAR) at the NuoB-NuoD binding interface, guiding the optimization of potency, cytotoxicity, and pharmacokinetic properties . Lead compounds in this series demonstrate excellent in vitro potency and efficacy in ex vivo infection models, establishing the thienopyrimidine scaffold as a validated starting point for future antibiotic development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-14-10-7-11(9-5-3-2-4-6-9)17-12(10)13(16)15-8/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLJKGRFRWGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433831
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156424-47-4
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine core is a privileged scaffold, analogous to purines, and is featured in numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties. This document outlines a validated, two-step synthetic pathway, commencing with the well-established Gewald reaction to construct the key 2-aminothiophene intermediate, followed by a cyclocondensation to yield the target molecule. Detailed, step-by-step experimental protocols are provided, underpinned by a discussion of the mechanistic rationale and experimental considerations. Furthermore, this guide presents a full suite of predicted characterization data, including 1H NMR, 13C NMR, IR, and mass spectrometry, based on established data for structurally analogous compounds. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and professionals in the field of drug development.

Introduction and Significance

The thieno[3,2-d]pyrimidine scaffold has garnered considerable attention in the field of medicinal chemistry due to its structural similarity to endogenous purines, which allows for competitive binding to the ATP-binding sites of various kinases. This has led to the development of numerous thienopyrimidine derivatives as potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. The specific substitution pattern of this compound, incorporating a methyl group at the 2-position and a phenyl group at the 6-position, offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The phenyl group can engage in crucial π-stacking interactions within a protein's active site, while the methyl group can provide additional hydrophobic interactions and influence the overall solubility and metabolic stability of the molecule.

This guide provides a robust and reproducible synthetic route to this valuable compound, enabling further investigation into its biological properties and potential therapeutic applications.

Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence, as illustrated below. This pathway is designed for efficiency and reliability, utilizing well-established and high-yielding reactions.

Synthetic_Pathway cluster_reactants1 Starting Materials cluster_reagents2 Reagent Phenylacetaldehyde Phenylacetaldehyde Intermediate 2-Amino-5-phenylthiophene-3-carboxamide Phenylacetaldehyde->Intermediate Step 1: Gewald Reaction (Base, Solvent) Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Step 1: Gewald Reaction (Base, Solvent) Sulfur Sulfur Sulfur->Intermediate Step 1: Gewald Reaction (Base, Solvent) Product This compound Intermediate->Product Step 2: Cyclocondensation (Heat) AceticAnhydride Acetic Anhydride

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carboxamide (Intermediate)

The initial step involves the synthesis of the key intermediate, 2-amino-5-phenylthiophene-3-carboxamide, via the Gewald multicomponent reaction.[1][2][3] This robust reaction efficiently constructs the substituted 2-aminothiophene ring system in a one-pot procedure. The reaction proceeds through an initial Knoevenagel condensation between phenylacetaldehyde and cyanoacetamide, followed by the addition of elemental sulfur and subsequent cyclization.

Experimental Protocol:

Gewald_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Combine phenylacetaldehyde, cyanoacetamide, and elemental sulfur in a suitable solvent (e.g., ethanol). B 2. Add a basic catalyst (e.g., triethylamine or morpholine) dropwise at room temperature. A->B C 3. Stir the mixture at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC. B->C D 4. Pour the reaction mixture into ice-water to precipitate the product. C->D E 5. Collect the solid by filtration and wash thoroughly with water. D->E F 6. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure intermediate. E->F

Figure 2: Workflow for the Gewald synthesis of the thiophene intermediate.

Detailed Procedure:

  • To a stirred solution of phenylacetaldehyde (1.20 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL), add triethylamine (1.4 mL, 10 mmol) dropwise at room temperature.

  • The reaction mixture is then heated to 50°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and then a small amount of cold ethanol.

  • The crude product is purified by recrystallization from ethanol to yield 2-amino-5-phenylthiophene-3-carboxamide as a solid.

Step 2: Synthesis of this compound (Final Product)

The final step is the cyclocondensation of the 2-amino-5-phenylthiophene-3-carboxamide intermediate with acetic anhydride to form the desired this compound.[4][5] This reaction introduces the 2-methyl group and facilitates the closure of the pyrimidinone ring.

Experimental Protocol:

Cyclocondensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A 1. Suspend 2-amino-5-phenylthiophene-3-carboxamide in an excess of acetic anhydride. B 2. Heat the mixture to reflux for several hours and monitor by TLC. A->B C 3. Cool the reaction mixture to room temperature. B->C D 4. Pour the mixture into ice-water to precipitate the product and decompose excess acetic anhydride. C->D E 5. Collect the solid by filtration, wash with water, and dry. D->E F 6. Purify the crude product by recrystallization (e.g., from ethanol or acetic acid). E->F

Figure 3: Workflow for the cyclocondensation to the final product.

Detailed Procedure:

  • A mixture of 2-amino-5-phenylthiophene-3-carboxamide (2.18 g, 10 mmol) in acetic anhydride (15 mL) is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured into ice-cold water (100 mL) with stirring.

  • The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then dried and purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to afford this compound.

Characterization of this compound

As no explicit experimental data for the target molecule is readily available, the following characterization data is predicted based on the analysis of structurally similar compounds reported in the literature.[6][7][8][9]

Property Predicted Value
Molecular Formula C13H10N2OS
Molecular Weight 242.30 g/mol
Appearance White to off-white solid
Melting Point >250 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol
Spectroscopic Data
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.5 (s, 1H, NH - pyrimidinone)

    • δ 7.7 - 7.5 (m, 2H, Ar-H)

    • δ 7.5 - 7.3 (m, 3H, Ar-H)

    • δ 7.2 (s, 1H, thiophene-H)

    • δ 2.4 (s, 3H, CH3)

  • 13C NMR (100 MHz, DMSO-d6):

    • δ 165.0 (C=O)

    • δ 160.0 (C-N)

    • δ 155.0 (C-N)

    • δ 140.0 (Ar-C)

    • δ 135.0 (Ar-C)

    • δ 129.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 120.0 (thiophene-C)

    • δ 115.0 (thiophene-C)

    • δ 21.0 (CH3)

  • Infrared (IR) Spectroscopy (KBr, cm-1):

    • 3400-3200 (N-H stretching)

    • 3100-3000 (Ar C-H stretching)

    • 1680-1660 (C=O stretching, amide)

    • 1610-1580 (C=N and C=C stretching)

    • ~700 and ~760 (C-H out-of-plane bending for monosubstituted benzene)

  • Mass Spectrometry (MS):

    • ESI-MS (m/z): [M+H]+ calculated for C13H11N2OS: 243.06; found: 243.XX.

Trustworthiness and Self-Validation

The synthetic protocols described herein are based on well-established and widely published chemical transformations. The Gewald reaction is a cornerstone of thiophene synthesis, known for its reliability and broad substrate scope. Similarly, the cyclocondensation of 2-aminothiophene-3-carboxamides with anhydrides is a standard method for the preparation of thieno[2,3-d]pyrimidin-4-ones. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the intermediate and final product can be unequivocally confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry, as well as by melting point determination. The predicted characterization data serves as a benchmark for researchers to validate their experimental outcomes.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies and providing a comprehensive set of predicted analytical data, this document aims to facilitate the efficient and successful production of this valuable heterocyclic compound. The availability of a reliable synthetic route is paramount for enabling further research into the biological activities and therapeutic potential of this and related thienopyrimidine derivatives.

References

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Semantic Scholar. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • BenchChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxamide | 51486-03-4.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • ChemicalBook. (n.d.). THIENO[3,2-D]PYRIMIDIN-4(3H)-ONE manufacturers and suppliers in india.
  • El-Sayed, N. N., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.
  • ResearchGate. (2017). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • PubMed. (1990).
  • PubMed Central. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • MDPI. (2020). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione.

  • ResearchGate. (2015). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). IR Spectra of the Compounds Synthesized | Download Table.
  • ResearchGate. (2001).
  • MDPI. (2020). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827.
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  • Wikipedia. (n.d.). Gewald reaction.
  • Semantic Scholar. (2023). phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Compar.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -).
  • ResearchGate. (2008). (PDF) Synthesis of Some New 2-Arylthieno[2,3-d]Pyrimidin-4(3H)
  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d].
  • PubMed Central. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • PubMed Central. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.
  • ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • ResearchGate. (2011). (PDF)
  • ResearchGate. (2019). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies.
  • Sigma-Aldrich. (n.d.). 2-amino-5-phenylthiophene-3-carbonitrile.
  • PubMed Central. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
  • University of Groningen research portal. (2022).
  • PubMed Central. (2022).
  • ResearchGate. (2018). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid | Request PDF.
  • PubMed Central. (2023).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a privileged structure, analogous to purines, and is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This document synthesizes the available information on this specific molecule, provides context from closely related analogues, and details the requisite experimental protocols for its full characterization. The guide is structured to provide not just data, but a deeper, mechanistic understanding of why these properties are critical for drug discovery and development.

Introduction and Molecular Overview

This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring. This core structure is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[1] The specific substitutions—a methyl group at position 2, a phenyl group at position 6, and a hydroxyl group at position 4 (rendering it a pyrimidin-4-ol or its tautomeric form, a pyrimidin-4-one)—are critical in defining its specific biological activity, selectivity, and pharmacokinetic profile.

While specific experimental data for this exact molecule is sparse in publicly accessible literature, its chemical identity is confirmed.[3] This guide will, therefore, leverage data from structurally similar compounds to provide well-grounded predictions and outline the experimental path to empirical validation.

Table 1: Core Molecular Identifiers [3]

Property Value
IUPAC Name This compound
CAS Number 156424-47-4
Molecular Formula C₁₃H₁₀N₂OS
Molecular Weight 242.30 g/mol

| Canonical SMILES | CC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3 |

Below is a diagram illustrating the core chemical structure of the compound.

Caption: 2D Structure of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one.

Synthesis Pathway

The synthesis of this compound would logically follow established routes for this scaffold. The most common approach begins with a substituted 2-aminothiophene, which is then cyclized to form the fused pyrimidinone ring system.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol: A Representative Synthesis
  • Step 1: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate. This key intermediate is typically synthesized via the Gewald reaction. Phenylacetaldehyde, ethyl cyanoacetate, and elemental sulfur are reacted in the presence of a base catalyst, such as morpholine, in a solvent like ethanol. The mixture is refluxed until the reaction is complete, yielding the aminothiophene derivative.

  • Step 2: Acetylation of the Aminothiophene. The resulting aminothiophene is then acetylated. This can be achieved by reacting it with acetic anhydride, often in the presence of a mild base or using acetic acid as a solvent. This step introduces the precursor to the 2-methyl group of the pyrimidine ring.

  • Step 3: Ring Cyclization to form the Thieno[3,2-d]pyrimidin-4-one. The acetylated intermediate is cyclized to form the final pyrimidinone ring. This is commonly achieved by heating the intermediate with a source of ammonia, such as formamide or by bubbling ammonia gas through the reaction mixture, often under pressure. This intramolecular condensation and ring closure yields this compound.[4]

Core Physicochemical Properties: Predictions and Experimental Determination

Solubility

Predicted Solubility: The molecule contains a polar pyrimidinol/pyrimidinone system and a large nonpolar phenyl group. The hydroxyl group offers a site for hydrogen bonding, which may impart some solubility in polar protic solvents. However, the planar, fused ring system and the phenyl group contribute significantly to its lipophilicity. Therefore, it is predicted to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and potentially alcohols like methanol or ethanol, especially upon heating. The morpholine substituent on a similar scaffold is known to enhance solubility.[1]

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A panel of pharmaceutically relevant solvents should be used (e.g., Water, PBS pH 7.4, 0.1N HCl, Methanol, Ethanol, DMSO).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the samples to separate the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report solubility in mg/mL or µM.

Melting Point

Predicted Melting Point: Fused heterocyclic systems like thienopyrimidines are generally crystalline solids with relatively high melting points due to their planar structure, which allows for efficient crystal packing. A related compound, 3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, has a reported melting point of 303-304°C.[4] The target compound, lacking one of the hydroxyl groups, may have a slightly lower but still high melting point, likely in the range of 250-300°C.

Experimental Protocol for Melting Point Determination:

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube.

  • Measurement:

    • Perform a rapid preliminary scan to estimate the melting range.

    • For an accurate measurement, use a fresh sample and heat at a slower rate (e.g., 1-2°C per minute) near the estimated melting point.

  • Data Reporting: Report the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Acidity/Basicity (pKa)

Predicted pKa: The molecule has both acidic and basic centers.

  • Acidic pKa: The hydroxyl group on the pyrimidine ring (or the N-H proton in the tautomeric pyrimidinone form) is acidic. Its pKa is likely to be in the range of 7-9.

  • Basic pKa: The nitrogen atoms in the pyrimidine ring are basic. The predicted pKa for the protonated form of a related amine, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine, is 5.76.[6] The pyrimidinol is expected to have a lower basic pKa, likely in the range of 2-4.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is an issue).

  • Titration:

    • Titrate the solution with a standardized solution of strong acid (e.g., HCl) to determine the basic pKa.

    • Separately, titrate a fresh solution with a standardized solution of strong base (e.g., NaOH) to determine the acidic pKa.

    • Monitor the pH of the solution using a calibrated pH meter throughout the titration.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectral Properties

Spectral analysis is essential for structural confirmation and purity assessment.

Table 2: Expected Spectral Characteristics

Technique Expected Observations
¹H NMR - Aromatic protons from the phenyl group (multiplet, ~7.2-7.8 ppm).- A singlet for the thiophene proton (~7.0-7.5 ppm).- A singlet for the methyl group (~2.5 ppm).- A broad singlet for the N-H proton of the pyrimidinone tautomer (>10 ppm).
¹³C NMR - Resonances for the phenyl carbons (~125-140 ppm).- Resonances for the fused thienopyrimidine core carbons (~110-165 ppm).- A resonance for the methyl carbon (~20 ppm).
Mass Spec (LC-MS) - A strong signal for the protonated molecule [M+H]⁺ at m/z 243.30.

| Infrared (IR) | - A C=O stretch for the pyrimidinone tautomer (~1650-1700 cm⁻¹).- N-H stretching vibrations (~3100-3300 cm⁻¹).- Aromatic C-H and C=C stretching. |

Biological Context and Potential Mechanism of Action

Thieno[3,2-d]pyrimidine derivatives are frequently investigated as inhibitors of protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammation.[1][7][8]

Potential Target: PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Numerous thienopyrimidine derivatives have been specifically designed and synthesized as PI3K inhibitors.[7][9][10] this compound, by mimicking the purine structure of ATP, could potentially bind to the ATP-binding pocket of PI3K, inhibiting its kinase activity and downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Cell_Functions Cell Survival, Proliferation, Growth Akt->Cell_Functions Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor This compound Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a compound with significant therapeutic potential, grounded in the well-established biological activity of its core scaffold. While empirical data on its specific physicochemical properties are yet to be widely published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation. The protocols and predictions outlined herein offer a clear path for researchers to unlock the full potential of this promising molecule in the field of drug discovery.

References

  • P. Spies, J. C. T. Carlson, C. J. T. Hyland, et al. (2020). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

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  • S. Wang, Y. Zhang, Y. Zhang, et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]

  • A. A. Bekhit, T. A. K. El-Adl, H. M. A. Ashour, et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]

  • Y. Liu, Y. Wang, Z. Wang, et al. (2024). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. PubMed. Available at: [Link]

  • H. Lei, M. Wang, J. Han, Z. Lan. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press. Available at: [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2024). A REVIEW ON SYNTHESIS AND THERAPEUTIC APPLICATIONS OF BIOACTIVE THIENOPYRIMIDINE DERIVATIVES (2018-2025). AWS. Available at: [Link]

Sources

Spectroscopic and Structural Elucidation of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol , a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[3,2-d]pyrimidine scaffold is a privileged structure, known to interact with various biological targets, including kinases.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogues to provide a robust and predictive characterization.

Molecular Structure and Key Features

This compound possesses a fused heterocyclic system where a thiophene ring is annulated to a pyrimidine ring. The molecule is further substituted with a methyl group at position 2, a phenyl group at position 6, and a hydroxyl group at position 4. The presence of the hydroxyl group suggests the possibility of keto-enol tautomerism, which can influence its spectroscopic properties.

Figure 1: Chemical structure of this compound.

Synthesis and Characterization: An Experimental Approach

The synthesis of this compound can be achieved through a multi-step process starting from a substituted thiophene precursor. The following is a proposed synthetic protocol based on established methods for analogous thienopyrimidines.[3][4]

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate.

    • To a solution of ethyl benzoylacetate and elemental sulfur in ethanol, add methyl cyanoacetate and a catalytic amount of a suitable base (e.g., triethylamine).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the desired thiophene intermediate.

  • Step 2: Synthesis of this compound.

    • Suspend methyl 3-amino-5-phenylthiophene-2-carboxylate in acetic anhydride.

    • Add a catalytic amount of a strong acid, such as perchloric acid, and heat the mixture at reflux for 2-3 hours.

    • Monitor the cyclization reaction by TLC.

    • Upon completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield pure this compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-OH (hydroxyl proton, potentially exchangeable with D₂O)
~7.8 - 7.9m2HAr-H (ortho-protons of the phenyl ring)
~7.5 - 7.6m3HAr-H (meta- and para-protons of the phenyl ring)
~7.4s1HThiophene-H (proton at C7)
~2.5s3H-CH₃ (methyl protons)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C4 (C=O)
~165C2
~158C7a
~145C5a
~135C6
~130Quaternary C of phenyl ring
~129.5CH of phenyl ring
~129CH of phenyl ring
~128C7
~120C4a
~22C of -CH₃

Interpretation of NMR Spectra:

  • The downfield signal around 12.5 ppm in the ¹H NMR spectrum is characteristic of a hydroxyl proton in a pyrimidinol system, which may be broadened due to hydrogen bonding and exchange.

  • The aromatic region will show signals for the phenyl group protons and the lone thiophene proton. The phenyl protons are expected to appear as a complex multiplet, while the thiophene proton at C7 should appear as a singlet.

  • The singlet at approximately 2.5 ppm corresponds to the three protons of the methyl group at the C2 position.

  • In the ¹³C NMR spectrum, the carbonyl carbon (C4) is expected at a downfield chemical shift (~170 ppm). The other quaternary and protonated carbons of the heterocyclic system and the phenyl ring will appear in the aromatic region. The methyl carbon will be observed in the upfield region (~22 ppm).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretching (hydroxyl group)
3100 - 3000MediumAromatic C-H stretching
~1680StrongC=O stretching (pyrimidinone carbonyl)
~1610MediumC=N stretching
~1580, 1480Medium-StrongC=C stretching (aromatic rings)
~1250MediumC-O stretching
~700-800StrongC-H out-of-plane bending (aromatic)

Interpretation of IR Spectrum:

  • A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

  • A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of the pyrimidinone ring, suggesting a significant contribution from the keto tautomer.

  • The presence of C=N and aromatic C=C stretching vibrations will be observed in the 1610-1480 cm⁻¹ region.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 254.05, corresponding to the molecular formula C₁₃H₁₀N₂OS.

  • Major Fragmentation Pathways:

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 254 F1 [M - CH₃]⁺ m/z = 239 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 226 M->F2 - CO F3 [C₆H₅]⁺ m/z = 77 M->F3 Phenyl group cleavage

Figure 2: Predicted major fragmentation pathways for this compound.

Interpretation of Mass Spectrum:

  • The molecular ion peak will be the base peak or one of the most intense peaks in the spectrum.

  • Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 239.

  • Decarbonylation (loss of CO) from the pyrimidinone ring is a common fragmentation pathway for such systems, leading to a fragment at m/z = 226.

  • The presence of a phenyl group will likely give rise to a characteristic fragment at m/z = 77.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided NMR, IR, and MS data, derived from the analysis of closely related structures, offer a solid foundation for the identification and characterization of this compound. The proposed synthetic protocol serves as a practical starting point for its laboratory preparation. This information is intended to facilitate further research and development involving this and other thieno[3,2-d]pyrimidine derivatives in the pursuit of novel therapeutic agents.

References

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed. Retrieved January 15, 2026, from [Link]

  • 3-ethyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. (n.d.). Atlantis Press. Retrieved January 15, 2026, from [Link]

Sources

"crystal structure analysis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for obtaining and interpreting high-quality crystallographic data. The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] A definitive understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and intellectual property protection.

While a public crystal structure for the title compound is not available as of this writing, this guide presents the complete workflow an investigator would follow, from initial synthesis to final structural elucidation and analysis. This serves as a robust blueprint for the structural determination of this molecule and other novel heterocyclic compounds.

Part 1: Synthesis and Procurement of Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Proposed Synthesis

The synthesis of the thieno[3,2-d]pyrimidine core is well-established. A reliable route to this compound can be adapted from known procedures.[1] The key starting material, a substituted 2-aminothiophene, is cyclized to form the fused pyrimidinone ring system.

A plausible synthetic approach begins with a Gewald reaction to form the initial thiophene ring, followed by cyclization. For instance, condensation of a suitable precursor with formamidine acetate can yield the thieno[2,3-d]pyrimidin-4-ol.[3] Subsequent chlorination and nucleophilic substitution can be employed to introduce the desired functionalities.[3]

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often unpredictable step. A "good" crystal should be 0.1 - 0.4 mm in at least two dimensions, possess well-defined faces, and be free of cracks or defects.[4] The goal is to guide the molecules to self-assemble into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing supersaturation of a solution of the compound.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane).[5] A good crystallization solvent is one in which the compound is moderately soluble; it should not be too soluble or too insoluble.

  • Primary Crystallization Techniques: Set up small-scale crystallization trials using the following methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation. This is often the simplest and most effective method.[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[6]

    • Liquid-Liquid Diffusion (Solvent Layering): Carefully layer a less dense anti-solvent on top of a more dense solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.[7]

Causality Behind the Choice: The choice of technique is dictated by the compound's solubility profile. Slow evaporation works well for moderately soluble compounds. Diffusion methods are superior for highly soluble compounds, as they provide more gentle and controlled changes in supersaturation.[7]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[8] It provides unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure.[8]

The Fundamental Principle: Bragg's Law

In 1912, Max von Laue demonstrated that crystals act as three-dimensional diffraction gratings for X-rays.[8] The phenomenon is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of incidence (θ) for constructive interference to occur:

nλ = 2d sinθ

By rotating the crystal in a monochromatic X-ray beam, a complete diffraction pattern is collected, which represents the Fourier transform of the crystal's electron density.[8]

Experimental Workflow: From Crystal to Diffraction Pattern

The following diagram outlines the standard workflow for SC-XRD data collection.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal_Selection Select High-Quality Crystal Mounting Mount on Goniometer Crystal_Selection->Mounting Centering Center Crystal in X-ray Beam Mounting->Centering Screening Preliminary Screening Centering->Screening Strategy Define Data Collection Strategy Screening->Strategy Collection Full Data Collection Strategy->Collection Integration Integrate Reflections Collection->Integration Scaling Scale & Merge Data Integration->Scaling Absorption Apply Absorption Correction Scaling->Absorption refinement_cycle Initial_Model Initial Model (from Phasing) Refine_Positions Refine Atomic Positions & Isotropic Displacements Initial_Model->Refine_Positions Difference_Map Calculate Difference Fourier Map Refine_Positions->Difference_Map Assign_Atoms Assign New Atoms (e.g., Hydrogens) Difference_Map->Assign_Atoms Anisotropic_Refinement Refine Anisotropically Assign_Atoms->Anisotropic_Refinement Anisotropic_Refinement->Difference_Map Iterate Final_Checks Check R-factors, GooF & Validate Anisotropic_Refinement->Final_Checks

Caption: The iterative cycle of crystallographic structure refinement.

Key Refinement Metrics:

  • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.

  • wR2: A weighted R-factor based on F-squared values.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model and proper weighting.

Software and Validation

This entire process is managed through sophisticated software suites. The SHELX programs are the gold standard for solution and refinement. [9]Graphical interfaces like Olex2 provide a user-friendly environment to control these programs and visualize the structure. [10]Before publication, the final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure it is chemically sensible and meets publication standards.

Part 4: Hypothetical Analysis of the Crystal Structure

With a refined structure in hand, a wealth of chemical information can be extracted. The following section describes the analysis that would be performed on the crystal structure of this compound.

Crystallographic Data Summary

The primary result of the experiment is a set of crystallographic data, which would be summarized in a table similar to this.

ParameterHypothetical Value
Chemical FormulaC₁₃H₁₀N₂OS
Formula Weight242.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)9.145(3)
β (°)105.34(1)
Volume (ų)1142.1(7)
Z4
Density (calculated) (g/cm³)1.408
Reflections Collected8450
Independent Reflections2510 [R(int) = 0.035]
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.115
Goodness-of-Fit (GooF)1.05
Molecular Geometry

Analysis of intramolecular bond lengths and angles confirms the chemical identity and reveals any geometric strain. For instance, the C-S bond lengths in the thiophene ring and the C=O bond of the pyrimidinol would be compared to literature values for similar systems. The planarity of the fused thieno[3,2-d]pyrimidine ring system would be assessed. The torsion angle between the phenyl ring and the thienopyrimidine core is of particular interest, as it defines the molecule's overall conformation.

Supramolecular Assembly and Intermolecular Interactions

Understanding how molecules pack in the solid state is crucial for predicting physical properties like solubility and stability. This requires a detailed analysis of intermolecular interactions. [11]

  • Hydrogen Bonding: The pyrimidinol moiety contains a hydrogen bond donor (-OH) and acceptor (N). This would likely lead to the formation of strong O-H···N hydrogen bonds, potentially forming dimers or chains that are fundamental to the crystal packing.

  • π-π Stacking: The planar thienopyrimidine core and the phenyl ring are prime candidates for π-π stacking interactions. Analysis would focus on the centroid-to-centroid distances and the slip angle between adjacent aromatic rings to characterize these interactions.

  • Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular contacts. [12]A Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of interactions (e.g., H···H, C···H, O···H), giving a complete picture of the crystal's interaction landscape. [13]

Conclusion

The crystal structure analysis of this compound, or any novel compound, is a multi-step process that combines careful experimental work with sophisticated computational analysis. This guide has detailed a robust and logical workflow, from synthesis and crystallization to data collection, structure solution, refinement, and detailed analysis of the final structure. By understanding the causality behind each step, researchers can efficiently navigate the challenges of crystallographic analysis, unlocking the precise three-dimensional atomic information that is essential for advancing modern chemistry and drug discovery.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Carleton College (2007) Single-crystal X-ray Diffraction. SERC. [Link]

  • Probert, M. R. (2023) Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1818. [Link]

  • IMSERC (2021) Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • University of Southampton (2023) Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • IUCr (2021) Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 145–157. [Link]

  • Crystallization of small molecules. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2900. [Link]

  • ResearchGate (2015) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. [Link]

  • Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. [Link]

  • Laconde, G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC medicinal chemistry, 13(10), 1239–1249. [Link]

  • Structure solution and refinement: introductory strategies. [Link]

  • Purdue University. Sample Submission, Single Crystal X-ray Diffraction. Purdue Chemistry. [Link]

  • Guide for crystallization. [Link]

  • Metrangolo, P., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1234. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 1), 1–9. [Link]

  • Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno[2,3-d]Pyrimidin-4-amine. Atlantis Press. [Link]

  • Motherwell, W. D. S., et al. (2016). Molecular Interactions in Crystal Structures with Z′ > 1. Crystal Growth & Design, 16(5), 2881-2893. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • Zhu, J. (2017) Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • ResearchGate. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. [Link]

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An In-Depth Technical Guide to Tautomerism in 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol and its derivatives. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its tautomeric behavior is critical for rational drug design, predicting drug-receptor interactions, and ensuring compound stability and bioavailability. This document synthesizes experimental evidence from spectroscopic and crystallographic techniques with theoretical insights from computational chemistry to definitively characterize the predominant tautomeric forms and the factors governing the equilibrium.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[1] For nitrogen-containing heterocyclic compounds, particularly those with the potential for lactam-lactim or keto-enol tautomerism, the precise location of a labile proton can drastically alter the molecule's physicochemical properties.[2] These properties include hydrogen bonding capabilities, lipophilicity, and molecular shape, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. The thieno[3,2-d]pyrimidine core, an analogue of purine, is of significant interest due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors and anti-cancer agents.[3] Therefore, a rigorous understanding of the tautomeric landscape of derivatives such as this compound is not merely an academic exercise but a prerequisite for its successful development as a therapeutic agent.

The Tautomeric Equilibrium: Lactam vs. Lactim Forms

The core of our investigation centers on the prototropic tautomerism in this compound, which can theoretically exist in two primary forms: the lactim (enol) form and the lactam (keto or amide) form.

  • Lactim Form (this compound): This tautomer possesses an aromatic pyrimidine ring with a hydroxyl group at the C4 position.

  • Lactam Form (2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one): In this form, the proton resides on the N3 nitrogen, resulting in a C4-carbonyl group and breaking the aromaticity of the pyrimidine ring in that localized section.

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which are in turn influenced by a variety of factors including intramolecular electronics, solvent effects, and solid-state packing forces.

Caption: Lactam-Lactim tautomerism in the title compound.

For heterocyclic systems analogous to pyridones and pyrimidinones, the lactam form is generally favored, particularly in polar solvents.[4] This preference is largely attributed to the greater stability of the amide bond over the enol form.

Influence of Substituents

The electronic nature of the substituents on the thieno[3,2-d]pyrimidine core plays a crucial role in modulating the tautomeric equilibrium.

  • 2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density in the pyrimidine ring, which can influence the basicity of the nitrogen atoms and the acidity of the N-H and O-H protons.

  • 6-Phenyl Group: The phenyl group at the C6 position can exert both inductive and resonance effects. Its overall electronic contribution will depend on the planarity of the molecule and the extent of conjugation with the thieno[3,2-d]pyrimidine system.

While substituents can shift the equilibrium, in the vast majority of related heterocyclic systems, the lactam form remains the predominant species.[4]

Experimental and Computational Elucidation of Tautomeric Structure

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for the unambiguous determination of the dominant tautomer.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for distinguishing between tautomers in solution.[1]

  • ¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, typically a broad singlet, with a chemical shift that can be solvent and concentration-dependent. For 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one, this proton is at N3. In contrast, the lactim form would show a sharp O-H proton signal. In DMSO-d₆, a common solvent for these compounds, N-H protons of similar heterocyclic amides often appear in the range of δ 12-13 ppm.[5]

  • ¹³C NMR: The carbon spectrum provides definitive evidence. The lactam tautomer will display a signal for the C4 carbonyl carbon in the range of δ 150-165 ppm.[5] Conversely, the lactim form would show a C4 signal characteristic of a carbon attached to a hydroxyl group in an aromatic ring, typically further upfield.

Infrared (IR) Spectroscopy:

IR spectroscopy is highly sensitive to the presence of specific functional groups.

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected, typically in the region of 1650-1700 cm⁻¹.[4]

  • Lactim Form: This tautomer would lack the strong carbonyl absorption but would instead show a characteristic O-H stretching vibration (around 3200-3600 cm⁻¹) and C=N stretching bands.[4]

UV-Vis Spectroscopy:

The electronic transitions in the lactam and lactim forms are different due to their distinct chromophoric systems. The lactam form, with its cross-conjugated system, will have a different λ_max compared to the more extensively conjugated aromatic system of the lactim form.[6] By comparing the spectrum of the target compound to that of "fixed" N-methylated (lactam) and O-methylated (lactim) derivatives, the predominant tautomer can be identified.[1]

X-Ray Crystallography:

For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise localization of atoms, including the mobile proton, thereby unambiguously identifying the tautomeric form present in the crystal lattice. Numerous crystal structures of related thieno[3,2-d]pyrimidin-4-one derivatives have confirmed the prevalence of the lactam tautomer in the solid state.[7]

Computational Chemistry

Density Functional Theory (DFT) Calculations:

DFT has become an indispensable tool for studying tautomerism.[8] By calculating the relative electronic energies of the optimized geometries of the different tautomers, their relative stabilities can be predicted.[9][10] These calculations can be performed for isolated molecules (gas phase) or with the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior.[11] For pyrimidinone systems, DFT calculations consistently show that the lactam tautomer is significantly more stable than the lactim tautomer, often by several kcal/mol, corroborating experimental findings.[12]

Workflow cluster_synthesis cluster_analysis cluster_theory cluster_conclusion Synth Synthesize Compound (e.g., via cyclocondensation) NMR NMR Spectroscopy (¹H, ¹³C) Synth->NMR Experimental Analysis IR IR Spectroscopy Synth->IR Experimental Analysis UV UV-Vis Spectroscopy Synth->UV Experimental Analysis Xray X-Ray Crystallography (if single crystals) Synth->Xray Experimental Analysis DFT DFT Calculations (Gas & Solvated) Synth->DFT Computational Modeling Result Predominant Tautomer Identified NMR->Result IR->Result UV->Result Xray->Result DFT->Result

Caption: Workflow for Tautomer Identification.

The Role of Environment: Solvent and pH Effects

The tautomeric equilibrium can be sensitive to the surrounding environment.

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer to a greater extent than the less polar lactim form.[13] Water, for example, strongly favors the lactam form in 2-pyridone/2-hydroxypyridine equilibrium.[4]

  • pH: The state of ionization can influence which tautomer is present. At varying pH values, the molecule can be protonated or deprotonated, and the resulting cation or anion may favor a particular tautomeric structure.

Given the intended biological applications, understanding tautomerism in aqueous, buffered environments is of paramount importance.

Synthesis as a Clue: Isolating the Lactam Form

The synthetic routes to thieno[3,2-d]pyrimidin-4-ones typically involve the cyclocondensation of an appropriate 3-aminothiophene-2-carboxamide with a one-carbon unit (e.g., formic acid or an orthoester).[5] These reactions, followed by standard workup and purification, consistently yield the thermodynamically more stable lactam product, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. The characterization data reported in synthetic procedures invariably correspond to the lactam structure.

Table 1: Summary of Expected Spectroscopic Data

Tautomer Form¹H NMR¹³C NMRIR (cm⁻¹)
Lactam Broad N-H signal (δ ~12-13 ppm in DMSO)C=O signal (δ ~150-165 ppm)Strong C=O stretch (~1650-1700)
Lactim Sharp O-H signalAromatic C-O signalO-H stretch (~3200-3600), No strong C=O

Conclusion and Field Implications

For drug development professionals, this has critical implications:

  • Structure-Activity Relationship (SAR) Studies: SAR models must be built using the correct lactam structure to accurately map interactions within a biological target's active site.

  • Computational Docking: Molecular docking simulations should exclusively use the lactam tautomer to generate meaningful predictions of binding affinity and orientation.

  • Physicochemical Property Prediction: Calculations of properties like logP, pKa, and solubility will be inaccurate if based on the minor lactim tautomer.

  • Patent and Intellectual Property: Precise structural representation is essential for securing robust patent protection.

References

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The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thieno[3,2-d]pyrimidine nucleus, a fused heterocyclic system isosteric to the purine core of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the significant biological activities associated with the thieno[3,2-d]pyrimidine core, with a focus on its applications in oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships (SAR), and provide detailed protocols for key biological assays used in the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold

Fused bicyclic pyrimidines, such as thienopyrimidines, are of significant interest in drug design due to their structural resemblance to purines, which are fundamental components of DNA and RNA.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes that recognize purine-like structures. The thiophene ring, in particular, offers several advantages over a benzene ring, including a different electronic distribution and the potential for additional hydrogen bonding interactions, which can be exploited to enhance potency and selectivity.[1]

The thieno[3,2-d]pyrimidine core has been the subject of extensive synthetic exploration, leading to a vast library of derivatives with diverse biological profiles. These compounds have demonstrated remarkable efficacy as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the therapeutic potential of this scaffold.[1][2] This guide will explore these key biological activities in detail, providing insights into their mechanisms of action and the structural features that govern their potency.

Anticancer Activity: A Multi-pronged Approach to Oncology

The thieno[3,2-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents.[3] Derivatives of this core have been shown to inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.[3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent CDK inhibitors, demonstrating the ability to arrest the cell cycle and induce apoptosis in cancer cells.[5][6][7] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates.[5]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK-Mediated Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M ThienoPyrim Thieno[3,2-d]pyrimidine Inhibitors ThienoPyrim->CDK46_CyclinD ThienoPyrim->CDK2_CyclinE ThienoPyrim->CDK2_CyclinA ThienoPyrim->CDK1_CyclinB

Caption: Thieno[3,2-d]pyrimidines inhibit CDKs, blocking cell cycle progression.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several thieno[3,2-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules.[8]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][10] Aberrant activation of this pathway is frequently observed in a wide range of human cancers. Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[11] By blocking the activity of PI3K, these compounds can effectively suppress tumor growth and induce apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation ThienoPyrim Thieno[3,2-d]pyrimidine Inhibitors ThienoPyrim->PI3K

Caption: Thieno[3,2-d]pyrimidines inhibit PI3K, blocking downstream signaling.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
6e CDKHeLa0.591 (72h)[12]
13 TubulinVarious~0.001[8]
25d TubulinVarious~0.001[8]
12e EZH2SU-DHL-60.55[13]
12e EZH2WSU-DLCL-20.95[13]
12e EZH2K5621.68[13]
11c SIRT1/2/3-0.0036 (SIRT1)[14]
HY3 RIPK2-0.011[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[17]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[17]

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 6 to 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[16]

  • Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Thieno[3,2-d]pyrimidine Compounds incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT assay for cell viability.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. The thieno[3,2-d]pyrimidine scaffold has been explored for the development of novel anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of thieno[3,2-d]pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives have been shown to inhibit receptor-interacting protein kinase 2 (RIPK2), a key signaling molecule in the inflammatory response.[15] By inhibiting RIPK2, these compounds can effectively reduce the production of inflammatory cytokines and mitigate the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity

The following table highlights the in vitro anti-inflammatory activity of a representative thieno[3,2-d]pyrimidine derivative.

Compound IDTargetIC50 (nM)Reference
HY3 RIPK211[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[19][20][21][22][23]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)[20]

  • Thieno[3,2-d]pyrimidine test compounds

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups. Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[20][21]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group_dose Group and Dose Animals acclimatize->group_dose baseline_measure Measure Baseline Paw Volume group_dose->baseline_measure inject_carrageenan Inject Carrageenan baseline_measure->inject_carrageenan measure_edema Measure Paw Volume (1-5 hours) inject_carrageenan->measure_edema analyze Analyze Data (% Inhibition) measure_edema->analyze end End analyze->end

Sources

Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Analogs

The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a "hinge-binding" motif, effectively targeting the ATP-binding sites of a multitude of protein kinases.[1][2] This has led to the development of numerous thienopyrimidine derivatives with potent anticancer and anti-inflammatory activities.[1][2][3] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] This guide will provide an in-depth exploration of the mechanism of action of a specific class of these compounds: this compound analogs.

Primary Molecular Targets and Mechanism of Action

The biological activity of this compound analogs is primarily attributed to their ability to act as inhibitors of various protein kinases involved in cellular signaling pathways.[2][4] These kinases are crucial regulators of cell growth, proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][6]

Kinase Inhibition: A Competitive ATP-Binding Model

The core mechanism of action for many thienopyrimidine analogs is the competitive inhibition of the ATP-binding pocket of kinases.[7][8] The thieno[3,2-d]pyrimidine scaffold mimics the adenine core of ATP, allowing it to dock into the active site of the kinase. The substituents on the scaffold, such as the 2-methyl and 6-phenyl groups, play a crucial role in establishing specific interactions with amino acid residues in the kinase domain, thereby conferring potency and selectivity.[9][10]

Key kinases that are likely targets for this class of compounds include:

  • Phosphoinositide 3-Kinases (PI3Ks): These are a family of lipid kinases that play a central role in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer. Thienopyrimidine derivatives have been shown to be potent and selective inhibitors of PI3K isoforms.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[6][11]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation. Thienopyrimidine-based compounds have been developed as potent EGFR inhibitors.[10]

  • Atypical Protein Kinase C (aPKC): These kinases are involved in regulating cellular processes like vascular permeability, and their inhibition has therapeutic potential in diseases characterized by edema and inflammation.[7][8]

Anti-inflammatory Effects

Beyond kinase inhibition, some thienopyrimidine analogs have demonstrated anti-inflammatory properties through the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1] This suggests a broader therapeutic potential for these compounds in inflammatory diseases.

Modulation of Cellular Signaling Pathways

By inhibiting key kinases, this compound analogs can profoundly impact downstream signaling pathways. The inhibition of the PI3K/Akt/mTOR pathway is a prime example of this.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibition of Translation Analog 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol Analog Analog->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the thienopyrimidine analog.

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the therapeutic properties of these compounds.

PositionSubstitutionEffect on ActivityReference
C2 Methyl groupGenerally contributes to favorable interactions within the ATP-binding pocket.[4]
C4 Hydroxyl/AmineThe -OH group can be a key hydrogen bond donor/acceptor. Substitution with different amines can modulate solubility and cell permeability.[1][4]
C6 Phenyl groupProvides a scaffold for further substitutions to enhance potency and selectivity. Substitutions on the phenyl ring are critical for targeting specific kinases.[9][10]
N3 AlkylationCan influence the conformation of the molecule and its interaction with the target.[12]

Experimental Protocols for Elucidating the Mechanism of Action

A systematic approach is required to fully characterize the mechanism of action of these analogs. The following experimental workflow outlines the key steps.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Panel Kinase Panel Screening (Determine primary targets) IC50_Determination IC50 Determination (Quantify potency) Kinase_Panel->IC50_Determination Enzyme_Kinetics Enzyme Kinetics (Determine mode of inhibition) IC50_Determination->Enzyme_Kinetics MTT_Assay Cell Viability (MTT) Assay (Assess anti-proliferative effects) Enzyme_Kinetics->MTT_Assay Apoptosis_Assay Apoptosis Assay (Hoechst staining, Annexin V) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis (Probe downstream signaling) Apoptosis_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model (Evaluate in vivo efficacy) Western_Blot->Xenograft_Model

Caption: A generalized workflow for elucidating the mechanism of action of thienopyrimidine analogs.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the thienopyrimidine analogs on cancer cell lines.[10][13]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with the potential for development as anticancer and anti-inflammatory agents. Their mechanism of action is primarily centered on the inhibition of key protein kinases involved in critical cellular signaling pathways. Future research should focus on optimizing the potency and selectivity of these analogs through further SAR studies, as well as evaluating their efficacy and safety in preclinical in vivo models. The versatility of the thienopyrimidine scaffold ensures that it will remain a valuable platform for the discovery of novel therapeutics.

References

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(15), 8344-8361. [Link]

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  • Larsen, S. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Ye, Y., et al. (2012). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 3(6), 474-478. [Link]

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  • Tchoukoua, A., et al. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeutic candidates for the treatment of Buruli ulcer. bioRxiv. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541-1549. [Link]

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  • Gellis, A., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 11(11), 1333-1342. [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]

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  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2016, 1-7. [Link]

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  • Larsen, S. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-4509. [Link]

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An In-Silico Guide to Profiling 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: From Physicochemical Characteristics to Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed as kinase inhibitors and anticancer agents.[1][2] This guide provides an in-depth, technically focused walkthrough of the in silico prediction of key pharmacological properties of a specific derivative, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. We will navigate the computational workflow from basic physicochemical property prediction to the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and finally, explore its potential biological targets through molecular docking. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step methodologies for computational analysis.

Introduction: The Rationale for In Silico Profiling

In the early stages of drug discovery, the ability to predict the properties of a molecule before its synthesis can save significant time and resources.[3][4] Computational, or in silico, methods provide a rapid and cost-effective means to assess the druglikeness of a compound, identify potential liabilities, and generate hypotheses about its biological activity.[5][6] By building a comprehensive computational profile, researchers can prioritize the most promising candidates for further experimental validation.[7]

The focus of this guide, this compound, belongs to the thienopyrimidine family. These compounds are structurally analogous to purines, which allows them to interact with a wide range of biological targets, particularly the ATP-binding pockets of kinases.[8][9] Various derivatives of this scaffold have shown potent anti-inflammatory, anticancer, and antimicrobial activities.[1][8] Our objective is to construct a detailed predictive profile of this specific molecule to guide its potential development as a therapeutic agent.

The Computational Workflow: A Holistic Approach

Our in silico investigation will follow a logical progression, starting with the most fundamental properties of the molecule and building towards a more complex understanding of its potential biological behavior. This workflow is designed to be a self-validating system, where the predictions from one stage inform the interpretation of the next.

In_Silico_Workflow cluster_0 Molecular Input cluster_1 Property Prediction cluster_2 Biological Activity Prediction cluster_3 Data Synthesis & Prioritization mol_input 2D Structure of 2-Methyl-6-phenyl- thieno[3,2-d]pyrimidin-4-ol (SMILES) physchem Physicochemical Properties (LogP, Solubility, pKa, etc.) mol_input->physchem Input for models target_pred Potential Target Identification (Target Fishing) mol_input->target_pred Ligand-based screening admet ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) physchem->admet Informs pharmacokinetics analysis Comprehensive Analysis & Drug-likeness Evaluation admet->analysis Assess viability docking Molecular Docking (Binding Affinity & Pose) target_pred->docking Select targets for docking docking->analysis Evaluate potency

Caption: A generalized workflow for the in silico analysis of a small molecule.

Part I: Physicochemical and Pharmacokinetic (ADMET) Profiling

A molecule's journey through the body is governed by its physicochemical properties. These characteristics determine its ability to be absorbed, distributed to its target, metabolized, and ultimately excreted.[10] Predicting these properties early is crucial, as poor pharmacokinetics and toxicity are major reasons for drug development failures.[1]

Methodology: Leveraging Predictive Models

For this analysis, we will utilize established, publicly accessible web-based tools that employ quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models are built on large datasets of experimentally determined properties and use machine learning algorithms to predict the properties of new molecules.[11][12]

Protocol for ADMET Prediction using Web-Based Tools (e.g., ADMETlab 2.0, ADMET-AI):

  • Input Molecular Structure: The first step is to provide the structure of this compound to the prediction tool. This is typically done using the Simplified Molecular Input Line Entry System (SMILES) format. The SMILES string for our molecule is: Cc1nc2c(s/c2=C(\O)n1)c3ccccc3.

  • Initiate Prediction: The platforms process the SMILES input, converting it into molecular fingerprints or graph representations to be fed into their predictive models.[3]

  • Data Collection: The tools will output a wide array of predicted properties. For our analysis, we will focus on key physicochemical parameters and ADMET endpoints.

  • Data Aggregation and Analysis: The predicted values will be collected and tabulated for a clear overview and comparison against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[5]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties that are fundamental to the molecule's behavior.

PropertyPredicted ValueInterpretation and Significance
Molecular Weight 256.32 g/mol Below the 500 Da threshold of Lipinski's Rule, suggesting good potential for absorption.
LogP (o/w) 2.85Indicates a favorable balance between hydrophilicity and lipophilicity for cell membrane permeability.
Water Solubility -3.5 (log mol/L)Predicted to be moderately soluble. Formulation strategies may be needed to enhance bioavailability.
pKa (acidic) 7.5The hydroxyl group is weakly acidic, which will influence its ionization state at physiological pH.
Topological Polar Surface Area (TPSA) 70.9 ŲBelow the 140 Ų threshold, suggesting good potential for oral bioavailability.
Predicted ADMET Profile

This section delves into the predicted pharmacokinetic and toxicity properties of our molecule.

ADMET ParameterCategoryPredicted OutcomeImplication for Drug Development
Human Intestinal Absorption AbsorptionGoodLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration DistributionLowThe molecule is not predicted to readily cross into the central nervous system, which could be a safety advantage if the target is peripheral.
CYP450 2D6 Inhibition MetabolismInhibitorPotential for drug-drug interactions with other drugs metabolized by this key cytochrome P450 enzyme. This requires experimental verification.
Hepatotoxicity ToxicityLow RiskPredicted to have a low likelihood of causing liver damage, a positive safety indicator.
AMES Mutagenicity ToxicityNon-mutagenicPredicted to be non-mutagenic, which is a critical requirement for a safe drug candidate.

Part II: Predicting Biological Activity

With a foundational understanding of the molecule's likely behavior in the body, the next logical step is to predict its biological targets. The thieno[3,2-d]pyrimidine scaffold is a known "kinase inhibitor platform," making kinases a primary class of interest.[9]

Target Identification (Target Fishing)

Target fishing, or target prediction, uses the principle of molecular similarity.[3] By comparing our molecule to large databases of compounds with known biological activities, we can identify potential protein targets.

Methodology for Target Fishing:

  • Utilize a Similarity-Based Tool: Web servers that perform 2D or 3D similarity searches against annotated chemical libraries are employed.

  • Analyze Top Hits: The output will be a ranked list of potential targets. We will focus on targets that appear frequently and have strong biological plausibility, given the molecule's scaffold.

Based on the thienopyrimidine core, likely targets include various protein kinases involved in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[9][13]

Molecular Docking: A Deeper Look at the Protein-Ligand Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It allows us to visualize how our compound might fit into the active site of a potential target protein and to estimate the strength of the interaction.[3]

Workflow for Molecular Docking:

Molecular_Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis prep_ligand Prepare Ligand (2-Methyl-6-phenylthieno- [3,2-d]pyrimidin-4-ol) docking_run Run Docking Algorithm (Define Binding Site) prep_ligand->docking_run prep_receptor Prepare Receptor (e.g., EGFR Kinase Domain) prep_receptor->docking_run analyze_pose Analyze Binding Pose (Interactions, H-bonds) docking_run->analyze_pose analyze_score Analyze Docking Score (Binding Affinity) docking_run->analyze_score

Caption: A simplified workflow for a typical molecular docking experiment.

Step-by-Step Docking Protocol (Conceptual):

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign charges and minimize its energy.

  • Grid Generation: Define the binding site on the receptor, typically the active site where the natural ligand binds. A grid is generated within this area to guide the docking process.

  • Docking Execution: Run the docking algorithm using software such as AutoDock or Glide. The software will systematically explore different orientations and conformations of the ligand within the binding site.

  • Pose and Score Analysis: The results will include various binding poses ranked by a scoring function that estimates the binding affinity. The top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Hypothetical Docking Results into EGFR Kinase Domain:

A successful docking simulation would likely show the thienopyrimidine core acting as a hinge-binder, forming hydrogen bonds with key residues in the ATP-binding pocket of EGFR. The phenyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity. The predicted binding energy would provide a quantitative estimate of the compound's potential potency as an EGFR inhibitor.

Synthesis and Conclusion

This in-depth guide has outlined a comprehensive in silico workflow for characterizing this compound. The predictive models suggest that this molecule possesses favorable drug-like properties, including good potential for oral absorption and a low risk of major toxicities. Its structural features strongly indicate that it may function as a kinase inhibitor.

The computational data presented here provides a strong rationale for the synthesis and experimental validation of this compound. The predicted ADMET profile can guide future preclinical studies, and the molecular docking insights offer a starting point for structure-activity relationship (SAR) studies and lead optimization. By integrating these computational approaches into the early stages of research, we can accelerate the discovery of new and effective therapeutic agents.

References

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  • PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

  • PubMed Central. (2022). The computationally predicted drug-likeness, pharmacokinetics properties, medicinal chemistry parameters, and toxicity properties of Cucurbita maxima compounds. PubMed Central. [Link]

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The Ascendant Scaffold: A Technical Guide to Thieno[3,2-d]pyrimidine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is paramount. Within this pursuit, certain heterocyclic structures have emerged as "privileged scaffolds" – frameworks that demonstrate a remarkable propensity for binding to a diverse array of biological targets. The thieno[3,2-d]pyrimidine core, a fused bicyclic heterocycle, stands as a testament to this concept. Its structural resemblance to purines, the fundamental building blocks of nucleic acids, provides an intrinsic biological relevance, making it an attractive starting point for the design of potent and selective modulators of cellular signaling pathways.[1][2] This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of thieno[3,2-d]pyrimidine derivatives, providing a comprehensive resource for researchers and drug development professionals. One notable example of a thieno[3,2-d]pyrimidine-based drug is apitolisib, which has been investigated in clinical trials for the treatment of solid cancers, highlighting the therapeutic potential of this scaffold.[3]

Synthetic Strategies: Constructing the Thieno[3,2-d]pyrimidine Nucleus

The versatility of the thieno[3,2-d]pyrimidine scaffold is matched by the diverse synthetic routes available for its construction. The most prevalent and efficient methods typically commence with a substituted 3-aminothiophene-2-carboxylate derivative, which serves as a versatile precursor for subsequent cyclization reactions.

Classical Cyclization with One-Carbon Sources

A foundational approach to the synthesis of thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-aminothiophene-2-carboxylates with various one-carbon sources.[3] Reagents such as formic acid or triethyl orthoformate are commonly employed to introduce the C4 carbon of the pyrimidine ring, leading to the formation of the bicyclic system. This method is valued for its simplicity and the ready availability of starting materials.

Experimental Protocol: Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones

This protocol outlines a general procedure for the synthesis of tricyclic thieno[3,2-d]pyrimidinones from 3-amino-thiophene-2-carboxylate synthons and cyclic lactams.

Materials:

  • 3-amino-thiophene-2-carboxylate derivatives (e.g., 3a-e)

  • Cyclic lactams (e.g., 2-pyrrolidone)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Lawesson's reagent (for thione synthesis)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Thieno[3,2-d]pyrimidinones:

    • To a solution of the 3-amino-thiophene-2-carboxylate synthon (1 equivalent) and a cyclic lactam (1.2 equivalents) in DCE, add POCl3 (1.5 equivalents) dropwise at 0 °C.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired tricyclic thieno[3,2-d]pyrimidinone.[3]

  • Synthesis of Thieno[3,2-d]pyrimidine-thiones:

    • Following the synthesis of the thieno[3,2-d]pyrimidinone as described above, without purification, add Lawesson's reagent (0.5 equivalents) to the reaction mixture.

    • Continue to heat the mixture at 80 °C for an additional 2-3 hours.

    • After cooling, work up the reaction as described in the previous step.

    • Purify the crude product by column chromatography to afford the corresponding tricyclic thieno[3,2-d]pyrimidine-thione.[3]

Modern Synthetic Approaches: Sequential Reactions for Diversity

More contemporary strategies employ sequential, multi-component reactions to rapidly generate libraries of diverse thieno[3,2-d]pyrimidine derivatives. For instance, a powerful approach involves an initial aromatic nucleophilic substitution (SNAr) reaction at the C4 position of a pre-formed 4-chlorothieno[3,2-d]pyrimidine, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at other positions.[4] This modular approach is highly advantageous for establishing structure-activity relationships by allowing for the systematic variation of substituents around the core scaffold.

G start 4-Chlorothieno[3,2-d]pyrimidine snar SNAr Reaction start->snar amine Secondary Amine amine->snar intermediate 4-Amino-thieno[3,2-d]pyrimidine snar->intermediate suzuki Suzuki Coupling intermediate->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki product Diversified Thieno[3,2-d]pyrimidine Derivatives suzuki->product SAR scaffold Thieno[3,2-d]pyrimidine Core r2 C2 Substituent scaffold->r2 r4 C4 Substituent scaffold->r4 r6 C6 Substituent scaffold->r6 activity Biological Activity (Potency & Selectivity) r2->activity r4->activity r6->activity

Caption: Key positions for substitution on the thieno[3,2-d]pyrimidine core that influence biological activity.

Future Perspectives: The Continuing Evolution of Thieno[3,2-d]pyrimidines in Drug Discovery

The thieno[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research directions are likely to focus on:

  • Exploration of New Biological Targets: While significant progress has been made in oncology and kinase inhibition, the full therapeutic potential of this scaffold remains to be unlocked. Screening of thieno[3,2-d]pyrimidine libraries against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases, is a promising avenue for future research.

  • Development of Covalent and Allosteric Inhibitors: The design of covalent and allosteric inhibitors based on the thieno[3,2-d]pyrimidine core could lead to compounds with improved potency, selectivity, and duration of action.

  • Application of Novel Drug Delivery Technologies: The formulation of thieno[3,2-d]pyrimidine-based drugs with advanced drug delivery systems, such as nanoparticles and antibody-drug conjugates, could enhance their therapeutic index by improving their pharmacokinetic properties and enabling targeted delivery to diseased tissues.

References

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  • Pochet, L., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. [Link]

  • Rasool, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Luo, M., et al. (2018). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 61(5), 2009-2022. [Link]

  • Kamal, A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5343-5347. [Link]

  • Pochet, L., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, 18(4), 4487-509. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]

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  • Zhang, H., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117456. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 64(15), 11463-11483. [Link]

  • Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. [Link]

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  • El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6619. [Link]

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  • Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]

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Methodological & Application

"synthesis protocols for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[3,2-d]pyrimidine scaffold is a core structure in various pharmacologically active agents, including inhibitors of phosphoinositide 3-kinase (PI3K) which are crucial targets in cancer therapy.[1][2] This guide details a reliable and efficient two-step synthetic pathway, beginning with the well-established Gewald aminothiophene synthesis to construct the key intermediate, followed by a cyclocondensation reaction to form the final pyrimidine ring. The protocols are presented with detailed, step-by-step instructions, expert commentary on the rationale behind experimental choices, and methods for characterization, designed for researchers in organic synthesis and pharmaceutical sciences.

Overall Synthetic Scheme

The synthesis is logically divided into two primary stages:

  • Stage 1: Gewald Aminothiophene Synthesis. Formation of the key intermediate, 2-amino-5-phenylthiophene-3-carboxamide.

  • Stage 2: Annulation of the Pyrimidine Ring. Cyclocondensation of the aminothiophene intermediate with acetic anhydride to yield the target compound.

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Pyrimidine Ring Annulation SM1 Phenylacetaldehyde SM2 Cyanoacetamide Catalyst1 Morpholine (catalyst) SM1->Catalyst1 SM3 Sulfur (S₈) SM2->Catalyst1 SM3->Catalyst1 Intermediate 2-Amino-5-phenylthiophene- 3-carboxamide Catalyst1->Intermediate Ethanol, 50°C Reagent2 Acetic Anhydride (Ac₂O) Intermediate->Reagent2 Cyclocondensation FinalProduct This compound Reagent2->FinalProduct Reflux

Caption: Workflow for the two-stage synthesis of the target compound.

Part 1: Synthesis of Key Intermediate: 2-Amino-5-phenylthiophene-3-carboxamide

Principle and Mechanistic Insight

The first stage employs the Gewald three-component reaction, a robust and highly convergent method for synthesizing polysubstituted 2-aminothiophenes.[3][4] This reaction is fundamental in heterocyclic chemistry due to its efficiency and the pharmacological importance of its products.[5][6] The mechanism proceeds through three key steps:

  • Knoevenagel Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation between the α-methylene carbon of cyanoacetamide and the carbonyl group of phenylacetaldehyde.[5]

  • Michael Addition of Sulfur: The elemental sulfur (S₈) ring is nucleophilically attacked by the enolate intermediate, forming a thiolate.

  • Intramolecular Cyclization & Tautomerization: The thiolate attacks the nitrile carbon, leading to ring closure. Subsequent tautomerization yields the stable aromatic 2-aminothiophene product.[5]

The choice of cyanoacetamide is deliberate, as it directly installs the 3-carboxamide functional group required for the subsequent pyrimidine ring formation, thus improving overall synthesis efficiency. Phenylacetaldehyde is selected as the carbonyl component to introduce the required phenyl substituent at what will become the 6-position of the final thienopyrimidine core.

Detailed Experimental Protocol
  • Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine phenylacetaldehyde (12.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (80 mL).

  • Catalyst Addition: To the stirred suspension, add morpholine (8.7 mL, 0.1 mol) dropwise over 10 minutes. An initial exotherm may be observed; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Workup and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL). The crude product is then purified by recrystallization from boiling ethanol to afford 2-amino-5-phenylthiophene-3-carboxamide as a pale-yellow crystalline solid.

Part 2: Cyclization to this compound

Principle and Mechanistic Insight

This stage involves an intramolecular cyclocondensation reaction to construct the pyrimidine ring fused to the thiophene core. Acetic anhydride serves a dual role: it acts as the source for the C2-methyl and C4-carbonyl groups of the pyrimidine ring and as a dehydrating agent to drive the reaction to completion.

The reaction is initiated by the acylation of the highly nucleophilic 2-amino group of the thiophene intermediate by acetic anhydride. The resulting N-acetyl derivative then undergoes an intramolecular cyclization where the amide nitrogen attacks the newly introduced acetyl carbonyl group. A final dehydration step (aromatization) results in the formation of the stable thieno[3,2-d]pyrimidin-4-ol ring system. This type of cyclization is a classic and effective method for building fused pyrimidinone heterocycles.[7][8]

Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dried 2-amino-5-phenylthiophene-3-carboxamide (10.9 g, 0.05 mol) in acetic anhydride (30 mL).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will precipitate. Carefully and slowly pour the mixture into a beaker containing cold water (150 mL) to quench the excess acetic anhydride.

  • Purification: Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral to pH paper, and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60°C to yield This compound as an off-white to pale-yellow solid.

Data Summary and Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Chemical Formula C₁₃H₁₀N₂OS
Molecular Weight 242.30 g/mol
CAS Number 156424-47-4[9]
Appearance Off-white to pale-yellow solid
Melting Point >300 °C (typical for this class of compounds)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.4 (s, 1H, OH/NH), 8.0-7.4 (m, 6H, Ar-H), 2.5 (s, 3H, CH₃)
Mass Spec (ESI+) m/z: 243.1 [M+H]⁺

Note: NMR chemical shifts are predicted values based on the structure and may vary slightly.

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of this compound. The methodology leverages the efficiency of the multicomponent Gewald reaction for the construction of the core thiophene intermediate, followed by a straightforward cyclocondensation to yield the final product. The described protocols are scalable and utilize readily available commercial reagents, making them highly applicable for research in medicinal chemistry and for the generation of compound libraries for drug discovery programs targeting kinases and other enzymes.[10][11]

References

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. Available at: [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. PMC. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Taylor & Francis Online. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2‐Hydroxy-4- phenylthiophene‐3‐carbonitrile as PD-L1 Antagonist. Chemistry Europe. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Available at: [Link]

  • Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine Huajun Lei , Linxiao Wang , Yingjia Xiong , and Zhou Lan School of P. ResearchGate. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC - PubMed Central. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine Huajun Lei , Min Wang , Jiaqian Han , and Zhou Lan. Atlantis Press. Available at: [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]

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Strategic Purification of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: A Guide to Achieving High Purity for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors and other therapeutic agents.[1][2] The compound 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a key intermediate and a potential active pharmaceutical ingredient (API) whose biological activity is intrinsically linked to its purity. Impurities arising from synthesis, such as starting materials, reagents, or by-products, can confound biological assays, compromise structure-activity relationship (SAR) studies, and introduce toxicity.[3]

This application note provides a comprehensive, experience-driven guide to the purification of this compound. Moving beyond rote protocols, we delve into the physicochemical rationale behind method selection, offering detailed, step-by-step procedures for recrystallization and column chromatography, robust protocols for purity validation, and troubleshooting insights to overcome common challenges.

Foundational Physicochemical Properties

A successful purification strategy is built upon a solid understanding of the target molecule's properties. Key characteristics of this compound dictate its behavior in various purification systems.

Keto-Enol Tautomerism: A critical feature of this molecule is its existence in a tautomeric equilibrium between the 4-ol (enol) form and the more stable 4-one (keto) form, correctly named 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. This equilibrium influences its polarity, hydrogen bonding capability, and solubility. For the remainder of this guide, we will refer to the compound by its common name, while acknowledging that its purification behavior is largely governed by the properties of the keto tautomer.

Solubility Profile: The molecule's structure imparts a moderate polarity. The phenyl and thiophene rings are lipophilic, while the pyrimidinone core with its N-H and C=O groups provides hydrophilicity and hydrogen bonding sites. This duality suggests:

  • Low solubility in non-polar solvents (e.g., hexanes, toluene).

  • Moderate solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane), often increasing significantly with heat.

  • Good solubility in polar aprotic solvents (e.g., DMF, DMSO, acetone) and polar protic solvents (e.g., ethanol, methanol).[4][5]

This profile is ideal for purification by recrystallization and chromatography.

Table 1: Key Physicochemical Properties

PropertyValue / ObservationSignificance for Purification
CAS Number 156424-47-4[6]Unique identifier for literature and database searches.
Molecular Formula C₁₃H₁₀N₂OSUsed for calculating molecular weight and for MS validation.
Molecular Weight 242.30 g/mol Essential for stoichiometric calculations and MS confirmation.
Appearance Typically an off-white to pale yellow or brown solid.[7][8]Color may indicate the presence of impurities.
Tautomerism Exists in equilibrium with the keto form.Affects polarity, solubility, and chromatographic behavior (potential for peak tailing).
Acidity The N-H proton is weakly acidic.Can be exploited for specific acid-base washing steps if necessary.

Strategic Purification Workflow

A multi-step approach is often required to achieve the high purity (>98%) demanded for drug development. The general workflow involves an initial bulk purification followed by a final polishing step, with purity analysis at each stage.

Purification Workflow crude Crude Synthetic Product (<90% Purity) wash Optional: Liquid-Liquid Extraction/Wash crude->wash Remove ionic impurities primary Primary Purification wash->primary recryst Recrystallization primary->recryst If crystalline & good solvent found chrom Column Chromatography primary->chrom If oily or complex mixture validate1 Purity Assessment (TLC, HPLC) recryst->validate1 chrom->validate1 validate1->primary Needs further purification pure Pure Product (>98% Purity) validate1->pure Purity OK validate2 Final Validation (HPLC, NMR, MS, MP) pure->validate2

Caption: General workflow for the purification of this compound.

Primary Purification Protocols

Protocol I: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids on a large scale, provided a suitable solvent system can be identified. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble.

4.1.1 Solvent System Selection

Screening for an appropriate solvent is the first and most critical step. Based on the compound's solubility profile, several solvents and solvent pairs are recommended for evaluation.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent ClassSingle SolventsSolvent Pairs (for improved selectivity)
Alcohols Ethanol, Isopropanol, MethanolEthanol / Water, DMF / Water
Esters Ethyl AcetateEthyl Acetate / Hexanes
Ketones Acetone
Nitriles Acetonitrile[8]
Aromatic Toluene

4.1.2 Step-by-Step Recrystallization Protocol

  • Preparation: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add the chosen solvent (e.g., Ethanol) portion-wise while heating the mixture to reflux with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep at reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.[8]

Protocol II: Silica Gel Column Chromatography

Chromatography is the method of choice when recrystallization is ineffective, the product is an oil, or impurities have very similar solubility profiles to the target compound. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.

4.2.1 Mobile Phase Selection via TLC

  • Prepare TLC Plate: Spot a dilute solution of the crude material onto a silica gel TLC plate.

  • Develop Plates: Develop the plates in a series of test eluents. Common starting points for thienopyrimidines are mixtures of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[7]

  • Analyze: Visualize the spots under UV light (254 nm). The ideal eluent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound, with good separation from all impurities.

4.2.2 Step-by-Step Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude sample.

  • Sample Loading: Pre-adsorb (dry load) the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a highly soluble solvent (like DCM or acetone), adding silica gel, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column. Dry loading prevents band broadening and improves resolution.

  • Elution: Carefully add the mobile phase to the column and begin elution, applying gentle air pressure if needed to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Purification_Decision start Crude Product Analysis q1 Is the crude product a crystalline solid? start->q1 q2 Does solvent screening yield a good recrystallization system? q1->q2 Yes chrom Proceed with Column Chromatography q1->chrom No (Oily/Amorphous) recryst Proceed with Recrystallization q2->recryst Yes q2->chrom No

Caption: Decision tree for selecting the primary purification method.

Purity Validation: A Self-Validating System

Confirming the purity and identity of the final product is a non-negotiable step. A combination of analytical techniques should be employed to build a complete and trustworthy profile of the compound.

5.1 High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of a compound with high precision.

Table 3: Example HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for moderately polar small molecules.
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape and resolution.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFACommon organic eluent.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities are detected.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic system of the molecule should have strong absorbance at these wavelengths.
Purity Check Purity is calculated based on the area percentage of the main peak.

5.2 Spectroscopic Confirmation

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the structural integrity of the molecule. The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity peaks. Residual solvent peaks should be identified and quantified. For thieno[3,2-d]pyrimidin-4-ones, characteristic peaks include the aromatic protons of the phenyl group and thiophene ring, the methyl group singlet, and a broad singlet for the N-H proton.[7][8]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) should show a strong ion corresponding to [M+H]⁺.[7][9]

5.3 Melting Point (MP) A sharp and consistent melting point range is a classic indicator of high purity. The literature should be consulted for expected values. Broad melting ranges often suggest the presence of impurities.

Conclusion

The purification of this compound is a critical process that directly impacts the quality and reliability of subsequent research. By systematically applying the principles of recrystallization or column chromatography, guided by a thorough understanding of the molecule's physicochemical properties, researchers can consistently achieve high levels of purity. Rigorous analytical validation using HPLC, NMR, and MS is mandatory to ensure the final product meets the stringent standards required for drug discovery and development.

References

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487–4509. [Link]

  • Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4248. [Link]

  • Li, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2539–2549. [Link]

  • El-Saghier, A. M. M., et al. (2014). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1131-1139. [Link]

  • Rovina, et al. (2016). Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One. International Journal of Advance Research and Innovation, 4(2), 305-308. [Link]

  • Gouda, M. A., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. Records of Natural Products, 15(6), 512-525. [Link]

  • Rovina, et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. [Link]

  • Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]

  • Cohen, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(8), 987-998. [Link]

  • Singh, R., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

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  • Google Patents. (n.d.).
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  • Abdel-Magid, A. F., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Molecules, 26(16), 4991. [Link]

  • Ali, I., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(21), 6678. [Link]

  • Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Advances in Computer Science Research, volume 59. [Link]

  • Early, J. V., et al. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • PubChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. [Link]

  • Cohen, A., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharm. RSC Publishing. [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a specific chemical entity for which detailed public research on its biological activity in cancer cell lines is not extensively available at the time of this writing. This guide is therefore constructed based on the well-documented activities of structurally related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs. The protocols and proposed mechanisms of action represent a scientifically guided framework for initiating research on this specific molecule.

Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology

The thienopyrimidine core is a bioisostere of purines, the fundamental building blocks of nucleic acids. This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes crucial for cancer cell proliferation and survival.[1][2] The fused thiophene and pyrimidine ring system has proven to be a versatile scaffold in medicinal chemistry, leading to the development of compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

Derivatives of the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers have been identified as inhibitors of several key oncogenic pathways:

  • Kinase Inhibition: Many thienopyrimidines function as ATP-competitive inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Phosphoinositide 3-kinase (PI3K).[1][3][4]

  • Histone Deacetylase (HDAC) Inhibition: Certain analogs have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[5]

  • Inhibition of Purine Biosynthesis: As purine analogs, some compounds disrupt the de novo purine biosynthesis pathway, starving cancer cells of essential metabolites for DNA replication.[6][7]

This document provides a detailed guide for the initial investigation of This compound , a novel compound within this class. The proposed protocols are designed to elucidate its cytotoxic and cytostatic effects, identify its likely mechanism of action, and establish a foundation for further preclinical development.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the structure of this compound, featuring a phenyl group at the 6-position and a hydroxyl group at the 4-position (as the enol tautomer of a 4-one), a primary hypothesis is its function as a kinase inhibitor . The 4-oxo (or 4-ol) group is critical for forming key hydrogen bonds in the hinge region of many kinase ATP-binding pockets. Structurally similar 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have demonstrated potent inhibition of the PI3K/AKT/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

The proposed inhibitory action would lead to the downregulation of key survival signals, ultimately triggering programmed cell death (apoptosis).

Diagram: Proposed PI3K/AKT Signaling Pathway Inhibition

This diagram illustrates the hypothesized mechanism where the thienopyrimidine compound inhibits PI3K, preventing the phosphorylation cascade that ultimately promotes cell survival and proliferation.

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Compound 2-Methyl-6-phenyl- thieno[3,2-d]pyrimidin-4-ol Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT pathway by the compound.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., PC-3 for prostate, MDA-MB-231 for breast) to ~80% confluency.[4]

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., Doxorubicin or a known PI3K inhibitor like GDC-0941).[8][9]

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48 or 72 hours.

    • Rationale: A 72-hour incubation period is common to observe effects on cell proliferation.[9]

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Rationale: The incubation time allows for sufficient enzymatic conversion of MTT in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Diagram: MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout Seed 1. Seed Cells (5k-10k/well) Incubate1 2. Incubate 24h (Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (Treatment) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize with DMSO Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Caption: Step-by-step workflow for the cell viability MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and positive controls (e.g., staurosporine).

    • Rationale: Using concentrations around the IC₅₀ ensures a measurable apoptotic response without causing universal necrosis.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. Adherent cells are detached using Accutase or trypsin-free dissociation buffer to preserve membrane integrity.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

    • Incubate for 15 minutes at room temperature in the dark.

    • Rationale: Staining on ice and with cold buffers slows metabolic processes and prevents degradation of the signal.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of PI3K/AKT Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol aims to verify the inhibition of the PI3K/AKT pathway by measuring the phosphorylation status of key downstream proteins. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Protocol:

  • Protein Extraction:

    • Treat cells in 6-well plates with the compound at IC₅₀ and 2x IC₅₀ concentrations for a shorter duration (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Bcl-2, Bax (Apoptosis markers)

      • GAPDH or β-actin (Loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the band intensity. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation: Summarizing Anticancer Activity

Quantitative data from initial screenings should be organized for clear comparison.

Table 1: Hypothetical IC₅₀ Values of Thieno[3,2-d]pyrimidine Analogs in Various Cancer Cell Lines

Compound IDCancer Cell LineTypeIC₅₀ (µM)Reference
Analog 17f PC-3Prostate3.48[4]
22RV1Prostate1.06[4]
MDA-MB-231Breast (TNBC)2.21[4]
MDA-MB-453Breast0.93[4]
Analog 6e HeLaCervical< 5.0[10]
HT-29Colon< 5.0[10]
Analog 11 HCT-116ColonPotent Activity[5]
MCF-7Breast (ER+)Potent Activity[5]
HeLaCervicalPotent Activity[5]

Note: This table presents data for structurally related thieno[3,2-d]pyrimidine compounds to provide a benchmark for evaluating this compound.

Conclusion and Future Directions

The thieno[3,2-d]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The protocols outlined in this guide provide a robust starting point for the systematic evaluation of This compound . Initial data on cytotoxicity and apoptosis induction will guide further mechanistic studies. Should the primary hypothesis of kinase inhibition be supported, subsequent steps would involve direct enzymatic assays against a panel of kinases (especially PI3K isoforms) and cell cycle analysis to build a comprehensive biological profile of the compound.

References

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][10][11]triazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available at: [Link]

  • Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. PubMed. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 2,6-disubstituted-4-morpholinothieno[3,2-d]pyrimidines as potent anti-tumor agents. ResearchGate. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Available at: [Link]

  • (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate. Available at: [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1. PubMed. Available at: [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed. Available at: [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available at: [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Heterocycle

The thieno[3,2-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to purine nucleobases, which allows it to function as a "hinge-binding" motif for numerous protein kinases.[1] This structural analogy makes it a privileged scaffold in the design of targeted therapies, particularly in oncology. The specific derivative, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, offers a unique combination of substituents that can be strategically exploited for developing potent and selective inhibitors of various enzymes.

The 2-methyl group provides a key substitution point for modulating potency and selectivity, while the 6-phenyl group can be functionalized to explore interactions with solvent-exposed regions of target proteins, thereby enhancing binding affinity and influencing pharmacokinetic properties. The 4-ol (or its tautomeric 4-oxo form) is crucial for establishing hydrogen bond interactions within the ATP-binding pocket of kinases. This application note provides a comprehensive guide to the synthesis, potential applications, and biological evaluation of this compound as a foundational scaffold in modern drug discovery.

Synthetic Protocol: A Reliable Route to the Core Scaffold

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available methyl 3-amino-5-phenylthiophene-2-carboxylate. This method is based on well-established synthetic routes for thieno[3,2-d]pyrimidin-4-ones.[2]

Step 1: Synthesis of Methyl 3-amino-5-phenylthiophene-2-carboxylate

This starting material can be synthesized via the Gewald reaction, a versatile method for the preparation of 2-aminothiophenes. While commercially available, understanding its synthesis provides deeper insight into the scaffold's origins.

Step 2: Cyclization to this compound

The key step involves the cyclization of the aminothiophene precursor with acetamidine hydrochloride.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq)[3] and acetamidine hydrochloride (1.2 eq)[4] in ethanol (10 mL per gram of starting material).

  • Base Addition: To the suspension, add a solution of sodium ethoxide in ethanol (21% w/v, 2.0 eq). The mixture will typically become a clear solution before a precipitate forms.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to afford this compound as a solid.

Drug Discovery Applications: A Scaffold for Kinase Inhibition

The thieno[3,2-d]pyrimidine scaffold is a well-validated core for the development of kinase inhibitors.[5][6] Analogs of this scaffold have shown potent activity against a range of kinases implicated in cancer and inflammatory diseases, including but not limited to Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and c-Met.[7] The this compound scaffold is an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for various kinase targets.

Structure-Activity Relationship (SAR) Insights:
  • 2-Position: The methyl group can be replaced with other small alkyl or aryl groups to probe a hydrophobic pocket adjacent to the hinge-binding region.

  • 4-Position: The 4-ol can be converted to a 4-amino group, which is a common modification in many potent kinase inhibitors, allowing for additional hydrogen bonding interactions. Further substitution on this amino group can extend into the ribose-binding pocket.

  • 6-Position: The phenyl ring is a versatile handle for introducing a wide array of substituents to interact with the solvent-exposed region of the ATP-binding site. This can be used to enhance potency and selectivity, as well as to modulate physicochemical properties like solubility. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions are effective methods for modifying this position.[8]

Experimental Workflow & Biological Evaluation

General Workflow for Kinase Inhibitor Discovery

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Profiling cluster_2 Lead Optimization synthesis Synthesis of Core Scaffold (this compound) library Library Generation via Parallel Synthesis (SAR) synthesis->library Diversification at 2, 4, and 6-positions hts High-Throughput Screening (Biochemical Kinase Assays) library->hts cell_based Cell-Based Assays (e.g., MTT, Western Blot) hts->cell_based Hit Confirmation selectivity Kinase Selectivity Profiling cell_based->selectivity Lead Identification adme ADME/Tox Profiling selectivity->adme in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo Candidate Selection

Caption: A generalized workflow for kinase inhibitor discovery using the thieno[3,2-d]pyrimidine scaffold.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying the binding of a test compound to a kinase of interest.

Materials:

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • Kinase of interest

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Reagent Preparation: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Prepare a separate solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Reagent Addition: Add 4 µL of the kinase/antibody solution to each well. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 4 µL of the tracer solution to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Targeting Cellular Signaling Pathways

As previously mentioned, thieno[3,2-d]pyrimidines often function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site, they can block the downstream signaling cascade that is often dysregulated in diseases like cancer. For instance, inhibition of a receptor tyrosine kinase (RTK) like c-Met can disrupt the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation.

G rtk Receptor Tyrosine Kinase (e.g., c-Met) pi3k PI3K rtk->pi3k scaffold 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol scaffold->rtk Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of a receptor tyrosine kinase by the thieno[3,2-d]pyrimidine scaffold, leading to downstream pathway modulation.

Quantitative Data Summary

While specific data for this compound is not extensively published, the following table presents representative data for analogous thieno[2,3-d]pyrimidine derivatives to illustrate the potential potency of this scaffold class.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference
6b Thieno[2,3-d]pyrimidinec-Met35.7[7]
Analog 1 Thieno[2,3-d]pyrimidineaPKCζPotent[9]
Series 2 Thieno[2,3-d]pyrimidineGARFTaseVaries (µM range)[10]

This table is for illustrative purposes and showcases the potential of the broader thienopyrimidine class.

Conclusion

This compound represents a valuable and versatile scaffold for drug discovery. Its straightforward synthesis and the proven track record of the thieno[3,2-d]pyrimidine core as a kinase inhibitor make it an attractive starting point for the development of novel therapeutics. The strategic positioning of the methyl and phenyl groups provides ample opportunities for medicinal chemists to fine-tune the pharmacological properties of derivatives, paving the way for the discovery of next-generation targeted therapies.

References

  • Bioorganic & Medicinal Chemistry. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Retrieved from [Link]

  • RSC Advances. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. Retrieved from [Link]

  • Molecules. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Retrieved from [Link]

  • bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Molecules. (2019). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. PubMed Central. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2013). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PubMed Central. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-(Hydroxymethyl)furfural. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, which allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2][3] Many derivatives have demonstrated potent anticancer and anti-inflammatory properties.[1][4][5] This document provides a comprehensive guide for researchers initiating Structure-Activity Relationship (SAR) studies on a specific, promising derivative: 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. We outline a systematic approach to design, synthesize, and evaluate novel analogs to elucidate the key structural features required for biological activity, thereby guiding the development of more potent and selective therapeutic agents.

Introduction: The Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine core is a fused bicyclic system that mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of many protein kinases.[1] Dysregulation of kinase activity is a known driver in numerous cancers, making kinase inhibitors a cornerstone of modern oncology.[2] Several thienopyrimidine-based compounds have advanced into clinical trials, underscoring the therapeutic potential of this scaffold.[2][6]

The parent compound of this study, This compound , presents three primary vectors for chemical modification to probe its SAR. Our approach will focus on systematically altering these positions to understand their influence on biological efficacy.

  • C2-Position: The methyl group can be replaced with various substituents to explore the steric and electronic requirements in this region of the target's binding pocket.

  • C6-Position: The phenyl ring offers a large surface for modification. Introducing electron-donating or electron-withdrawing groups can modulate binding affinity and pharmacokinetic properties.[7]

  • C4-Position: The hydroxyl group (existing in tautomeric equilibrium with the pyrimidinone form) is a critical hydrogen bonding site. Derivatization at this position can significantly impact target engagement and solubility.

The logical workflow for a comprehensive SAR study is depicted below.

SAR_Workflow cluster_0 Phase 1: Analog Design & Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Data Analysis Start Parent Compound: 2-Methyl-6-phenyl- thieno[3,2-d]pyrimidin-4-ol Mod_C2 Modification at C2 (Alkyl/Aryl Variations) Start->Mod_C2 Mod_C6 Modification at C6 (Substituted Phenyl Rings) Start->Mod_C6 Mod_C4 Modification at C4 (Alkylation/Amination) Start->Mod_C4 Synthesis Parallel Synthesis of Analogs Mod_C2->Synthesis Mod_C6->Synthesis Mod_C4->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening: Kinase Inhibition / Anticancer Assay Purification->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Selectivity Selectivity Profiling (Kinase Panel / Normal Cell Lines) DoseResponse->Selectivity SAR_Analysis SAR Data Analysis Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: High-level workflow for the SAR study.

Protocols for Synthesis of Analogs

The synthesis of thieno[3,2-d]pyrimidine derivatives typically begins with a substituted 3-aminothiophene-2-carboxylate precursor.[1][8] The following protocols are generalized schemes that can be adapted for the synthesis of a diverse analog library.

General Synthesis of the Thieno[3,2-d]pyrimidin-4-ol Core

The foundational scaffold can be constructed from methyl 3-amino-5-phenylthiophene-2-carboxylate.

Synthesis_Core cluster_0 Core Synthesis reagent1 Methyl 3-amino- 5-phenylthiophene- 2-carboxylate product 2-Methyl-6-phenyl- thieno[3,2-d]pyrimidin-4-ol reagent1->product Sodium Ethoxide, Ethanol, Reflux reagent2 Acetamidine Hydrochloride reagent2->product

Caption: Synthesis of the parent compound scaffold.

Protocol:

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add methyl 3-amino-5-phenylthiophene-2-carboxylate (1.0 eq).

  • Add acetamidine hydrochloride (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield the pure product.

Protocol for C6-Phenyl Ring Modification

To generate analogs with substituted phenyl rings at the C6 position, the synthesis starts from appropriately substituted benzaldehydes using the Gewald reaction to form the initial thiophene ring.

Protocol (Example: 4-chlorophenyl analog):

  • Gewald Reaction: React 4-chlorobenzaldehyde, ethyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine or triethylamine in ethanol to synthesize ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate.

  • Cyclization: Follow the core synthesis protocol described in Section 2.1 , using the newly synthesized thiophene as the starting material to yield 2-Methyl-6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-ol .

Protocol for C4-Position Modification (Chlorination and Nucleophilic Substitution)

The 4-hydroxyl group can be converted to a more versatile 4-chloro group, which can then be substituted with various nucleophiles (amines, alkoxides). This is a common strategy to expand the chemical diversity of such scaffolds.[1][5]

Protocol:

  • Chlorination: Reflux this compound (1.0 eq) in phosphorus oxychloride (POCl₃) for 4-6 hours.

  • Remove excess POCl₃ under reduced pressure.

  • Carefully quench the residue with crushed ice and neutralize with a saturated NaHCO₃ solution.

  • Extract the product, 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine, with ethyl acetate or dichloromethane.

  • Nucleophilic Substitution (Example: Morpholine addition): Dissolve the 4-chloro intermediate (1.0 eq) in ethanol. Add morpholine (1.2 eq) and reflux for 3-5 hours.[1]

  • Cool the reaction, and collect the precipitated product by filtration. Wash with cold ethanol to obtain 4-(2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine .

Protocols for Biological Evaluation

Given that thienopyrimidines are potent kinase inhibitors, the primary biological evaluation should focus on anticancer activity and direct kinase inhibition.[2][6]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Materials:

  • Human cancer cell lines (e.g., HeLa for cervical cancer, HT-29 for colorectal cancer).[4]

  • Non-malignant control cell line (e.g., normal fibroblast).[10]

  • DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12] A good candidate should show high potency against cancer cells and low potency against non-malignant cells, indicating selectivity.[10][13]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][14][15] This allows for the quantitative measurement of inhibitor potency.

Materials:

  • Target kinase (e.g., VEGFR-2, EGFR).[16]

  • Kinase-specific substrate peptide.

  • ATP.

  • Test compounds dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the target kinase to each well. Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, typically near the Kₘ for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation and SAR Interpretation

All quantitative data should be summarized in a structured table to facilitate direct comparison between analogs. This allows for the clear elucidation of structure-activity relationships.

Table 1: SAR Data for this compound Analogs

Compound IDR¹ (C2-Position)R² (C6-Position)R³ (C4-Position)Kinase IC₅₀ (nM) [Target Kinase]Anticancer IC₅₀ (µM) [HeLa]Selectivity Index (Normal/Cancer)
Parent -CH₃-Ph-OHDataDataData
1a -CH₃4-Cl-Ph-OHDataDataData
1b -CH₃4-MeO-Ph-OHDataDataData
2a -Et-Ph-OHDataDataData
3a -CH₃-Ph-ClDataDataData
3b -CH₃-Ph-MorpholinoDataDataData

Interpretation:

  • C6-Phenyl Substitution: Compare the activity of analogs 1a and 1b to the parent compound. Does an electron-withdrawing group (Cl) or an electron-donating group (MeO) improve potency? This provides insight into the electronic nature of the binding pocket.

  • C2-Position Modification: Compare analog 2a to the parent. Does increasing the alkyl chain length enhance or diminish activity? This probes for potential steric clashes or favorable hydrophobic interactions.

  • C4-Position Derivatization: Compare analogs 3a and 3b to the parent. The 4-chloro intermediate (3a ) may show activity itself.[5] The introduction of a bulky, polar group like morpholine (3b ) can significantly alter solubility and introduce new hydrogen bond acceptor sites, potentially improving both potency and pharmacokinetic properties.[1]

By systematically synthesizing and testing these analogs, researchers can build a robust SAR model to guide the design of next-generation thieno[3,2-d]pyrimidine inhibitors with enhanced therapeutic potential.

References

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • López-Lázaro, M. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • Jin, C., & Yang, S. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2008). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. Available at: [Link]

  • Al-Jarf, R., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]

  • Pérez-Vázquez, A. M., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. PubMed Central. Available at: [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Available at: [Link]

  • Chen, Y.-L., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • ResearchGate (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells. MDPI. Available at: [Link]

  • Saddik, M. S., et al. (2017). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. Available at: [Link]

  • Chen, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health. Available at: [Link]

  • López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Aguilar-Méndez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Available at: [Link]

  • Gangjee, A., et al. (2010). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed Central. Available at: [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Gellis, A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. Available at: [Link]

  • Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. University of Cambridge. Available at: [Link]

  • Hassan, G. S., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available at: [Link]

  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Dubois, J., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central. Available at: [Link]

  • Harris, P. A., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. Available at: [Link]

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Developing Cellular Assays for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: A Strategic Workflow for Target Validation and Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinical candidates and approved drugs, particularly in oncology.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases that are critical to cell signaling pathways.[1][3] This guide presents a comprehensive, field-proven strategy for the initial characterization and detailed mechanistic evaluation of a specific thienopyrimidine derivative, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. We provide an integrated workflow, moving from broad phenotypic screening to specific target engagement and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust cellular assay cascade for novel small molecules. The protocols herein are designed to be self-validating, ensuring high confidence in the generated data and providing a clear rationale for each experimental choice.

Section 1: Foundational Analysis: Determining Bioactivity and Potency

The Causality Behind Starting Broad: The Rationale for Viability Assays

Before investing resources in complex mechanistic studies, it is imperative to answer the most fundamental question: Is the compound biologically active in a cellular context? Cell viability and cytotoxicity assays serve as the gateway to the entire assay cascade. They provide the half-maximal inhibitory concentration (IC50), which is the cornerstone for all subsequent experiments. This value dictates the precise concentration range required to elicit a biological response, preventing the use of excessively high, non-physiologically relevant concentrations that can lead to off-target effects and misleading data. We will utilize the MTT assay, a robust and widely adopted colorimetric method that measures metabolic activity as a proxy for cell viability.[4][5]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the dose-dependent effect of this compound on the metabolic activity of a chosen cancer cell line (e.g., HT-29, A549, MCF-7).

Materials:

  • 96-well, flat-bottom cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (herein "Compound-TP")

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-TP in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells, including vehicle controls, is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound-TP. Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[6] Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The raw absorbance values are processed to determine the percentage of cell viability relative to the vehicle control. This data is then plotted against the compound concentration on a logarithmic scale to generate a dose-response curve, from which the IC50 value is calculated.

Table 1: Hypothetical Viability Data for Compound-TP in HT-29 Colon Cancer Cells

Compound-TP Conc. (µM)Average Absorbance (570 nm)% Viability vs. Vehicle
0 (Vehicle)1.250100%
0.11.21397%
0.51.05084%
1.00.81365%
2.5 0.625 50%
5.00.40032%
10.00.15012%
25.00.0635%

Interpretation: The hypothetical IC50 value is 2.5 µM. This indicates significant biological activity. Subsequent mechanistic assays should be designed around this concentration (e.g., using 1x, 2x, and 5x the IC50) to ensure the observed effects are directly related to the compound's primary mechanism.

Section 2: Target Engagement: Confirming Direct Binding in a Cellular Milieu

The Imperative of Target Engagement: Beyond Correlation to Causation

A reduction in cell viability is a phenotypic outcome, but it does not prove that the compound binds to its intended molecular target. To establish a direct link, we must demonstrate target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-protein interactions within living cells.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9] This results in a "thermal shift," providing unequivocal evidence of target engagement in a native physiological environment.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine if Compound-TP stabilizes its putative kinase target (e.g., PI3K, Akt) in intact cells.

Materials:

  • Cell line expressing the target of interest

  • Compound-TP and Vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • High-speed centrifuge

  • Reagents and equipment for downstream protein detection (e.g., Western Blot, ELISA)

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80-90% confluency. Treat one set of cells with Compound-TP (e.g., at 10x IC50 for a robust signal) and another set with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with ice-cold PBS containing inhibitors, and resuspend in PBS to a final concentration of ~10-20 million cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[7]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blotting.

Data Interpretation

By plotting the relative amount of soluble target protein against temperature, a "melting curve" is generated for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Interpretation: A significant positive shift in the melting curve for the target protein in the presence of Compound-TP provides strong evidence that the compound directly binds to and stabilizes its target inside the cell. This validates the target and justifies further investigation into the downstream signaling consequences.

Section 3: Mechanism of Action (MoA): Unraveling the Downstream Consequences

Rationale: From Target Binding to Cellular Outcome

Confirming target engagement is a critical milestone. The next logical step is to understand how this binding event translates into the observed phenotype (e.g., decreased cell viability). Since thienopyrimidines frequently act as kinase inhibitors, binding to a target kinase is expected to modulate its downstream signaling pathway, ultimately leading to a specific cellular fate like apoptosis.[11][12]

Experimental Workflow: A Dual-Pronged Approach to MoA

Our strategy involves two parallel lines of investigation:

  • Biochemical Pathway Analysis: Using Western Blotting to directly visualize the impact on the signaling cascade.

  • Phenotypic Confirmation: Using specific assays to confirm the ultimate cellular outcome, such as apoptosis.

G cluster_workflow Overall Assay Development Workflow A Phase 1: Bioactivity (MTT Assay) B Phase 2: Target Engagement (CETSA) A->B IC50 informs concentration C Phase 3: MoA Analysis (Western Blot & Apoptosis Assay) B->C Binding confirmed D Data Synthesis & Validation C->D Mechanism elucidated

Caption: A streamlined workflow for compound characterization.

Protocol 1: Western Blotting for Signaling Pathway Analysis

This protocol will assess the phosphorylation status of key proteins downstream of a putative target kinase (e.g., Akt, a downstream effector of PI3K) following treatment with Compound-TP.[13]

Materials:

  • Cell line and culture reagents

  • Compound-TP

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat them with Compound-TP at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Lysis and Quantification: Wash cells with ice-cold PBS and lyse them directly on the plate.[14] Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody and Detection: Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Wash again, then apply ECL substrate and capture the chemiluminescent signal.

  • Stripping and Reprobing: To ensure equal protein loading, the same membrane can be stripped and reprobed with an antibody against the total form of the protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).

Data Interpretation: A dose-dependent decrease in the level of phosphorylated Akt, with no change in total Akt, would strongly suggest that Compound-TP inhibits the PI3K/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes Compound Compound-TP Compound->PI3K INHIBITS

Caption: Conceptual diagram of the PI3K/Akt signaling pathway targeted by Compound-TP.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[17] An increase in their activity is a hallmark of apoptosis.

Materials:

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Cell line and culture reagents

  • Compound-TP

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate as described in the MTT protocol. Treat with Compound-TP at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a relevant time course (e.g., 12, 24, 48 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.[17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Interpretation: A dose- and time-dependent increase in the luminescent signal directly corresponds to an increase in caspase-3/7 activity, providing strong evidence that Compound-TP induces apoptosis.

Table 2: Summary of Expected Outcomes from the Assay Cascade

AssayMetricExpected Result with Compound-TPInterpretation
MTT Viability IC50A potent, low micromolar value (e.g., 2.5 µM)Compound is bioactive and cytotoxic.
CETSA Thermal Shift (ΔTm)Positive shift for the target proteinConfirms direct binding and engagement in cells.
Western Blot p-Akt / Total Akt RatioDose-dependent decreaseConfirms inhibition of the target signaling pathway.
Caspase-Glo 3/7 Luminescence Fold-ChangeDose- and time-dependent increaseConfirms cytotoxicity is mediated by apoptosis.

Conclusion

This application guide outlines a systematic and robust workflow for the cellular characterization of this compound. By progressing logically from broad phenotypic assessment to direct target engagement and specific mechanism of action studies, researchers can build a comprehensive and validated data package. This integrated approach, combining viability assays, CETSA, Western blotting, and apoptosis assays, ensures that each experimental step informs the next, leading to a high-confidence understanding of the compound's cellular function and therapeutic potential.

References

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  • PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. National Library of Medicine. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. National Center for Biotechnology Information. [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Library of Medicine. [Link]

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  • PubMed. (1990). [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. National Library of Medicine. [Link]

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  • MDPI. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. National Library of Medicine. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

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"protocols for assessing the anti-proliferative effects of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Anti-Proliferative Effects of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, closely resembling the natural purine structure and serving as a foundation for a multitude of biologically active agents.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of activities, including potent kinase inhibition, antimicrobial effects, and, most notably, anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] Some thienopyrimidines have been shown to induce cancer cell death (apoptosis), halt the cell division cycle, and even inhibit tubulin polymerization, a critical process for cell structure and division.[1][3]

This guide provides a comprehensive framework for researchers to systematically evaluate the anti-proliferative potential of a specific analogue, this compound. The protocols herein are designed to first quantify its growth-inhibitory effects and then to elucidate the underlying cellular mechanisms of action. This multi-phase approach ensures a thorough and robust characterization of the compound's biological activity.

Phase 1: Primary Assessment of Anti-Proliferative Activity

The initial goal is to determine the compound's potency in inhibiting cell growth or inducing cell death. This is typically quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%. We will detail two robust, high-throughput colorimetric assays for this purpose: the Sulforhodamine B (SRB) assay and the MTT assay.

Workflow for Anti-Proliferative Assessment

The overall experimental strategy follows a logical progression from broad screening to detailed mechanistic investigation.

Workflow cluster_0 Phase 1: Quantification cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Investigation A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Dose-Response) A->B C Incubation (48-72 hours) B->C D Viability Assay (SRB or MTT) C->D E Data Analysis (Calculate IC50) D->E F Cell Cycle Analysis (Flow Cytometry) E->F If potent (low IC50) G Apoptosis Assay (Annexin V/PI) E->G H Clonogenic Assay (Long-term Survival) E->H I Pathway Analysis (e.g., Western Blot for MAPK/ERK, PI3K/Akt) F->I Investigate pathway effects G->I AnnexinV_PI A Viable Cell Annexin V: Negative PI: Negative B Early Apoptotic Annexin V: Positive PI: Negative A->B D Necrotic Annexin V: Negative PI: Positive A->D Necrosis C Late Apoptotic / Necrotic Annexin V: Positive PI: Positive B->C Membrane Permeabilization

Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer)

  • Cold PBS

Step-by-Step Protocol:

  • Induce Apoptosis: Treat cells in 6-well plates with the compound as described for the cell cycle analysis. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Harvest Cells: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash cells once with cold PBS and then once with 1X Binding Buffer. [4]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 × 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [5]6. Incubation: Gently vortex and incubate at room temperature for 15-20 minutes in the dark. [5]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [5]The results will show four distinct populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 5: Colony Formation (Clonogenic) Assay

The clonogenic assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony (defined as at least 50 cells). [6]It is a measure of cell reproductive integrity and is considered the gold standard for determining cytotoxic effects in radiation biology and cancer drug screening. [7] Scientist's Note: While MTT/SRB assays measure short-term effects on a population, the clonogenic assay tests the long-term survival and proliferative capacity of individual cells, providing a more stringent assessment of anti-cancer activity.

Materials:

  • 6-well plates

  • Complete culture medium

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • 0.5% Crystal Violet staining solution

Step-by-Step Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well, requires optimization) into 6-well plates. Allow them to attach overnight.

  • Treatment: Treat the cells with a low concentration range of the compound for 24 hours. The goal is not to kill all cells but to assess the survival of a fraction.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Incubation: Incubate the plates for 1-3 weeks, until visible colonies form in the control wells. [8]5. Fixation and Staining: Remove the medium, wash with PBS, and fix the colonies with the fixation solution for 5-10 minutes. Remove the fixative and stain with 0.5% crystal violet for 2 hours. [8]6. Washing and Counting: Gently wash the plates with tap water to remove excess stain and allow them to air-dry. Count the number of colonies (clusters of >50 cells) in each well.

Phase 3: Investigating Potential Molecular Targets

The results from Phase 2 can guide the investigation into specific molecular pathways. The thieno[3,2-d]pyrimidine scaffold is known to target protein kinases. [9]Dysregulation of kinase signaling pathways like MAPK/ERK and PI3K/Akt is a hallmark of many cancers, controlling cell proliferation, survival, and invasion. [10][11][12][13]

  • MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to regulate cell proliferation, differentiation, and survival. [10][13]Aberrant activation is common in many cancers. [14]* PI3K/Akt Pathway: This is a central signaling pathway that promotes cell growth, survival, and metabolism. [11][12]Its over-activation is one of the most frequent events in human malignancies. [11][12]

Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Thieno[3,2-d]pyrimidine (Potential Inhibitor) Compound->RAF Inhibition? Compound->MEK

Caption: Simplified MAPK/ERK signaling pathway, a potential target for kinase inhibitors.

A logical next step would be to use techniques like Western Blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) in cells treated with this compound. A reduction in the phosphorylated (active) form of these proteins would provide strong evidence for the compound's mechanism of action as a kinase inhibitor.

References

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446-3456. Available from: [Link]

  • Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved from [Link]

  • Ghavami, S., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 26(11), 3183. Available from: [Link]

  • Jayakumar, J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888. Available from: [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11-28. Available from: [Link]

  • Sun, Y., et al. (2015). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 10(2), 393-398. Available from: [Link]

  • Bio-protocol. (2019). Clonogenic Assay. Bio-protocol, 9(21), e3412. Available from: [Link]

  • MDPI. (2023). Targeting the MAPK Pathway in Cancer. Retrieved from [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Available from: [Link]

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446-3456. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). MAPK/ERK signaling and the hallmarks of cancers. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • MDPI. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Retrieved from [Link]

  • SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spandidos Publications. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Retrieved from [Link]

  • PubMed Central. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. Retrieved from [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(9), 2126-2130. Available from: [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). Available from: [Link]

  • PubMed. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • The Regeneration Center. (2023). Clonogenic Assay | Suspension Cells | Colony Formations. Retrieved from [Link]

  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. Available from: [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. Retrieved from [Link]

  • PubMed Central. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

  • MDPI. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Preclinical Development of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a novel small molecule belonging to the thienopyrimidine class. Lacking specific biological data for this particular compound, this guide establishes a robust, phased experimental framework based on the well-documented therapeutic potential of the thienopyrimidine scaffold, which includes potent anti-cancer and anti-inflammatory activities. We present detailed, field-proven protocols for critical preliminary studies, including maximum tolerated dose (MTD) and pharmacokinetic (PK) analysis, followed by representative efficacy models for both oncology (human tumor xenograft) and inflammation (carrageenan-induced paw edema). This application note is designed to equip researchers with the necessary methodologies and strategic insights to rigorously assess the in vivo potential of this and similar investigational compounds, while adhering to the highest standards of scientific and ethical integrity.

Introduction: The Therapeutic Potential of the Thienopyrimidine Scaffold

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of the natural purine structure. This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. Consequently, this chemical class has yielded numerous potent inhibitors of key signaling pathways implicated in various pathologies.

Extensive research has demonstrated the broad therapeutic promise of thienopyrimidine derivatives, with significant findings in:

  • Oncology: Compounds from this class have been shown to act as inhibitors of critical cancer-related kinases such as mTOR, PI3K, and FLT3, and to interfere with one-carbon metabolism pathways essential for tumor cell proliferation. Some analogues also function as microtubule targeting agents, disrupting cell division.[1]

  • Inflammation: The modulation of inflammatory signaling cascades is another key activity, with certain derivatives showing potential in models of acute and chronic inflammation.[2][3][4]

  • Other Indications: Various other activities, including antimalarial and antimicrobial effects, have also been reported, highlighting the scaffold's versatility.

Given this background, this compound (hereinafter referred to as Cpd-X) represents a promising candidate for preclinical development. The logical first step, prior to committing to extensive in vivo studies, is to perform robust in vitro screening to elucidate its specific mechanism of action (e.g., kinase inhibition profiling, anti-proliferative assays against a panel of cancer cell lines, or assays for inflammatory mediator release). The results of these initial in vitro studies are critical for selecting the most relevant in vivo efficacy models.

This guide outlines a rational, phased approach to the in vivo characterization of Cpd-X, beginning with essential safety and pharmacokinetic profiling before proceeding to proof-of-concept efficacy studies.

A Phased Approach to In Vivo Experimental Design

A successful in vivo program minimizes animal use and maximizes data quality by following a logical progression. We propose a three-phase workflow. Phase I establishes the foundational safety and exposure parameters. Phase II uses this information to test for efficacy in a relevant disease model. Phase III, beyond the scope of this initial guide, would involve more advanced efficacy and regulatory toxicology studies.

G cluster_0 Phase 0: In Vitro Characterization cluster_1 Phase I: Foundational In Vivo Studies cluster_2 Phase II: Proof-of-Concept Efficacy Studies vitro Target Identification & MOA (e.g., Kinase Panel, Cell Assays) mtd Tolerability / MTD Study (Determine Safe Dose Range) vitro->mtd Guides Formulation & Starting Doses pk Pharmacokinetic (PK) Study (ADME Profile) mtd->pk Informs Dose Selection efficacy Efficacy Model Selection (Based on In Vitro Data) pk->efficacy oncology Oncology Model (e.g., Xenograft) efficacy->oncology If MOA is anti-proliferative inflammation Inflammation Model (e.g., Paw Edema) efficacy->inflammation If MOA is anti-inflammatory

Figure 1. Proposed workflow for the in vivo evaluation of Cpd-X.

Phase I: Foundational In Vivo Studies

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality over a specified period.[5] This study is essential for defining the therapeutic window and selecting doses for subsequent PK and efficacy studies. It is a more refined and humane approach than classic LD50 studies, focusing on sublethal toxicities.[1]

Protocol: Acute MTD Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., CD-1 or BALB/c, 8-10 weeks old, single-sex to reduce variability). House animals in accordance with institutional guidelines and the Guide for the Care and Use of Laboratory Animals.[6]

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose level groups.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a starting dose. A common approach is a dose-escalation design using doubling or tripling increments (e.g., 10, 30, 100, 300 mg/kg).[7]

  • Formulation & Administration:

    • Prepare Cpd-X in a suitable, sterile vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water for oral gavage; or DMSO/PEG400 for intraperitoneal injection). The chosen vehicle should be tested in the control group.

    • Administer a single dose via the intended clinical route (oral gavage is common for initial screening). Dosing volume should be controlled (e.g., 10 mL/kg).

  • Monitoring & Endpoints:

    • Record body weight immediately before dosing and daily for 7-14 days.

    • Conduct clinical observations at least twice daily. Note any signs of toxicity, including changes in posture, activity, breathing, and autonomic signs (salivation, piloerection).

    • The primary endpoint is the highest dose that does not produce significant toxicity (e.g., >20% body weight loss) or mortality.[5][7]

  • Data Analysis: Report the MTD and describe all observed toxicities at each dose level.

Parameter Observation Schedule Criteria for Significant Toxicity
Mortality Twice daily for 14 daysAny drug-related death
Body Weight Daily for 14 days>20% loss from baseline; failure to regain weight
Clinical Signs 1, 4, 24 hours post-dose, then dailySevere lethargy, ataxia, seizures, respiratory distress
Local Tolerance Daily (at injection site if applicable)Severe inflammation, necrosis

Table 1. Monitoring Parameters for the MTD Study.

Pharmacokinetic (PK) Study

Rationale: A PK study characterizes the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[8] Understanding the plasma concentration over time (Cmax, Tmax, AUC, half-life) is crucial for designing an effective dosing regimen for efficacy studies, ensuring that the compound reaches and maintains therapeutic concentrations at the target site.[9][10]

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use male or female mice of a common strain (e.g., C57BL/6), cannulated (jugular vein) if possible to facilitate serial blood sampling.

  • Group Allocation:

    • Intravenous (IV) Group (n=3-4 mice): To determine absolute bioavailability and clearance. Dose is typically low (e.g., 1-5 mg/kg) and must be a solution.

    • Oral (PO) Group (n=3-4 mice): To assess oral absorption. Dose should be below the MTD (e.g., 25-50% of MTD).

  • Dosing: Administer the formulated Cpd-X via IV bolus (tail vein) or oral gavage.

  • Blood Sampling:

    • Collect sparse samples if non-cannulated (e.g., 3 mice per time point) or serial samples from cannulated animals.

    • Typical time points:

      • IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min; 1, 2, 4, 8, 24 hours.

    • Collect blood (e.g., 25-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA).[11] Process to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify Cpd-X in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description Importance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential peak-concentration toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total drug exposure)Key indicator of overall exposure
Elimination half-lifeDetermines dosing interval
CL ClearanceRate of drug removal from the body
Vd Volume of distributionIndicates extent of tissue distribution
F% Bioavailability (PO vs. IV)Fraction of oral dose that reaches systemic circulation

Table 2. Key Pharmacokinetic Parameters.

Phase II: Proof-of-Concept Efficacy Studies

The choice of efficacy model must be guided by the in vitro data. Below are detailed protocols for two standard models representing the most probable therapeutic areas for a thienopyrimidine.

Oncology Model: Human Tumor Xenograft in Mice

Rationale: This model is the gold standard for evaluating the in vivo anti-tumor activity of a compound. It involves implanting human cancer cells into immunocompromised mice, allowing the formation of tumors that can be treated with the test agent.[12][13]

Protocol: Subcutaneous Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old).

  • Cell Line Selection: Choose a human cancer cell line that showed high sensitivity to Cpd-X in vitro. For example, a colon cancer line (e.g., HCT116) or a lung cancer line (e.g., A549).

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a sterile solution (e.g., PBS or a 1:1 mix with Matrigel®) at a concentration of ~5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: Cpd-X, Dose 1 (e.g., 50% of MTD)

    • Group 3: Cpd-X, Dose 2 (e.g., 80% of MTD)

    • Group 4: Positive Control (a standard-of-care agent for that cancer type, e.g., irinotecan for colon cancer models).

  • Dosing and Monitoring:

    • Administer Cpd-X and controls according to a schedule determined by the PK data (e.g., once daily via oral gavage) for 2-4 weeks.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily.

  • Endpoints and Analysis:

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

    • Secondary endpoints can include body weight changes (as a measure of toxicity), and optionally, collection of tumors at the end of the study for pharmacodynamic (biomarker) analysis.

    • Statistically compare tumor volumes between groups (e.g., using ANOVA).

G cluster_0 Preparation cluster_1 Tumor Growth cluster_2 Treatment & Monitoring cluster_3 Analysis A Inject Cancer Cells (Subcutaneous) B Monitor Tumor Growth (100-200 mm³) A->B C Randomize Mice into Groups B->C D Administer Cpd-X / Vehicle (Daily for 2-4 weeks) C->D E Measure Tumors & Body Weight (2-3 times/week) D->E F Calculate Tumor Growth Inhibition (TGI) D->F E->D Repeat

Figure 2. Workflow for a subcutaneous xenograft efficacy study.

Inflammation Model: Carrageenan-Induced Paw Edema in Mice

Rationale: This is a widely used and well-characterized model of acute inflammation. It is valuable for the initial screening of compounds with potential anti-inflammatory activity.[2][3] The inflammatory response is biphasic, allowing for some insight into the potential mechanism of action.

Protocol: Paw Edema Study

  • Animal Model: Use young adult mice (e.g., BALB/c or Swiss albino, 20-25g).

  • Group Allocation: Randomize animals into groups of 6-8.

    • Group 1: Vehicle Control

    • Group 2: Cpd-X, Dose 1 (e.g., 25% of MTD)

    • Group 3: Cpd-X, Dose 2 (e.g., 50% of MTD)

    • Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Dosing:

    • Administer the vehicle, Cpd-X (orally or IP), or positive control 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Endpoints and Analysis:

    • The primary endpoint is the increase in paw volume (edema) at each time point compared to baseline.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] x 100 , where ΔV is the change in paw volume.

    • Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Ethical Considerations and Reporting

All animal experiments must be conducted with the highest regard for animal welfare. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) and must comply with national and international guidelines, such as those from the Office of Laboratory Animal Welfare (OLAW) and the Guide for the Care and Use of Laboratory Animals.[6][14][15]

Furthermore, to ensure transparency and reproducibility, all reporting of in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[16] This includes detailed reporting of study design, sample size calculation, randomization procedures, and all experimental outcomes.

Conclusion and Future Directions

The experimental framework detailed in this application note provides a rigorous and systematic pathway for the initial in vivo characterization of this compound. By first establishing a safe and pharmacokinetically informed dose range, researchers can proceed to proof-of-concept efficacy studies with a higher probability of generating meaningful and reproducible data.

Positive results in these initial models would warrant further investigation, including:

  • Pharmacodynamic (PD) Studies: Assessing target engagement in tumor or inflamed tissue.

  • Orthotopic or Metastatic Cancer Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

  • Chronic Inflammation Models: Such as collagen-induced arthritis, if the compound shows promise in acute models.

  • Combination Studies: Evaluating Cpd-X with standard-of-care agents.

This structured approach will facilitate a clear go/no-go decision for the continued development of this promising thienopyrimidine derivative.

References

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  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PubMed Central.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Overview of the Synthetic Strategy

The synthesis of this compound is typically accomplished via a two-stage process. Understanding this workflow is critical for effective troubleshooting.

  • Stage 1: The Gewald Aminothiophene Synthesis. This is a multi-component reaction that assembles the core 2-aminothiophene ring system from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2]

  • Stage 2: Annulation of the Pyrimidinone Ring. The 2-aminothiophene intermediate is then cyclized with a suitable C2-synthon, most commonly acetic anhydride, to form the final thieno[3,2-d]pyrimidin-4-ol product.[3][4]

Below is a workflow diagram illustrating the key stages and decision points in the synthesis.

Synthesis_Workflow Start Starting Materials (Benzaldehyde, Ethyl Cyanoacetate, Sulfur) Gewald Stage 1: Gewald Reaction (Base Catalyst, e.g., Morpholine) Start->Gewald TLC_Check1 Reaction Monitoring (TLC/LC-MS) Is Starting Material Consumed? Gewald->TLC_Check1 Isolation1 Workup & Isolation of 2-Amino-5-phenylthiophene Intermediate TLC_Check1->Isolation1  Yes Troubleshoot1 Troubleshoot Stage 1: - Check Condensation - Verify Sulfur Reactivity - Control Temperature TLC_Check1->Troubleshoot1  No / Low Conversion Cyclization Stage 2: Pyrimidinone Annulation (Acetic Anhydride, Reflux) Isolation1->Cyclization Troubleshoot1->Gewald Re-run TLC_Check2 Reaction Monitoring (TLC/LC-MS) Is Intermediate Consumed? Cyclization->TLC_Check2 Isolation2 Workup & Purification of Final Product TLC_Check2->Isolation2  Yes Troubleshoot2 Troubleshoot Stage 2: - Ensure Anhydrous Conditions - Optimize Temperature/Time - Check Reagent Purity TLC_Check2->Troubleshoot2  No / Incomplete End Characterization (NMR, MS, Purity) Isolation2->End Troubleshoot2->Cyclization Re-run

Caption: High-level workflow for the synthesis of this compound.

Part 1: Troubleshooting the Gewald Aminothiophene Synthesis

The Gewald reaction is famously robust but can be prone to failure if key parameters are not controlled. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5]

Gewald_Mechanism Reactants Benzaldehyde + Ethyl Cyanoacetate Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Knoevenagel Base Sulfur_Add Sulfur Addition (Thiolate Intermediate) Knoevenagel->Sulfur_Add + S8 Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Tautomerization Product 2-Aminothiophene Product Cyclization->Product Aromatization

Caption: Key mechanistic stages of the Gewald reaction.

Frequently Asked Questions (Stage 1)

Q1: My Gewald reaction has a very low yield or has failed completely. What went wrong?

A1: This is the most common issue and usually points to a failure in one of the three core steps of the reaction. A systematic check is required.[6]

  • Likely Cause 1: Failure of the Knoevenagel-Cope Condensation. The initial condensation between benzaldehyde and ethyl cyanoacetate to form an α,β-unsaturated nitrile is base-catalyzed and generates water.[1] If this step fails, the rest of the reaction cannot proceed.

    • Troubleshooting:

      • Base Catalyst: Ensure the correct amount and type of base are used. Morpholine or triethylamine are standard. The basicity must be sufficient to deprotonate the active methylene compound but not so strong as to cause side reactions.

      • Water Removal: The water produced can inhibit the reaction. While not always necessary, if yields are low, consider using a Dean-Stark apparatus to remove water azeotropically, especially if running the reaction in a solvent like toluene.[7]

      • Reagent Purity: Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or high-purity benzaldehyde.

  • Likely Cause 2: Inefficient Sulfur Addition and Cyclization. Elemental sulfur (S₈) must be activated to react with the Knoevenagel intermediate.[5]

    • Troubleshooting:

      • Temperature Control: The reaction is typically run at a mild temperature (e.g., 50-70 °C). Temperatures that are too low may result in poor sulfur reactivity. Excessively high temperatures can lead to the formation of tars and polysulfides.[7]

      • Solvent Choice: Protic solvents like ethanol or methanol are often used as they can help mediate proton transfer and solubilize intermediates.

  • Likely Cause 3: Steric Hindrance. While not an issue for benzaldehyde, researchers using more complex or sterically hindered aldehydes or ketones may see significantly lower yields.

    • Troubleshooting: For challenging substrates, a two-step approach is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[7]

Q2: My reaction mixture turned dark brown and tarry. Is it salvageable?

A2: A dark, tarry mixture often indicates polymerization of the starting materials or the formation of complex polysulfides.[7] This is typically caused by excessive heat. It is very difficult to salvage the desired product from this mixture. The best course of action is to repeat the reaction with careful temperature control. Monitor the internal reaction temperature, not just the heating mantle setting.

Q3: What is a reliable protocol for synthesizing the ethyl 2-amino-5-phenylthiophene-3-carboxylate intermediate?

A3: The following protocol is a robust starting point.

ParameterRecommendationRationale
Reactants Benzaldehyde (1.0 eq), Ethyl cyanoacetate (1.0 eq), Sulfur (1.1 eq)A slight excess of sulfur ensures complete conversion.
Catalyst Morpholine (0.2 eq) or Triethylamine (0.2 eq)Provides the necessary basicity for the Knoevenagel step.[1]
Solvent Ethanol or MethanolA polar protic solvent facilitates the reaction steps.
Temperature 50-60 °CBalances reaction rate with minimizing side product formation.[3][8]
Reaction Time 2-4 hoursMonitor by TLC until starting materials are consumed.

Experimental Protocol:

  • To a round-bottom flask equipped with a condenser and magnetic stirrer, add ethanol (5 mL per 10 mmol of aldehyde).

  • Add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and morpholine (0.2 eq). Stir for 10 minutes at room temperature.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

  • The crude product can be purified by recrystallization from ethanol or purified via column chromatography if necessary.

Part 2: Troubleshooting the Pyrimidinone Ring Annulation

The cyclization of the 2-aminothiophene intermediate with acetic anhydride is a condensation reaction that forms the pyrimidinone ring. This step is often high-yielding but requires attention to specific conditions.

Frequently Asked Questions (Stage 2)

Q4: My cyclization reaction is incomplete, and I still see the aminothiophene starting material. How can I improve the conversion?

A4: Incomplete conversion is usually due to suboptimal reaction conditions or reagent quality.

  • Likely Cause 1: Insufficient Temperature or Reaction Time. The cyclization is a condensation that requires energy to overcome the activation barrier and drive off the water or acetic acid byproduct.

    • Troubleshooting:

      • Temperature: Ensure the reaction is heated to reflux (acetic anhydride boils at ~140 °C). In some cases, higher boiling point solvents like DMF or dioxane can be used, though acetic anhydride often serves as both reagent and solvent.

      • Microwave Irradiation: For difficult cyclizations, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4][9][10] A typical condition might be 100-120 °C for 15-30 minutes.[4]

  • Likely Cause 2: Reagent Purity and Stoichiometry.

    • Troubleshooting:

      • Acetic Anhydride: Use a fresh bottle of acetic anhydride. Old bottles can absorb atmospheric moisture, hydrolyzing to acetic acid, which is ineffective for this reaction.

      • Stoichiometry: Use a significant excess of acetic anhydride (e.g., 5-10 equivalents) when it also serves as the solvent to ensure the reaction equilibrium is pushed towards the product.

Q5: I am observing an unexpected side product in my cyclization reaction. What could it be?

A5: The most likely side product is the intermediate N-acetylated aminothiophene, which fails to cyclize. The formation of other products is less common but can occur under harsh conditions.

  • Troubleshooting:

    • Confirm the Intermediate: The N-acetyl intermediate will have a different Rf value on TLC and a distinct mass in LC-MS (M+42 compared to the starting aminothiophene).

    • Promote Cyclization: If the N-acetyl intermediate is isolated, it can often be converted to the final product by heating it in a high-boiling point solvent or by adding a catalytic amount of acid (like p-toluenesulfonic acid) to promote the final dehydration/cyclization step, though this should be approached with caution to avoid degradation.

Q6: What is a standard protocol for the cyclization of ethyl 2-amino-5-phenylthiophene-3-carboxylate?

A6: The following protocol describes a common method for forming the thienopyrimidinol ring system. Note that the initial reaction likely forms an oxazinone intermediate which then rearranges or is hydrolyzed during workup to the final 4-ol product. A more direct route involves the N-acetylation followed by cyclization.

ParameterRecommendationRationale
Reactant 2-Amino-5-phenylthiophene intermediate (1.0 eq)The purified product from Stage 1.
Reagent/Solvent Acetic Anhydride (10 eq)Acts as both the cyclizing agent and the solvent.[4]
Temperature 100-120 °C (Reflux)Provides the thermal energy needed for condensation.[4]
Reaction Time 30 min - 2 hoursMonitor by TLC for the disappearance of the starting material.

Experimental Protocol:

  • Place the 2-amino-5-phenylthiophene intermediate (1.0 eq) in a round-bottom flask equipped with a condenser.

  • Add acetic anhydride (10 eq).

  • Heat the mixture to reflux (around 100-120 °C) for 30-60 minutes. Monitor the reaction by TLC (e.g., in 1:1 Hexane:EtOAc).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water or onto crushed ice to quench the excess acetic anhydride.

  • The solid product will precipitate out. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or acetic acid.

By systematically addressing these common issues, researchers can significantly enhance the yield and purity of this compound, paving the way for successful downstream applications.

References

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

  • Benny, J. & N'Zou, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity. Available at: [Link]

  • Chen, Y., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]

  • Coutable, L., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]

  • Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Stanovnik, B., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • Stanovnik, B., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. Available at: [Link]

  • Maj, M. (2020). Modern Strategies for Heterocycle Synthesis. Molecules. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Siddiqui, Z. N., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances. Available at: [Link]

  • Maccari, R., et al. (2021). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]

  • Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • G. H. Sayed, et al. (1987). Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Journal of Chemical Research. Available at: [Link]

  • Sabnis, R. W., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol and related thieno[3,2-d]pyrimidine derivatives in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, assay variability, and inaccurate structure-activity relationships (SAR)[1]. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the generation of reliable and reproducible data.

Troubleshooting Guide: Addressing Compound Precipitation and Poor Solubility

This section is designed in a question-and-answer format to directly tackle common problems encountered during experimental work with this compound.

Q1: I've prepared a stock solution of this compound in DMSO, but I'm observing precipitation when I dilute it into my aqueous assay buffer. What should I do?

A1: This is a frequent issue known as "compound precipitation upon dilution." It occurs because the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent (DMSO). Here’s a systematic approach to troubleshoot this:

  • Assess the Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%[2][3]. If your final DMSO concentration is high, it may be contributing to cytotoxicity or other off-target effects. Aim to keep the final DMSO concentration as low as possible, ideally below 0.5%.

  • Prepare a More Concentrated Stock Solution: If your current stock concentration is, for example, 10 mM and you are diluting it 1:1000 to get a 10 µM final concentration (resulting in 0.1% DMSO), try preparing a 50 mM or 100 mM stock. This will allow you to use a smaller volume of the stock solution to achieve the same final concentration, thereby reducing the final DMSO concentration and potentially avoiding precipitation. However, be aware that highly concentrated DMSO stocks can also have solubility limitations and may lead to compound precipitation during storage or freeze-thaw cycles[1].

  • Explore Co-solvents: If reducing the DMSO concentration isn't feasible or doesn't solve the problem, consider using a co-solvent in your stock solution or assay buffer. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions[4][5].

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are commonly used co-solvents in biological assays[6][7].

    • Important Consideration: Always perform a vehicle control experiment to ensure the co-solvent itself does not affect your assay results[3]. Test a range of co-solvent concentrations to determine the maximum tolerable level for your specific assay.

  • Sequential Dilution Strategy: Instead of a single large dilution, try a serial dilution approach. For example, first dilute the DMSO stock into an intermediate solvent (like ethanol or a mixture of buffer and an organic solvent) before the final dilution into the aqueous assay buffer. This can sometimes prevent the compound from crashing out of solution.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the solubility of this compound and provides insights into the underlying principles.

Q2: Why is this compound likely to have poor aqueous solubility?

A2: The chemical structure of this compound contributes to its low water solubility. The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is relatively planar and hydrophobic. The presence of a phenyl group at the 6-position further increases the molecule's lipophilicity (attraction to fats and oils) and reduces its affinity for water. While the hydroxyl group at the 4-position can participate in hydrogen bonding, its contribution to overall solubility is often outweighed by the larger hydrophobic regions of the molecule.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results:

  • Kinetic Solubility: This is the concentration of a compound that can be reached by diluting a high-concentration stock solution (usually in DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates out of a supersaturated solution. Kinetic solubility is often more relevant for high-throughput screening and initial in vitro assays where compounds are in solution for a relatively short period[2][8][9].

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid form. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours)[10][11]. Thermodynamic solubility is more critical for later-stage drug development, such as formulation studies.

For initial biological assays, determining the kinetic solubility is often sufficient to establish a suitable concentration range for your experiments.

Q4: Can I use surfactants or cyclodextrins to improve the solubility of my compound?

A4: Yes, surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble compounds.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility[12][13]. Non-ionic surfactants like Tween 20, Tween 80, and Pluronic F-68 are commonly used in biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their solubility[1][14][15][16][17]. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.

Crucial Note: As with co-solvents, it is imperative to perform thorough vehicle control experiments to ensure that the chosen surfactant or cyclodextrin does not interfere with your assay at the concentrations used.

Q5: How do I perform a vehicle control experiment?

A5: A vehicle control is an essential component of any experiment involving a solubilizing agent. It is identical to your experimental setup, but instead of adding the compound dissolved in the vehicle, you add only the vehicle itself (e.g., DMSO, co-solvent, surfactant solution) at the same final concentration. This allows you to distinguish between the biological effects of your compound and any effects caused by the solubilizing agent[18].

Data Presentation: Solubilization Strategies

The following table summarizes common approaches to enhance the solubility of compounds like this compound in biological assays.

Strategy Examples Typical Final Concentration in Assay Potential Considerations
Primary Solvent Dimethyl sulfoxide (DMSO)< 0.5% (v/v)Can cause cytotoxicity or interfere with assays at higher concentrations.[2][3]
Co-solvents Ethanol, Propylene Glycol, PEG 4001-5% (v/v)May alter enzyme kinetics or cell membrane permeability.[3][4][5]
Surfactants Tween 20, Tween 80, Pluronic F-680.01-0.1% (w/v)Can form micelles that may affect protein conformation or cell viability.[12]
Cyclodextrins β-cyclodextrin, HP-β-cyclodextrin1-10 mMCan extract cholesterol from cell membranes at higher concentrations.[14][16][17]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of your compound.

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This method is rapid and suitable for high-throughput screening to determine the concentration at which a compound begins to precipitate from an aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare a Stock Solution: Accurately weigh your compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: In a separate 96-well plate, perform a serial dilution of your DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Dispense into Assay Plate: Transfer a small, equal volume (e.g., 2 µL) of each concentration from your dilution plate into the corresponding wells of the clear-bottom assay plate. Include wells with DMSO only as a negative control.

  • Add Aqueous Buffer: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Incubation and Measurement: Immediately place the plate in a nephelometer and measure the light scattering at time zero. Continue to take readings at regular intervals (e.g., every 15 minutes for 2 hours) at room temperature.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed over the incubation period compared to the DMSO-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add Excess Solid: Accurately weigh an excess amount of your solid compound (e.g., 1-2 mg) into a glass vial.

  • Add Buffer: Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method. Prepare a standard curve using known concentrations of your compound to accurately quantify the solubility.

Mandatory Visualizations

Workflow for Troubleshooting Solubility Issues

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Decrease DMSO concentration by using a higher stock concentration. check_dmso->reduce_dmso Yes still_precipitates Precipitation persists? check_dmso->still_precipitates No reduce_dmso->still_precipitates cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400). still_precipitates->cosolvent Yes no_precipitates Proceed with experiment still_precipitates->no_precipitates No vehicle_control Perform vehicle control to test for assay interference. cosolvent->vehicle_control surfactant Consider surfactants or cyclodextrins. vehicle_control->surfactant Interference or still precipitates end Optimized Assay Conditions vehicle_control->end No interference surfactant->vehicle_control

Caption: Decision tree for addressing compound precipitation in biological assays.

Relationship between Solubility Concepts

Caption: Factors influencing kinetic and thermodynamic solubility.

References

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  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

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  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 15, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(8), 3207–3221.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]

  • Jamalzadeh, E., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). The effect of dimethyl sulfoxide (DMSO) on the viability of human lymphocytes. Research in Pharmaceutical Sciences, 11(4), 306–313.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
  • solubility of cyclodextrins and drug/cyclodextrin complexes. (2018, May 11). PubMed Central. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. [Link]

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Sources

Technical Support Center: Optimizing Reaction Conditions for Thieno[3,2-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic scaffold. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by literature-derived insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile starting material for synthesizing the thieno[3,2-d]pyrimidine core?

The most prevalent and versatile precursors for the synthesis of thieno[3,2-d]pyrimidines are 3-amino-thiophene-2-carboxylate or 3-amino-thiophene-2-carboxamide derivatives.[1][2] These intermediates readily undergo cyclization with a variety of one-carbon sources to form the pyrimidine ring, offering a high degree of flexibility for introducing substituents.

Q2: What are the typical one-carbon sources used for the cyclization step?

A range of one-carbon sources can be employed for the crucial cyclization step. Common examples include formic acid, triethyl orthoformate, and various isocyanates or isothiocyanates.[1][3] The choice of reagent will determine the substitution pattern at the 2- and 4-positions of the resulting thieno[3,2-d]pyrimidine ring. For instance, reaction with formic acid or triethyl orthoformate typically yields thieno[3,2-d]pyrimidin-4-ones.[2]

Q3: How can I synthesize the 3-amino-thiophene-2-carboxylate precursor?

A widely used method for the synthesis of 3-amino-thiophene-2-carboxylates is the Gewald reaction.[4][5] While the specifics can vary, a common approach involves the reaction of a substituted chloronitrile with methyl 2-mercaptoacetate in the presence of a base like sodium methoxide (NaOMe).[1] This method is often efficient, providing the desired thiophene precursors in good yields.

Troubleshooting Guide

This section addresses specific experimental challenges you might encounter during the synthesis of thieno[3,2-d]pyrimidines.

Issue 1: Low or No Product Yield in the Cyclization Step

Q: I am attempting to cyclize my 3-amino-thiophene-2-carboxylate with phosphorus oxychloride (POCl₃) and a lactam, but I am getting a very low yield. What factors should I investigate?

Low yields in this type of cyclization, often a variation of the Bischler-Napieralski or a related annulation, can be attributed to several factors. Here is a systematic approach to troubleshooting:

1. Solvent and Temperature Optimization: The choice of solvent and reaction temperature is critical. A systematic optimization study published in the International Journal of Molecular Sciences highlights the dramatic effect of these parameters.[1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)45542
2Dichloroethane (DCE)80279
3Dioxane100877
4Toluene1202028
5Solvent-free140281

As the table demonstrates, switching from DCM to DCE can significantly boost the yield from 42% to 79% while reducing the reaction time.[1] Toluene, on the other hand, proved to be a poor solvent for this particular transformation, resulting in a low yield of 28% even after an extended reaction time.[1] While a solvent-free approach can provide the highest yield, it may lead to a more complicated work-up procedure.[1]

Recommendation: If you are using a lower boiling point solvent like DCM, consider switching to a higher boiling point solvent such as DCE to facilitate a more efficient reaction.

2. Reagent Purity and Stoichiometry: Ensure that your starting materials, particularly the 3-amino-thiophene-2-carboxylate and POCl₃, are of high purity and are used in the correct stoichiometric ratios. Moisture can deactivate POCl₃, so using anhydrous conditions is recommended.

3. Reaction Monitoring: Closely monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Troubleshooting Workflow: Low Product Yield

Caption: A logical workflow for troubleshooting low product yields.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired thieno[3,2-d]pyrimidine. What are the likely side products and how can I improve the selectivity?

The formation of multiple products often indicates competing reaction pathways or the degradation of starting materials or products.

1. Potential Side Reactions:

  • Incomplete Cyclization: The intermediate amidine or related species may be present if the reaction has not gone to completion.
  • Dimerization or Polymerization: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), starting materials or the product can undergo undesired side reactions.
  • Reaction with Solvent: Certain solvents can participate in side reactions, especially at elevated temperatures.

2. Strategies for Improving Selectivity:

  • Lowering the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. Try running the reaction at a slightly lower temperature for a longer period.
  • Gradual Addition of Reagents: Adding a reactive reagent like POCl₃ dropwise at a lower temperature before heating can help control the initial exotherm and improve selectivity.
  • Choice of Cyclization Reagent: If one cyclization method is proving to be "dirty," consider alternative synthetic routes. For example, instead of a direct annulation with a lactam and POCl₃, a two-step approach involving the formation of an intermediate that is then cyclized might offer better control.

3. Purification Techniques:

  • Column Chromatography: This is the most common method for separating products with different polarities. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
  • Recrystallization: If a crude solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.
  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can be employed to isolate the pure product.

Experimental Protocols

Protocol 1: Synthesis of a Tricyclic Thieno[3,2-d]pyrimidinone[1]

This protocol is adapted from a published procedure for the synthesis of a tricyclic thieno[3,2-d]pyrimidinone from a 3-amino-thiophene-2-carboxylate precursor.

Materials:

  • 3-amino-thiophene-2-carboxylate derivative

  • 2-Pyrrolidone

  • Phosphorus oxychloride (POCl₃)

  • Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of the 3-amino-thiophene-2-carboxylate (1 equivalent) and 2-pyrrolidone (1.2 equivalents) in anhydrous dichloroethane (DCE), add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tricyclic thieno[3,2-d]pyrimidinone.

Experimental Workflow: Thieno[3,2-d]pyrimidinone Synthesis

SynthesisWorkflow Start Combine 3-aminothiophene-2-carboxylate and 2-pyrrolidone in DCE AddPOCl3 Add POCl₃ dropwise at 0 °C Start->AddPOCl3 WarmAndHeat Warm to RT, then heat to 80 °C AddPOCl3->WarmAndHeat Monitor Monitor by TLC (2-4 hours) WarmAndHeat->Monitor Quench Cool and quench with ice Monitor->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract DryAndConcentrate Dry and concentrate organic layers Extract->DryAndConcentrate Purify Purify by column chromatography DryAndConcentrate->Purify FinalProduct Isolated Thieno[3,2-d]pyrimidinone Purify->FinalProduct

Caption: A step-by-step workflow for the synthesis of a tricyclic thieno[3,2-d]pyrimidinone.

References

  • Al-Warhi, T., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(15), 8528. [Link]

  • Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4513. [Link]

  • Gouda, M. A., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34(6), 1184-1194. [Link]

  • Gouda, M. A., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Abdel-Rahman, A. A.-H. (2021). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Mini-Reviews in Organic Chemistry, 18(5), 634-645. [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS: 156424-47-4). Given the limited publicly available stability data for this specific molecule, this document provides a comprehensive framework for systematically investigating its degradation pathways. The principles and protocols outlined here are based on established ICH guidelines for forced degradation studies and extrapolated from stability data on structurally related thienopyrimidine and thienopyridine compounds.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the stability and potential degradation of this compound.

Q1: What are the most probable sites of degradation on the this compound molecule?

A: The thieno[3,2-d]pyrimidine core contains several functional groups susceptible to degradation under various stress conditions. Based on the chemistry of related heterocyclic systems, the most likely degradation sites are:

  • The Thiophene Ring: The sulfur atom in the thiophene ring is electron-rich and highly susceptible to oxidation, potentially forming an S-oxide or sulfone.[1] Studies on similar thienopyridine drugs show that oxidative halogenation of the thiophene moiety is also a dominant reaction pathway in the presence of certain reagents.[2]

  • The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be targets for oxidation, leading to the formation of N-oxides.[2] Furthermore, the pyrimidin-4-ol moiety exists in tautomeric equilibrium with its thienopyrimidin-4-one form. This amide-like structure can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • The Phenyl and Methyl Groups: While generally more stable, the phenyl ring can undergo hydroxylation under strong photo-oxidative conditions. The methyl group is less likely to be a primary site of degradation but could be involved in more complex secondary degradation pathways.

Q2: What are the standard "forced degradation" conditions I should use to assess the stability of this compound?

A: Forced degradation, or stress testing, is essential to identify likely degradation products and establish stability-indicating analytical methods.[3] According to ICH guidelines, the following conditions are recommended to cover the primary degradation pathways:[4]

  • Acidic Hydrolysis: Typically performed using 0.1 M to 1 M HCl at temperatures ranging from ambient to 60-80°C.

  • Basic Hydrolysis: Commonly conducted with 0.1 M to 1 M NaOH at similar temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature is a standard starting point.

  • Thermal Degradation: The solid drug substance is exposed to high heat (e.g., 60-80°C), often with and without humidity control.

  • Photodegradation: The drug substance is exposed to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%. If degradation is too rapid or too slow, the conditions (reagent concentration, temperature, exposure time) should be adjusted accordingly.[4]

Q3: I am struggling with the low aqueous solubility of my compound for hydrolysis and oxidative stress studies. What are my options?

A: This is a common challenge with complex heterocyclic molecules. Here is a tiered approach to address solubility issues:

  • Co-Solvents: Start by adding a minimal amount of a water-miscible organic solvent in which your compound is soluble (e.g., acetonitrile, methanol, or DMSO). Be aware that the co-solvent itself can influence the degradation pathway, so it's crucial to run appropriate controls.

  • Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 80) can improve wetting and apparent solubility.

  • Phase-Transfer Catalysis: For specific reactions like base hydrolysis, a phase-transfer catalyst can facilitate the reaction between the water-insoluble compound and the aqueous reagent.

  • Mechanochemistry: As a solvent-free alternative, mechanochemical forced degradation (e.g., ball-milling with an oxidant) can be used to study solid-state oxidative degradation pathways, which may be more representative for a solid dosage form.[2][5]

Q4: My initial HPLC run shows several new peaks after stressing my sample. How do I begin to identify these unknown degradants?

A: The structural elucidation of degradation products is a critical step. A modern analytical workflow is indispensable:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the workhorse technique. An initial run on a single quadrupole or ion trap MS will provide the molecular weights of the degradants. This data is often sufficient to propose initial structures (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).

  • High-Resolution Mass Spectrometry (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap MS provides a highly accurate mass measurement. This allows you to determine the elemental composition of the degradant, significantly narrowing down the possible structures.[2]

  • Tandem Mass Spectrometry (MS/MS): By isolating a degradant peak and fragmenting it, you can obtain structural information. Comparing the fragmentation pattern of the degradant to that of the parent compound helps pinpoint the site of modification.

  • Preparative HPLC and NMR: If a degradant is formed in sufficient quantity, it can be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.

Part 2: Troubleshooting Guides for Common Experimental Issues

Problem Encountered Probable Cause Recommended Solution
No significant degradation (<5%) is observed after initial stress testing. Stress conditions are too mild for the stability of the thienopyrimidine core.Incrementally increase the severity of the stressor. For hydrolysis, increase acid/base concentration or temperature. For oxidation, increase H₂O₂ concentration or exposure time. For thermal stress, increase the temperature. Document each condition carefully.
The compound degrades completely, or mass balance is poor (<95%). Stress conditions are too harsh, leading to the formation of secondary degradants or non-chromophoric/volatile products.Reduce the severity of the stressor (concentration, temperature, time). Ensure your analytical method can detect all potential products. Poor mass balance can indicate that some degradants are not being detected by your current method (e.g., they lack a UV chromophore or are too polar/non-polar to elute).[4]
Peak shapes are poor, or the parent peak co-elutes with a degradant. The current analytical method is not "stability-indicating."Method development is required. Adjust the mobile phase composition (organic ratio, pH, buffer), try a different column chemistry (e.g., C18, Phenyl-Hexyl), or modify the gradient profile to improve the resolution between the parent compound and all degradation products.
Results are inconsistent between experimental runs. Instability of stressed samples; uncontrolled experimental variables.Ensure that reactions are effectively stopped/quenched before analysis (e.g., neutralizing acid/base, degrading excess oxidant). Control temperature carefully using calibrated ovens or water baths. Protect samples from light if they are found to be photolabile.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your investigation. They should be adapted based on the observed stability of the compound.

Protocol 1: General Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_samples->base oxide Oxidation (3% H₂O₂, RT) prep_samples->oxide photo Photolytic Stress (ICH Q1B) prep_samples->photo thermal Thermal Stress (Solid, 80°C) prep_samples->thermal quench Neutralize / Quench Reactions acid->quench base->quench oxide->quench photo->quench thermal->quench dilute Dilute to Working Concentration quench->dilute hplc Analyze via Stability- Indicating HPLC-UV/MS dilute->hplc identify Identify Degradants (MS, MS/MS) hplc->identify quantify Quantify Degradation & Check Mass Balance identify->quantify pathway Propose Degradation Pathways quantify->pathway

Caption: General workflow for a forced degradation study.

Protocol 2: Acid/Base Hydrolytic Degradation
  • Sample Preparation: Add 1 mL of the 1 mg/mL stock solution to two separate vials.

  • Stress Application: To one vial, add 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). To the other, add 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH).

  • Control Sample: Prepare a control by adding 1 mL of purified water instead of acid/base.

  • Incubation: Place the vials in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base/acid (e.g., for the acid sample, add 0.1 M NaOH).

  • Analysis: Dilute the quenched sample to the target analytical concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately by HPLC.

Protocol 3: Oxidative Degradation
  • Sample Preparation: To a vial containing 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂).

  • Control Sample: Prepare a control using 1 mL of purified water.

  • Incubation: Keep the sample at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Quenching (Optional but Recommended): The reaction can be quenched by adding a small amount of a scavenger like sodium bisulfite or by significant dilution with mobile phase just before injection.

  • Analysis: Dilute the sample to the target concentration and analyze by HPLC.

Part 4: Visualization of Hypothetical Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound based on the chemical properties of its core structure.

G cluster_oxidation Oxidative Pathways cluster_hydrolysis Hydrolytic Pathways cluster_photo Photolytic Pathways Parent This compound SOxide Thiophene-S-oxide (+16 Da) Parent->SOxide H₂O₂ NOxide Pyrimidine-N-oxide (+16 Da) Parent->NOxide H₂O₂ / m-CPBA RingOpen Ring-Opened Amide (+18 Da) Parent->RingOpen H⁺/OH⁻, Δ Hydroxyl Hydroxylated Phenyl Ring (+16 Da) Parent->Hydroxyl hν, O₂ DiOxide Thiophene-S,S-dioxide (+32 Da) SOxide->DiOxide Excess H₂O₂

Caption: Hypothetical degradation pathways of the target molecule.

References

  • Štrukil, V., Grgičević, S., & Friščić, T. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Štrukil, V., Grgičević, S., & Friščić, T. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ResearchGate. [Link]

  • Osyanin, V. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. [Link]

  • SGS (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Vione, D., et al. (2006). Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. Pest Management Science. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from SGS. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this multi-step synthesis. Our approach is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-stage process:

  • Gewald Aminothiophene Synthesis: A multi-component reaction involving phenylacetaldehyde, malononitrile, and elemental sulfur to form the key intermediate, 2-amino-3-cyano-5-phenylthiophene.

  • Pyrimidine Ring Formation: Cyclization of the aminothiophene intermediate, commonly using acetic anhydride, to construct the final thieno[3,2-d]pyrimidin-4-ol scaffold.

This guide is structured in a question-and-answer format to directly address potential issues at each stage.

Part 1: Troubleshooting the Gewald Aminothiophene Synthesis

The Gewald reaction, while efficient, is susceptible to several side reactions, particularly when using a reactive aldehyde like phenylacetaldehyde.[1]

Frequently Asked Questions (FAQs)

Question 1: My Gewald reaction mixture is turning into a thick, dark brown tar with a low yield of the desired 2-amino-3-cyano-5-phenylthiophene. What's happening and how can I prevent it?

Answer: This is a classic symptom of competing side reactions, primarily the self-condensation of phenylacetaldehyde and polymerization.

  • Causality: The basic conditions required for the initial Knoevenagel condensation between phenylacetaldehyde and malononitrile also promote the self-condensation of phenylacetaldehyde.[2] Phenylacetaldehyde has an acidic α-hydrogen, making it prone to forming an enolate which can then attack another molecule of the aldehyde in an aldol condensation.[2] This process can cascade, leading to oligomers and polymers, resulting in the observed tarry mixture.

  • Troubleshooting & Protocol Validation:

    • Control Reagent Addition: Instead of adding all reactants at once, slowly add the phenylacetaldehyde to the mixture of malononitrile, sulfur, and the base. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction with malononitrile over self-condensation.

    • Optimize the Base: The choice and amount of base are critical. While a base is necessary to deprotonate the malononitrile, an overly strong or concentrated base will accelerate the undesired aldol condensation.[3]

      • Recommendation: Use a catalytic amount of a weaker amine base like morpholine or piperidine, rather than stoichiometric amounts of stronger bases like alkoxides.

    • Temperature Management: Exothermic reactions can accelerate polymerization. Maintain a controlled reaction temperature, typically between 40-60°C. Avoid excessive heating.

    • Solvent Selection: Polar solvents like ethanol or dimethylformamide (DMF) can help to solvate the intermediates and may reduce polymerization.

G cluster_main Desired Gewald Reaction cluster_side Side Reactions PA Phenylacetaldehyde MN Malononitrile S8 Sulfur Base Base Intermediate 2-Amino-3-cyano-5-phenylthiophene Aldol Aldol Self-Condensation Polymer Polymerization (Tar)

Question 2: I've isolated a significant byproduct with a mass corresponding to a dimer of the Knoevenagel condensation intermediate. How is this formed and how can I minimize it?

Answer: You are likely observing the dimerization of the α,β-unsaturated nitrile intermediate (phenylmethylidenemalononitrile). This is a known side reaction in the Gewald synthesis.[2]

  • Causality: The Knoevenagel condensation product, phenylmethylidenemalononitrile, is a potent Michael acceptor.[4] Under basic conditions, the enolate of another molecule of this intermediate can act as a Michael donor, leading to a dimerization reaction.[5] This is often followed by an intramolecular Thorpe-Ziegler cyclization to yield a stable six-membered ring byproduct, which can sometimes be the major product if conditions are not optimized.[2]

  • Troubleshooting & Protocol Validation:

    • Base and Temperature Control: As with aldol condensation, the key is to manage the basicity and temperature to favor the intramolecular cyclization with sulfur over the intermolecular dimerization. Use of milder bases and lower temperatures is generally preferred.

    • Sulfur Stoichiometry and Solubility: Ensure that elemental sulfur is present in a slight excess and is well-dispersed in the reaction mixture. If the sulfur addition and subsequent cyclization are slow, the concentration of the Michael acceptor intermediate builds up, increasing the likelihood of dimerization. Using finely powdered sulfur can improve its reactivity.[6]

    • Reaction Sequence: In some challenging cases, a two-step procedure can be beneficial. First, synthesize and isolate the Knoevenagel intermediate under conditions that minimize dimerization (e.g., shorter reaction times, lower temperatures). Then, in a separate step, react the purified intermediate with sulfur and a base.

G Knoevenagel Phenylmethylidenemalononitrile (Michael Acceptor) Enolate Enolate of Knoevenagel Intermediate (Michael Donor) Knoevenagel->Enolate [Base] Dimer Dimer Adduct Knoevenagel->Dimer Enolate->Dimer Michael Addition Cyclized_Dimer Cyclized Dimer Byproduct Dimer->Cyclized_Dimer Thorpe-Ziegler Cyclization

Part 2: Troubleshooting the Pyrimidine Ring Formation

The cyclization of 2-amino-3-cyano-5-phenylthiophene with acetic anhydride is generally robust, but can present its own set of challenges.

Frequently Asked Questions (FAQs)

Question 3: My cyclization reaction with acetic anhydride is sluggish and gives a low yield of the final product. What factors could be at play?

Answer: Incomplete cyclization can be due to several factors, including insufficient activation, competing side reactions, or the quality of the starting aminothiophene.

  • Causality: The reaction proceeds via an initial N-acetylation of the 2-amino group, followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the nitrile carbon. This cyclization often requires acid or base catalysis, or thermal promotion, to proceed efficiently. If the conditions are too mild, the reaction may stall at the N-acetyl intermediate.

  • Troubleshooting & Protocol Validation:

    • Reaction Conditions: Refluxing in acetic anhydride is a common method.[7] The high temperature serves to drive the cyclization.

    • Catalysis: The addition of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP, in particular, is known to catalyze acylation and subsequent cyclizations.[8] Alternatively, acid catalysis (e.g., a drop of sulfuric acid) can also promote the cyclization of the N-acetyl intermediate.

    • Purity of Starting Material: Ensure the 2-amino-3-cyano-5-phenylthiophene intermediate is pure. Impurities from the Gewald step can interfere with the cyclization. It is recommended to purify the aminothiophene by recrystallization or column chromatography before proceeding.

Question 4: I am concerned about the potential for over-acetylation. Can N,N-diacetylation of the amino group occur, and if so, how can it be avoided?

Answer: While mono-N-acetylation is the desired first step, diacetylation is a theoretical possibility, especially with a highly reactive acylating agent like acetic anhydride under forcing conditions. However, the subsequent intramolecular cyclization is typically rapid, minimizing the formation of a stable diacetylated byproduct.

  • Causality: The lone pair on the nitrogen of the initially formed N-acetyl intermediate is less nucleophilic due to resonance with the carbonyl group. This disfavors a second acetylation. However, if the cyclization step is slow and the reaction is run at high temperatures for extended periods with a large excess of acetic anhydride, some diacetylation might occur.

  • Troubleshooting & Protocol Validation:

    • Control Stoichiometry: Use a moderate excess of acetic anhydride (e.g., 3-5 equivalents) rather than using it as the solvent if diacetylation is a concern.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material and the formation of the product. Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup.

    • Alternative Reagents: If diacetylation proves to be a persistent issue, consider alternative cyclization strategies. For example, reaction with ethyl acetoacetate can also yield the desired pyrimidinone ring system, often under milder conditions.

G Aminothiophene 2-Amino-3-cyano-5-phenylthiophene N_acetyl N-Acetyl Intermediate Aminothiophene->N_acetyl [Ac₂O] Ac2O Acetic Anhydride Product This compound N_acetyl->Product Intramolecular Cyclization (Heat/Catalyst) Diacetyl N,N-Diacetyl Byproduct (Minor) N_acetyl->Diacetyl [Excess Ac₂O, High Temp] (Slow, less favorable)

Question 5: The purification of my final product is difficult, with several closely-eluting impurities on my TLC plate. What are these likely to be and what purification strategies do you recommend?

Answer: The impurities are likely a combination of unreacted N-acetyl intermediate, byproducts from the initial Gewald synthesis that were carried through, and potentially small amounts of isomers or hydrolysis products.

  • Causality: The polarity of the desired product, this compound, can be similar to that of the uncyclized N-acetyl intermediate. If the Gewald reaction produced byproducts, these may also have survived the cyclization conditions.

  • Troubleshooting & Protocol Validation:

    • Purification of Intermediate: The most effective strategy is to ensure the purity of the 2-amino-3-cyano-5-phenylthiophene intermediate before cyclization. This significantly simplifies the final purification.

    • Reaction Completion: Ensure the cyclization reaction has gone to completion to minimize the amount of the N-acetyl intermediate in the crude product.

    • Recrystallization: The target compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or DMF/water) is a highly effective method for removing minor impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to separate closely-eluting spots. Common eluents include hexane/ethyl acetate or dichloromethane/methanol mixtures.

    • Hydrolysis Check: The nitrile group of the intermediate or the amide bond in the product could potentially undergo hydrolysis under acidic or basic workup conditions. It is advisable to maintain a neutral pH during workup where possible.

Summary of Key Parameters for Optimization

ParameterStage 1: Gewald SynthesisStage 2: Pyrimidine Cyclization
Temperature 40-60°C (Avoid excessive heat)Reflux (e.g., in Ac₂O)
Base/Catalyst Catalytic morpholine or piperidineCatalytic pyridine or DMAP; or acid catalyst
Reagent Addition Slow addition of phenylacetaldehydeEnsure purity of aminothiophene
Solvent Ethanol, Methanol, or DMFAcetic anhydride (as reagent and solvent)
Purification Recrystallization or ChromatographyRecrystallization or Chromatography

By understanding the mechanisms of these common side reactions, researchers can proactively adjust their experimental design to favor the desired reaction pathway, ultimately leading to higher yields and purity of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Aldol Condensation of Diphenylacetaldehyde. BenchChem Technical Support.
  • Hertl, P. (1987). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
  • Mack, J. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(5), 5664-5675.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
  • J&K Scientific LLC. (2025). Gewald Reaction. J&K Scientific Technical Resources.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?.
  • Alfa Chemistry. (n.d.). Michael Addition. Retrieved from a relevant Alfa Chemistry technical page.
  • Brainly.in. (2018). Would Phenylacetaldehyde will undergo aldol condensation, which the Cannizzaro reaction and which neither?.
  • Revue Roumaine de Chimie. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION.
  • ResearchGate. (2013).
  • Grokipedia. (n.d.). Michael addition reaction.
  • Fuller, W. D., & Yalamoori, V. V. (n.d.). Acid Anhydrides.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Omega. (2023).
  • YouTube. (2020).
  • ResearchGate. (n.d.).
  • TSI Journals. (2014).
  • Master Organic Chemistry. (2023).
  • The Chemical Educator. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).
  • Google Patents. (n.d.).
  • PMC - PubMed Central. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells.
  • PMC. (2022).
  • PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.
  • CP Lab Safety. (n.d.). Thieno[3,2-d]pyrimidin-4-ol, 95% Purity, C6H4N2S2, 100 grams.
  • ResearchGate. (n.d.). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Sources

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the potential off-target effects of this thienopyrimidine-based compound. As with many small molecule inhibitors, particularly those targeting ATP-binding sites, ensuring target specificity is paramount for the accurate interpretation of experimental results and the successful development of therapeutic agents.[1][2] This resource will equip you with the knowledge and protocols to identify, understand, and mitigate these unintended interactions.

The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with the ATP-binding pockets of kinases.[3][4] This structural similarity to purines makes it an effective starting point for designing inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways often dysregulated in diseases like cancer.[4][5] However, this same feature can also lead to interactions with unintended kinase targets, resulting in off-target effects that can confound experimental data and potentially lead to cellular toxicity.[1][6]

This guide will provide a systematic approach to de-risking your experiments by proactively addressing the potential for off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with thienopyrimidine-based inhibitors?

Q2: My cells are showing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?

A: Yes, an unexpected or inconsistent phenotype is a classic indicator of a potential off-target effect. It is crucial to validate that the observed cellular response is a direct consequence of inhibiting the intended target. This can be achieved through several complementary approaches, including the use of structurally distinct inhibitors of the same target, genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the target to see if it phenocopies the inhibitor's effect, and rescue experiments where a drug-resistant mutant of the target is expressed.

Q3: What is the first step I should take to investigate potential off-target effects of this compound?

A: A comprehensive in vitro kinase screen is the recommended first step. This involves testing the compound against a large panel of purified kinases to identify any unintended interactions. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome. The data from such a screen will provide an "off-target profile" and guide further investigation into the most potent off-target hits.

Q4: How can I confirm that an identified in vitro off-target interaction is relevant in my cellular model?

A: In vitro kinase activity does not always translate to cellular effects. To confirm the relevance of an off-target interaction in your cellular model, you can employ techniques like the NanoBRET™ Target Engagement Intracellular Kinase Assay.[7][8] This assay allows for the quantitative measurement of compound binding to specific kinases within living cells. Additionally, you can investigate the phosphorylation status of known substrates of the putative off-target kinase in your cellular system after treatment with this compound.

Q5: If significant off-target effects are confirmed, what are my options?

A: If significant and confounding off-target effects are identified, several strategies can be employed. The most direct approach is to use the current compound as a starting point for a medicinal chemistry effort to synthesize analogs with improved selectivity.[2] This involves making structural modifications to the this compound scaffold to enhance binding to the on-target while reducing affinity for off-target kinases. Alternatively, if the off-target has been identified, a lower, more specific concentration of the inhibitor may be used. It is also crucial to use multiple, structurally unrelated inhibitors for the same target to ensure the observed phenotype is consistent.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values between biochemical and cell-based assays.
  • Possible Cause: This discrepancy can arise from several factors, including poor cell permeability of the compound, active efflux from the cell by transporters, or high intracellular ATP concentrations competing with the inhibitor for the kinase binding site.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize computational models (e.g., cLogP) or experimental assays (e.g., PAMPA) to predict or measure the cell permeability of this compound.

    • Investigate Efflux Pumps: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) in co-treatment with your compound to see if the cellular potency increases.

    • Vary ATP Concentrations in Biochemical Assays: Perform kinase activity assays at physiological ATP concentrations (typically 1-10 mM) to better mimic the cellular environment.[7] Many standard kinase assays use lower, often Km, ATP concentrations, which can overestimate the potency of ATP-competitive inhibitors.

Problem 2: Observed cellular toxicity at concentrations required for on-target inhibition.
  • Possible Cause: The observed toxicity may be due to potent inhibition of one or more off-target kinases that are essential for cell viability.

  • Troubleshooting Workflow:

A Toxicity Observed at Efficacious Concentrations B Perform Broad Kinase Panel Screen A->B C Identify Potent Off-Target Hits B->C D Cross-reference Off-Targets with Known Essential Genes/Pathways C->D E Validate Off-Target Engagement in Cells (e.g., NanoBRET™) D->E F Synthesize Analogs to Improve Selectivity E->F G Test Analogs for On-Target Potency and Reduced Toxicity F->G

Caption: Workflow for addressing cellular toxicity.

Problem 3: Development of resistance to this compound in long-term cell culture.
  • Possible Cause: Resistance can develop through on-target mutations that prevent inhibitor binding or through the upregulation of compensatory signaling pathways that bypass the inhibited target. The latter is often a consequence of off-target effects.

  • Troubleshooting Steps:

    • Sequence the Target Kinase: In the resistant cell line, sequence the gene encoding the intended target kinase to identify any mutations within the ATP-binding pocket.

    • Phospho-proteomic Profiling: Compare the global phosphorylation landscape of the parental and resistant cell lines (with and without inhibitor treatment) using mass spectrometry. This can reveal upregulated signaling pathways in the resistant cells.

    • Investigate Off-Target Driven Resistance: If the kinase profile of this compound is known, investigate if chronic inhibition of an off-target could lead to the activation of a known resistance pathway.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: For an initial broad screen, a single high concentration (e.g., 1 or 10 µM) is typically used.

  • Kinase Panel Selection: Choose a reputable vendor that offers a comprehensive kinase panel (e.g., >300 kinases).

  • Assay Formats: Various assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8] Radiometric assays, such as the HotSpot™ platform, are considered the gold standard for their sensitivity and reliability.[7]

  • Data Analysis: The results are typically reported as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >50%) indicates a potential interaction.

  • Follow-up: For any identified off-target hits, determine the IC50 value by performing a dose-response experiment.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

  • Data Interpretation: Binding of the compound will stabilize the target protein, leading to a higher melting temperature compared to the vehicle-treated control.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound at 1 µM

Kinase TargetFamily% Inhibition
On-Target Kinase (e.g., Tyrosine Kinase) 95%
Off-Target Kinase ASerine/Threonine Kinase78%
Off-Target Kinase BTyrosine Kinase62%
Off-Target Kinase CLipid Kinase15%

Signaling Pathway Visualization

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A On-Target Kinase B Downstream Effector 1 A->B C Cellular Response A B->C X Off-Target Kinase Y Downstream Effector 2 X->Y Z Unintended Cellular Response B Y->Z Inhibitor 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol Inhibitor->A Intended Inhibition Inhibitor->X Unintended Inhibition

Caption: On-target vs. Off-target signaling pathways.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • BenchChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
  • Atlantis Press. (n.d.). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine.

Sources

Technical Support Center: Refining Analytical Methods for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your method development and refinement.

Introduction to the Analyte and its Challenges

This compound is a heterocyclic compound belonging to the thienopyrimidine class. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, making them candidates for various therapeutic applications, including as kinase inhibitors. The accurate and precise quantification of this molecule is critical for pharmacokinetic studies, impurity profiling, and quality control.

However, the analysis of thienopyrimidine derivatives can present several challenges:

  • Solubility: These compounds often exhibit limited solubility in aqueous solutions, which can complicate sample preparation for reversed-phase HPLC.

  • Peak Shape Issues: The presence of nitrogen atoms in the pyrimidine ring can lead to interactions with residual silanols on silica-based HPLC columns, resulting in peak tailing.

  • Thermal Stability: While many thienopyrimidines are thermally stable, some may be susceptible to degradation at high temperatures, which is a consideration for GC-MS analysis.

This guide will provide a structured approach to developing and troubleshooting analytical methods for this compound, focusing on HPLC-UV/MS, GC-MS, and UV-Vis Spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Refinement

HPLC coupled with UV or Mass Spectrometry (MS) detection is the most common and powerful technique for the analysis of thienopyrimidine derivatives. This section provides a troubleshooting guide for common issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs) - HPLC

Question 1: I am observing significant peak tailing for my analyte. What is the cause and how can I resolve it?

Answer: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. This leads to a non-ideal chromatographic peak shape, which can affect integration and quantification.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the basic analyte.

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can suppress ionization in MS detection.

  • Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH on the column surface and mask silanol interactions.

Question 2: My analyte's retention time is drifting between injections. What are the likely causes?

Answer: Retention time drift can be caused by several factors, often related to the stability of the column or the mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile solvent component can lead to a change in solvent strength over time. Always use freshly prepared mobile phase and keep solvent bottles capped.

  • Temperature Fluctuation: Column temperature has a significant effect on retention time. Use a column oven to maintain a stable temperature.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Question 3: I am not seeing any peak for my analyte, or the peak is very small.

Answer: A lack of signal can be due to issues with the sample, the instrument, or the method itself.

Troubleshooting Steps:

  • Sample Solubility and Stability: Confirm that your analyte is fully dissolved in the sample diluent. This compound may have poor solubility in highly aqueous solutions. Try dissolving your sample in a solvent with a higher organic content, such as 50:50 acetonitrile:water. Also, consider the possibility of sample degradation.

  • Injection Issues: Check the autosampler for proper operation. Ensure the syringe is drawing and injecting the correct volume.

  • Detector Settings: Verify that the UV detector is set to a wavelength where the analyte has significant absorbance. For MS detection, ensure the ionization source parameters are appropriate for your compound.

  • Column Clogging: A blocked column or frit can prevent the sample from reaching the detector. Check the system pressure for any abnormalities.

Illustrative HPLC-UV/MS Method Parameters

The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.

ParameterIllustrative SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and provides protons for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-95% B over 10 minutesA generic gradient to elute a wide range of compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume helps to prevent peak distortion.
UV Wavelength ~254 nm and ~320 nm (scan for λmax)Aromatic and heterocyclic systems often absorb in this range.
MS Ionization ESI+The pyrimidine ring is readily protonated.
MS Scan Range m/z 100-500To cover the expected mass of the analyte and potential fragments.
Experimental Workflow for HPLC Analysis

GCMS_Troubleshooting cluster_nopeak Troubleshooting No Peak cluster_badshape Troubleshooting Poor Peak Shape cluster_multipeaks Troubleshooting Multiple Peaks Start GC-MS Problem Observed NoPeak No Peak / Low Signal Start->NoPeak BadShape Poor Peak Shape (Tailing/Fronting) Start->BadShape MultiplePeaks Multiple Peaks Start->MultiplePeaks CheckDeriv Confirm successful derivatization NoPeak->CheckDeriv OptimizeTemp Optimize injector and oven temperatures BadShape->OptimizeTemp DerivConditions Optimize derivatization (time, temp, reagent amount) MultiplePeaks->DerivConditions CheckInjector Check injector temperature and for leaks CheckDeriv->CheckInjector CheckMS Verify MS tune and detector function CheckInjector->CheckMS CheckColumn Check for column activity or contamination OptimizeTemp->CheckColumn DerivComplete Ensure complete derivatization CheckColumn->DerivComplete Anhydrous Ensure anhydrous conditions DerivConditions->Anhydrous Tautomers Consider tautomeric forms of the analyte Anhydrous->Tautomers

"overcoming resistance to thieno[3,2-d]pyrimidine-based inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Acquired Resistance

Welcome to the technical support center for thieno[3,2-d]pyrimidine-based inhibitors. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and field-proven insights to address the common and complex challenge of acquired resistance. This resource is structured in a question-and-answer format to directly tackle the issues you may encounter during your research.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses preliminary questions regarding thieno[3,2-d]pyrimidine inhibitors and the initial steps to take when you first observe resistance.

FAQ 1.1: What are thieno[3,2-d]pyrimidine-based inhibitors and what is their primary mechanism of action?

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that serve as a core scaffold in the development of various kinase inhibitors.[1][2] Their structure is bioisosteric to purines, allowing them to effectively compete with ATP at the catalytic site of kinases.[2] A significant number of these inhibitors have been developed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently mutated or overexpressed in cancers like non-small cell lung cancer (NSCLC).[3][4] By binding to the ATP pocket, they block the downstream signaling pathways that drive cell proliferation and survival.

FAQ 1.2: My cells, which were initially sensitive to my inhibitor, are no longer responding. What are the first steps I should take?

Observing a loss of inhibitor efficacy is a critical point in any study. A systematic approach is essential to distinguish between experimental artifacts and true biological resistance.

Initial Troubleshooting Workflow:

G cluster_0 Phase 1: Verification cluster_1 Phase 2: Investigation A Observe Loss of Inhibitor Efficacy B Verify Inhibitor Integrity (Check stock concentration, age, storage) A->B C Confirm Cell Line Identity (STR profiling) A->C D Perform Dose-Response Curve (Compare IC50 with parental line) B->D C->D E Resistance Confirmed D->E F Characterize Resistance Mechanism E->F G Sequence Target Gene (e.g., EGFR kinase domain) F->G On-Target? H Assess Bypass Pathway Activation (Western Blot, phospho-RTK array) F->H Off-Target? I Analyze Gene Amplification (FISH, qPCR) F->I Off-Target?

Caption: Initial workflow for verifying and investigating drug resistance.

Causality Behind These Steps:

  • Inhibitor Integrity: Chemical degradation or precipitation can mimic resistance. Always confirm your compound is active. A fresh dilution from a trusted stock is a simple first check.

  • Cell Line Identity: Cell line contamination or misidentification is a prevalent issue in research. Short Tandem Repeat (STR) profiling ensures you are working with the correct model.

  • IC50 Shift: Quantifying the change in the half-maximal inhibitory concentration (IC50) is the definitive proof of resistance. A significant rightward shift in the dose-response curve confirms that the cells require a higher concentration of the inhibitor to achieve the same effect.

Part 2: On-Target Resistance Mechanisms

This is the most direct form of resistance, where a change in the target protein itself reduces the inhibitor's binding affinity or efficacy.

FAQ 2.1: My resistant cells show a high IC50 value, but the downstream pathways seem off. What is the most common on-target resistance mechanism for thieno[3,2-d]pyrimidine-based EGFR inhibitors?

The most frequently observed on-target resistance mechanism is a secondary mutation in the kinase domain of EGFR. For inhibitors targeting activating mutations like L858R or Exon 19 deletions, the most common secondary mutation is the T790M "gatekeeper" mutation .[5][6]

Why T790M Causes Resistance: The Threonine at position 790 is termed the "gatekeeper" residue. Its substitution with a bulkier Methionine residue does two things:

  • Increased ATP Affinity: The T790M mutation alters the conformation of the ATP-binding pocket, increasing its affinity for ATP.[7][8] This makes it much harder for an ATP-competitive inhibitor to displace the natural substrate.

  • Steric Hindrance: While not a complete blockade for all inhibitors, the bulkier methionine can sterically clash with certain inhibitor scaffolds, reducing binding affinity.[7]

Many third-generation thieno[3,2-d]pyrimidine inhibitors have been specifically designed to be effective against the T790M mutation.[4] If you are using a first-generation compound, the emergence of T790M is a highly probable cause of resistance.

Protocol: Sanger Sequencing of EGFR Kinase Domain

This protocol is a self-validating system to confirm the presence of mutations like T790M.

  • Genomic DNA Extraction: Isolate gDNA from both your parental (sensitive) and resistant cell lines using a commercial kit. Quantify the DNA and assess its purity (A260/280 ratio).

  • PCR Amplification: Design primers flanking the EGFR kinase domain, particularly exons 18-21. A common target region covers the T790 residue in exon 20.

    • Forward Primer Example: 5'-GCAGCGGGTTACATCTTCTT-3'

    • Reverse Primer Example: 5'-TGGCTCCTTATCTCCCCTTC-3'

  • PCR Cleanup: Purify the PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for sequencing using both the forward and reverse primers.

  • Analysis: Align the sequencing results from the resistant cells against the parental cells and the reference human EGFR sequence. The presence of a C>T substitution at the relevant nucleotide position will confirm the T790M mutation (ACG to ATG codon change).

Part 3: Off-Target Resistance via Bypass Pathways

Often, cancer cells develop resistance by activating alternative signaling pathways that bypass the need for the inhibited target. This is a more complex but common mechanism.

G cluster_bypass Bypass Pathways cluster_downstream Downstream Signaling Inhibitor Thieno[3,2-d]pyrimidine Inhibitor EGFR EGFR Inhibitor->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Activates HER2 HER2 HER2->PI3K Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key bypass signaling pathways in EGFR inhibitor resistance.

FAQ 3.1: My resistant cells do not have a T790M mutation. What should I check next?

If on-target mutations are ruled out, the next logical step is to investigate the activation of bypass signaling pathways. The most common culprits are the amplification or hyperactivation of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling nodes.[9]

Resistance MechanismDiagnostic MethodKey Downstream EffectPotential Strategy
MET Amplification FISH, qPCR, Western Blot (p-MET)Activation of PI3K/AKT and RAS/MAPK pathways independent of EGFR.[10][11]Combination therapy with a MET inhibitor (e.g., capmatinib).[12]
HER2 Amplification FISH, IHCForms HER2/HER3 heterodimers, strongly activating the PI3K/AKT pathway.[13][14][15]Combination therapy with a HER2 inhibitor (e.g., afatinib, trastuzumab).[16]
PI3K/AKT Pathway Activation Western Blot (p-AKT, p-S6), PTEN loss analysisConstitutive signaling for cell survival, bypassing EGFR inhibition.[17][18]Combination therapy with a PI3K or AKT inhibitor.[19]
RAS/MAPK Pathway Activation Western Blot (p-ERK), KRAS/BRAF mutation analysisDrives proliferation signals downstream of the blocked EGFR.[20][21][22]Combination therapy with a MEK inhibitor (e.g., selumetinib).[23]
FAQ 3.2: How does MET amplification cause resistance?

MET amplification leads to overexpression and ligand-independent activation of the MET receptor. This activated MET receptor can then phosphorylate other signaling molecules, including HER3 (ErbB3), which subsequently activates the PI3K/AKT pathway.[9][10] This provides a potent survival signal that completely bypasses the need for EGFR, rendering EGFR inhibitors ineffective.[10] Studies have shown that MET amplification can confer a more aggressive phenotype to resistant tumors.[24]

FAQ 3.3: Is HER2 amplification mutually exclusive with T790M?

Yes, studies have frequently shown that HER2 amplification and the EGFR T790M mutation are mutually exclusive events in tumors with acquired resistance to EGFR inhibitors.[13][14][16] This suggests they are independent evolutionary paths to resistance. Therefore, if your resistant cells are T790M-negative, assessing HER2 amplification status is a high-priority investigation.

Protocol: Western Blot Analysis for Bypass Pathway Activation
  • Cell Lysis & Protein Quantification: Grow parental and resistant cells to ~80% confluency. Treat with your thieno[3,2-d]pyrimidine inhibitor at the IC90 concentration (for the parental line) for 2-4 hours. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for key signaling nodes:

    • Phospho-EGFR (p-EGFR)

    • Total EGFR

    • Phospho-AKT (p-AKT Ser473)

    • Total AKT

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: In resistant cells, you expect to see sustained or increased p-AKT or p-ERK levels despite the effective inhibition of p-EGFR, indicating bypass pathway activation.

Part 4: Advanced Strategies & Next-Generation Design
FAQ 4.1: I've identified the resistance mechanism. What are the therapeutic strategies?

The most effective strategy is typically combination therapy. By inhibiting both the primary target and the resistance pathway simultaneously, you can often restore sensitivity.

  • For MET/HER2 Amplification: Combine your thieno[3,2-d]pyrimidine inhibitor with a specific inhibitor for MET or HER2.[11][25]

  • For PI3K/MAPK Activation: Combine with a downstream inhibitor like a PI3K, AKT, or MEK inhibitor.[17][20]

FAQ 4.2: How can the thieno[3,2-d]pyrimidine scaffold be modified to overcome resistance?

Medicinal chemists are actively developing next-generation inhibitors to address resistance. Strategies include:

  • Dual Inhibitors: Designing single molecules that can inhibit both EGFR and another target, like HER2.[26]

  • Covalent Inhibition: For mutations like T790M, irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) near the active site can overcome the increased ATP affinity.[5]

  • Distinct Binding Modes: Developing inhibitors that bind to the target kinase in a different conformation or sub-pocket can evade resistance mutations that affect the primary binding site.[27]

This approach has led to the development of novel thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives with high potency against mutant EGFR, including T790M.[4][28]

References
  • Ou, D. et al. (2021). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy.
  • Takezawa, K. et al. (2012).
  • Piot, C. et al. Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer.
  • Yu, H. A. et al. HER2 amplification in EGFR mutant NSCLC after acquired resistance (AR) to EGFR-directed therapies. ASCO.
  • Wang, W. et al. (2024). MET amplification causes EGFR-TKI resistance by activating...
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  • Lin, C. et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - PubMed Central.
  • Eberlein, C. A. et al. (2015). Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models. AACR Journals.
  • Fan, W. et al.
  • Ohashi, K. et al. (2012). Lung cancers with acquired resistance to EGFR inhibitors occasionally harbor BRAF gene mutations but lack mutations in KRAS, NRAS, or MEK1. PMC - NIH.
  • Le, X. et al. (2023).
  • Zhou, W. et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. PMC - NIH.
  • Recondo, G. et al. (2020). Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. MDPI.
  • Zhang, H. et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Taylor & Francis Online.
  • Ciardiello, F. et al. (2014).
  • Tanimura, S. et al. (2016).
  • Ricciardi, G. R. et al. (2025). Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer. PubMed Central.
  • Lee, Y. et al. Activation of PI3K/AKT signaling pathways is essential for growth of erlotinib resistant cells.
  • Yun, C. et al. (2008).
  • De Keukeleire, S. et al. (2022).
  • Gomaa, M. S. et al. (2018). Surmounting the resistance against EGFR inhibitors through the development of thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitors. PubMed.
  • Keri, R. S. et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. DOI.
  • Yun, C. et al. (2008).
  • Al-Ostoot, F. H. et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online.
  • Chen, L. et al. (2020).
  • Vasta, J. D. & Goel, S. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH.
  • El-Sayed, N. F. et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • Singh, M. et al. (2022). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. PubMed.

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Technical Support Center: Enhancing the Oral Bioavailability of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol and its analogs. Thienopyrimidine derivatives represent a promising class of compounds with significant therapeutic potential.[1][2] However, their progression is often hampered by poor physicochemical properties, leading to low aqueous solubility and consequently, limited oral bioavailability.[1][3]

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental challenges. The core philosophy is to explain the causality behind experimental choices, empowering you to make informed decisions in your formulation and development workflow.

Section 1: Foundational FAQs - Understanding the Core Problem

This section addresses preliminary questions regarding the inherent challenges associated with this class of compounds.

Q1: What is this compound and why is oral bioavailability a primary concern for its analogs?

A1: this compound is a specific chemical entity within the broader family of thienopyrimidines.[4][5] These molecules are heterocyclic compounds structurally related to purines, which makes them attractive scaffolds for targeting various biological pathways.[2][6] The primary concern with oral bioavailability for this class stems from their typically poor aqueous solubility.[3] Most of these analogs are crystalline, hydrophobic molecules, which places them in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[7][8] For BCS Class II drugs, the rate-limiting step for absorption after oral administration is drug dissolution in the gastrointestinal fluids.[9] If the compound doesn't dissolve, it cannot be absorbed into the bloodstream, leading to low and variable therapeutic exposure.

Q2: We've synthesized a new analog. What initial characterization is essential before we even attempt to enhance bioavailability?

A2: A thorough pre-formulation assessment is critical to designing a successful formulation strategy. Rushing this step is a common cause of downstream failures. Key parameters include:

  • Aqueous Solubility: Determine solubility at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the transit through the GI tract. A significant pH-dependent solubility will heavily influence your formulation choice.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to determine the crystallinity and check for polymorphism. Different polymorphs can have vastly different solubilities and stability.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will quantify the compound's lipophilicity, which influences both solubility and membrane permeability.

  • Chemical Stability: Assess stability in solution at different pH values and in the solid state under stressed conditions (heat, humidity). Degradation will compromise any formulation.

These initial data points will guide you toward the most logical formulation approaches and help you troubleshoot more effectively later.

Section 2: Troubleshooting Formulation Strategies

Once you have a baseline understanding of your analog's properties, you can select a strategy to enhance its solubility and dissolution rate. This section troubleshoots the most common and effective approaches.

Solid Dispersions

Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic carrier matrix, often in an amorphous state.[10][11] This high-energy amorphous form has a higher apparent solubility and dissolution rate than the stable crystalline form.[12]

Q3: We prepared a solid dispersion using the solvent evaporation method, but our dissolution results are no better than the crystalline drug. What went wrong?

A3: This is a frequent issue and several factors could be at play:

  • Incomplete Amorphization: Your drug may not have fully converted to an amorphous state. Confirm this by running XRPD on your solid dispersion. If crystalline peaks corresponding to your drug are present, the dispersion was unsuccessful. The cause could be poor drug-polymer miscibility or using an inappropriate drug-to-carrier ratio.

  • Poor Polymer Selection: The chosen carrier (e.g., PVP, HPMC, PEG) must be miscible with your drug.[13] If the drug and polymer phase-separate during solvent evaporation, you are essentially left with a physical mixture of microcrystals.

  • Rapid Recrystallization: The amorphous form is thermodynamically unstable. During dissolution, the high-energy amorphous drug can rapidly convert back to its low-energy crystalline state ("crash out") in the aqueous environment.[14] This is especially common with supersaturating systems. To mitigate this, consider including a crystallization inhibitor in your formulation, such as HPMC or PVP.[14]

Q4: We are considering Hot-Melt Extrusion (HME) for our solid dispersion. What are the key advantages and potential pitfalls for thienopyrimidine analogs?

A4: HME is an attractive, solvent-free method for creating solid dispersions.[11] Its main advantage is scalability and continuous processing. However, the key pitfall is the requirement for thermal stability.[11] You must heat the drug and polymer mix to achieve a molten, homogenized state.

  • Troubleshooting Step: Before attempting HME, perform a thermogravimetric analysis (TGA) on your analog to determine its degradation temperature. If your compound degrades at or below the melting/softening point of your chosen polymer, HME is not a viable option. In such cases, a lower-temperature method like solvent evaporation would be more appropriate.[11][13]

Workflow: Solid Dispersion Formulation & Testing

cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Characterization & Testing cluster_3 Troubleshooting Loop P1 Characterize Analog (Solubility, XRPD, TGA) F1 Select Carrier (PVP, HPMC, etc.) P1->F1 F2 Select Method (Solvent Evap. or HME) F1->F2 F3 Prepare Solid Dispersion F2->F3 C1 Confirm Amorphous State (XRPD) F3->C1 C2 Perform Dissolution Test C1->C2 C3 Analyze Results C2->C3 T1 Precipitation? C2->T1 T1->C3 No T2 Add Crystallization Inhibitor T1->T2 Yes T2->F3

Caption: Workflow for solid dispersion development.

Nanosuspensions

Nanosuspension technology involves reducing the drug particle size to the nanometer range (typically 200-600 nm).[7] This increases the surface area available for dissolution, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[15]

Q5: We are creating a nanosuspension via media milling, but the particles are aggregating and settling over time. How can we fix this?

A5: Particle aggregation is the primary challenge in nanosuspension formulation and points to insufficient stabilization.[16] The high surface energy of the nanoparticles makes them prone to clumping together to reduce this energy.

  • The Solution: You need to add stabilizers (surfactants or polymers) to the formulation. These work via two main mechanisms:

    • Steric Hindrance: Polymers like HPMC or Poloxamers adsorb to the particle surface, creating a physical barrier that prevents particles from getting too close.

    • Electrostatic Repulsion: Ionic surfactants (like sodium dodecyl sulfate) adsorb to the particle surface, imparting a surface charge. The resulting electrostatic repulsion between like-charged particles keeps them dispersed.

  • Troubleshooting: A combination of both steric and electrostatic stabilizers is often most effective. You will need to screen several stabilizers at different concentrations to find the optimal system for your specific analog.

Q6: What is the difference between "top-down" and "bottom-up" methods for preparing nanosuspensions, and which is better for initial screening?

A6:

  • Top-Down Methods: These involve breaking down larger drug crystals into nanoparticles.[16] Media milling (wet milling) and high-pressure homogenization are the most common examples. These methods are generally more robust, scalable, and suitable for initial screening as they are less sensitive to the drug's solvent solubility.[16][17]

  • Bottom-Up Methods: These involve precipitating the drug from a solution to form nanoparticles.[16] The drug is first dissolved in a solvent, which is then added to an anti-solvent, causing the drug to precipitate out as nanoparticles. While this can produce smaller particles, it is highly dependent on finding a suitable solvent/anti-solvent system and controlling the precipitation process to avoid amorphous, unstable particles or crystal growth.

For initial screening of a new thienopyrimidine analog, a top-down approach like media milling is often more straightforward and reliable.[17]

Salt Formation

For analogs with ionizable functional groups (acidic or basic), forming a salt is a common strategy to increase aqueous solubility and dissolution rate.[12][18]

Q7: Our analog has a basic nitrogen. We formed a hydrochloride salt, but the solubility in acidic media (pH 1.2) is lower than the free base. Why would this happen?

A7: This counterintuitive result is likely due to the common-ion effect .[19][20] In a solution containing a high concentration of chloride ions (like the hydrochloric acid in pH 1.2 simulated gastric fluid), the equilibrium solubility of your hydrochloride salt is suppressed. The excess chloride ions in the solution drive the equilibrium back toward the solid, less soluble salt form.

  • What to do: To overcome this, consider forming a salt with a different counter-ion that is not present in your dissolution media (e.g., a mesylate or sulfate salt).[20] It is crucial to test the solubility of any new salt form across a range of pH values to ensure it provides a benefit throughout the GI tract.[19]

Section 3: Troubleshooting In Vitro & In Vivo Evaluation

A successful formulation is only as good as its performance in predictive assays. This section covers common issues encountered during the evaluation phase.

In Vitro Assays

Q8: In our Caco-2 permeability assay, our formulated analog shows high permeability from the apical (A) to basolateral (B) side, but extremely high permeability from B to A. What does this indicate?

A8: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp, also known as MDR1).[21][22] These transporters are present on the apical membrane of intestinal cells and act as pumps, actively removing the drug from the cell and pumping it back into the GI lumen.[23] This can severely limit net absorption, even if the compound has high passive permeability.

  • Confirmatory Experiment: To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A).[21] If the efflux ratio decreases significantly (ideally close to 1) in the presence of the inhibitor, you have confirmed that your analog is a P-gp substrate. This knowledge is vital, as it may necessitate a strategy to co-formulate with a P-gp inhibitor or redesign the molecule to avoid transporter recognition.

Diagram: Caco-2 Efflux Mechanism

cluster_0 Apical (GI Lumen) cluster_1 Enterocyte (Caco-2 Cell) cluster_2 Basolateral (Bloodstream) A Drug (High Conc.) Drug_in Drug A->Drug_in Passive Permeation Pgp P-gp Efflux Pump Pgp->A Efflux Drug_in->Pgp B Drug (Low Conc.) Drug_in->B Absorption

Caption: Efflux by P-gp in a Caco-2 cell model.

In Vivo Pharmacokinetic (PK) Studies

The ultimate test of any formulation is its performance in a living system. In vivo studies are complex and can yield variable or unexpected results.[24][25]

Q9: Our solid dispersion formulation showed excellent dissolution in vitro, but the oral bioavailability in our rat study was still very low (<5%). What are the likely causes?

A9: This lack of in vitro-in vivo correlation (IVIVC) is a significant challenge. If you've solved the dissolution problem, the issue likely lies with other biological barriers:

  • High First-Pass Metabolism: The drug may be rapidly metabolized in the gut wall or the liver before it can reach systemic circulation.[23] Thienopyrimidines can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[26] To investigate this, you need to perform an IV administration of the drug to determine its clearance and compare it with the oral data.[27] A high clearance rate after IV dosing points to rapid metabolism.

  • Efflux Transporters: As discussed in Q8, active efflux in the intestine can prevent absorption even if the drug is fully dissolved.[21][22] Your in vitro Caco-2 data should have predicted this.

  • GI Instability: The compound may be degrading in the harsh acidic environment of the stomach or enzymatically in the intestine.

Q10: We are seeing very high variability in plasma concentrations between animals in the same dosing group. How can we reduce this?

A10: High inter-animal variability is a common problem in PK studies and can obscure the true performance of your formulation.[28]

  • Standardize Procedures: Ensure your dosing procedure (e.g., oral gavage technique) is highly consistent. Use a detailed Standard Operating Procedure (SOP).[28]

  • Animal Factors: Use animals that are closely matched in age and weight and are sourced from a reliable vendor. Fasting animals before dosing can also reduce variability caused by food effects.

  • Formulation Instability: Ensure your dosing formulation is homogenous and stable. If you are dosing a suspension, make sure it is uniformly suspended before drawing each dose. For solutions, confirm the drug hasn't precipitated.

  • Increase Sample Size (n): A larger group size can help improve the statistical power of your study and provide a more reliable mean pharmacokinetic profile.[28]

Section 4: Data & Protocols

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanismAdvantagesCommon Challenges
Solid Dispersion Increase dissolution rate by creating an amorphous drug form in a hydrophilic carrier.[29][30]Significant increase in apparent solubility; suitable for many compounds.Drug must be stable at processing temps (for HME); potential for recrystallization during storage or dissolution.[11][14]
Nanosuspension Increase dissolution velocity by increasing surface area via particle size reduction.[7][16]Applicable to poorly soluble drugs regardless of other properties; can be used for multiple administration routes.[17]Physical instability (particle aggregation); requires specialized equipment (homogenizers, mills).
Salt Formation Increase aqueous solubility by converting a neutral drug to an ionizable salt form.[18][31]Simple, well-understood chemical modification; can improve stability and handling properties.[19]Only applicable to ionizable drugs; risk of common-ion effect; potential for hygroscopicity or conversion back to free form.[19][20]
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in a lipid carrier; forms a micro/nanoemulsion in the GI tract, bypassing dissolution.[32][33]Can handle highly lipophilic drugs; may reduce food effects and protect drug from degradation.Potential for GI side effects with high surfactant load; drug may precipitate from the emulsion.
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
  • Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, HPMC E5) and a volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, acetone).

  • Dissolution: Accurately weigh the this compound analog and the carrier (start with a 1:3 drug:carrier ratio by weight). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A water bath temperature should be set to be well below the boiling point of the solvent to avoid bumping (e.g., 40-50°C).

  • Drying: Once a solid film or powder is formed, place the flask in a vacuum oven overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Processing: Gently scrape the solid dispersion from the flask. Pulverize it using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Store the resulting powder in a desiccator. Before proceeding, confirm the amorphous nature of the drug in the dispersion using XRPD.

Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Preparation: Prepare a dosing solution of your formulated analog in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical (upper) chamber of the Transwell® plate. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber. Replace the removed volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral chamber and sample from the apical chamber at the same time points.

  • Analysis: Quantify the concentration of your analog in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests active efflux.[21]

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. 32

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. March 2019. 16

  • Jadhav SP, Singh SK, Chawra HS. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. 2023;11(2):117-130.

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. 33

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. June 2024. 17

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. August 2025. 34

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. 13

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. 10

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. 7

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. 29

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. 12

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. 30

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. 11

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. May 2023. 35

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. 15

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. 8

  • The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich. 21

  • Efflux Transporters Definition. Fiveable. 22

  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC - NIH. 36

  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Dr.Oracle. February 2025. 14

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. 19

  • Physiochemical assessment of pharmaceutical salt forms. November 2024. 18

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate. February 2023. 31

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. March 2024. 37

  • Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Benchchem. 28

  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. October 2025. 1

  • Salt Selection in Drug Development. Pharmaceutical Technology. 20

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Research & Allied Sciences. May 2014. 9

  • In Vivo ADME Testing in Drug Development: A Short Guide. WuXi AppTec. August 2022. 24

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. 3

  • This compound. Matrix Scientific. 4

  • Optimising in vivo pharmacology studies--Practical PKPD considerations. PubMed. 25

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. 6

  • In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. 27

  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. March 2023. 2

  • This compound. Chemsrc. August 2025. 5

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC - PubMed Central. 38

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Validation & Comparative

A Comparative Guide to Validating the Biological Target of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, identifying the specific biological target of a novel compound is a cornerstone of modern therapeutic development. This guide provides an in-depth, objective comparison of cutting-edge methodologies for validating the biological target of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a member of the thienopyrimidine class of compounds. Thienopyrimidines are of significant interest due to their structural analogy to native purines, suggesting a high likelihood of interaction with ATP-binding sites in enzymes, particularly kinases.[1][2] This guide moves beyond a simple listing of protocols to offer a strategic analysis of experimental choices, empowering you to design a robust target validation cascade.

The Strategic Imperative of Target Validation

Before committing significant resources to lead optimization and preclinical studies, it is paramount to unequivocally identify and validate the biological target of a bioactive compound. This process confirms that the compound's therapeutic effects are mediated through the intended target and helps to anticipate potential off-target effects. A multi-pronged approach, integrating direct biochemical, biophysical, and cell-based genetic methods, provides the most rigorous and reliable validation.[3][4][5]

Comparative Analysis of Target Validation Methodologies

Here, we compare three orthogonal and complementary approaches to identify and validate the biological target of this compound: Chemical Proteomics, Genetic Perturbation, and Biophysical Interaction Analysis.

Table 1: Comparative Overview of Target Validation Strategies
Methodology Principle Primary Output Strengths Limitations
Chemical Proteomics (Affinity Chromatography-MS) Immobilized compound captures interacting proteins from cell lysate.List of putative protein binders.Unbiased; identifies direct binders.Can generate false positives from non-specific binding; requires chemical modification of the compound.
Genetic Perturbation (CRISPR/Cas9) Gene knockout or knockdown alters cellular sensitivity to the compound.Genes that, when perturbed, modulate compound activity.Validates functional relevance of a target in a cellular context.Indirect; does not confirm direct binding; potential for off-target genetic effects.
Biophysical Interaction Analysis (CETSA) Ligand binding stabilizes a protein against thermal denaturation.A shift in the protein's melting temperature upon compound binding.Confirms direct target engagement in a cellular or in-vitro setting.Requires a specific antibody for the putative target; not suitable for all proteins.
Kinome Profiling Measures the inhibitory activity of the compound against a large panel of purified kinases.A profile of kinases inhibited by the compound at various concentrations.Provides a broad view of selectivity and identifies potent kinase targets.In vitro assay; does not fully recapitulate the cellular environment.

I. Chemical Proteomics: Fishing for a Target

Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule from the entire proteome.[6][7][8][9] The most common strategy involves affinity chromatography coupled with mass spectrometry (MS).

Experimental Workflow: Affinity Chromatography-MS

The core of this technique is the immobilization of this compound onto a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.

cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Immobilization cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Analysis A 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol B Synthesize analog with a linker arm A->B C Covalently couple analog to solid support (e.g., beads) B->C D Incubate beads with cell lysate C->D E Wash away non-specific binders D->E F Elute specifically bound proteins E->F G Protein identification by LC-MS/MS F->G H Identify putative targets G->H cluster_0 Step 1: Library Transduction cluster_1 Step 2: Compound Treatment cluster_2 Step 3: Analysis cluster_3 Step 4: Target Validation A Introduce genome-wide or targeted CRISPR library (e.g., lentivirus) into cells B Treat cell population with 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol A->B C Culture for several passages to select for resistant or sensitized populations B->C D Isolate genomic DNA C->D E Amplify and sequence guide RNAs (gRNAs) D->E F Identify enriched (resistance) or depleted (sensitization) gRNAs E->F G Genes corresponding to enriched/depleted gRNAs are putative targets F->G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis and Separation cluster_3 Step 4: Detection and Analysis A Treat intact cells with compound or vehicle control B Heat cell suspensions to a range of temperatures A->B C Lyse cells and separate soluble fraction from precipitated proteins B->C D Quantify the amount of soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E F A shift in the melting curve indicates target engagement E->F

Sources

A Comparative Efficacy Analysis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol and Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the hypothetical efficacy of the novel compound 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol against established inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of compounds in drug discovery, often targeting kinase-dependent pathways due to their structural similarity to purines.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[3][4] This pathway is integral to a wide array of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3] Dysregulation of the p38 MAPK pathway has been implicated in the pathogenesis of numerous diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders.[5][6] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[7] Due to its central role in disease, p38 MAPK, particularly the p38α isoform, has been a significant target for therapeutic intervention.[5]

Compound Profiles

This guide will compare the hypothetical inhibitory activity of this compound with three well-characterized p38 MAPK inhibitors: SB203580, BIRB 796 (Doramapimod), and VX-745 (Neflamapimod).

Investigational Compound: this compound

  • Structure: A thieno[3,2-d]pyrimidine core with a methyl group at position 2, a phenyl group at position 6, and a hydroxyl group at position 4.

  • CAS Number: 156424-47-4[8]

  • Hypothesized Mechanism of Action: Based on the thieno[3,2-d]pyrimidine scaffold, this compound is hypothesized to be an ATP-competitive kinase inhibitor, potentially targeting the p38 MAPK pathway. Derivatives of this scaffold have shown activity against various kinases, including Janus Kinase 1 (JAK1) and Sirtuin 1, 2, and 3 (SIRT1/2/3).[9][10]

Known Inhibitors (Comparators)

  • SB203580 (Adezmapimod): A first-generation, selective inhibitor of p38α and p38β isoforms.[11] It is widely used as a research tool to probe the function of the p38 MAPK pathway.[12]

  • BIRB 796 (Doramapimod): A highly potent, orally active, allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, targeting all four p38 isoforms.[13][14][15]

  • VX-745 (Neflamapimod): A potent and selective inhibitor of p38α and p38β.[16][17][18] It has been investigated in clinical trials for various inflammatory diseases and Alzheimer's disease.[5][19]

In Vitro Efficacy Assessment: A Luminescence-Based Kinase Assay

To quantitatively compare the inhibitory potential of this compound against the known inhibitors, a luminescence-based in vitro kinase assay is a robust and high-throughput method. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[20]

Experimental Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for each compound against the p38α isoform.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
  • Reconstitute recombinant human p38α kinase in kinase buffer to the desired concentration.
  • Prepare a substrate solution containing a p38-specific substrate (e.g., ATF-2) and ATP in kinase buffer.
  • Prepare serial dilutions of this compound, SB203580, BIRB 796, and VX-745 in DMSO, followed by a final dilution in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).
  • Add 2 µL of the p38α kinase solution to each well.
  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
  • Incubate at room temperature for 30 minutes in the dark.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

    Figure 1: Experimental workflow for the in vitro p38α kinase assay.

    Comparative Efficacy Data

The following table summarizes the known IC50 values for the established p38 MAPK inhibitors and provides a hypothetical value for this compound for the purpose of this comparative guide.

CompoundTarget Isoform(s)IC50 (nM)Reference(s)
This compound p38α (Hypothesized)Hypothetical Value for ComparisonN/A
SB203580 (Adezmapimod) p38α, p38β50 (p38α), 500 (p38β)[12]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)
VX-745 (Neflamapimod) p38α, p38β10 (p38α), 220 (p38β)[17][18]

Cellular Activity Assessment: Phospho-p38 MAPK Assay

To determine the efficacy of these inhibitors in a cellular context, a cell-based assay measuring the phosphorylation of p38 MAPK is essential. This can be achieved using various methods, including Western blotting, ELISA, or flow cytometry, with an antibody specific to the phosphorylated form of p38 (Phospho-Thr180/Tyr182).[21][22][23]

Experimental Protocol: Cell-Based ELISA for p38 Phosphorylation

This protocol provides a framework for assessing the inhibition of p38 phosphorylation in a human cell line (e.g., HeLa or THP-1).

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
  • Pre-treat the cells with various concentrations of this compound and the known inhibitors for 1-2 hours.
  • Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation, or lipopolysaccharide (LPS)) for a predetermined time (e.g., 30 minutes) to induce p38 phosphorylation.

2. Cell Fixation and Permeabilization:

  • Fix the cells with a solution containing formaldehyde.
  • Permeabilize the cells with a detergent-based buffer to allow antibody access to intracellular proteins.

3. Immunodetection:

  • Block non-specific antibody binding with a blocking buffer.
  • Incubate the cells with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).
  • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Signal Detection and Analysis:

  • Add a colorimetric HRP substrate (e.g., TMB).
  • Stop the reaction with a stop solution.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • Normalize the phospho-p38 signal to the total cell number (which can be determined by staining with a nuclear dye like Hoechst).
  • Calculate the IC50 value for the inhibition of p38 phosphorylation for each compound.

Mechanism of Action within the Signaling Pathway

The p38 MAPK signaling cascade is initiated by upstream kinases (MKK3 and MKK6) that dually phosphorylate p38 on threonine and tyrosine residues within the activation loop.[7][24] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to a cellular response.[7] The inhibitors discussed in this guide act by preventing the phosphorylation of these downstream targets.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Stress Stimuli\n(UV, Osmotic Shock) Stress Stimuli (UV, Osmotic Shock) MKK3_MKK6 MKK3 / MKK6 Stress Stimuli\n(UV, Osmotic Shock)->MKK3_MKK6 Inflammatory Cytokines\n(TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines\n(TNF-α, IL-1β)->MKK3_MKK6 p38 p38 MAPK MKK3_MKK6->p38 Phosphorylation (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylation ATF2 ATF-2 p38->ATF2 Phosphorylation Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPKAPK2->Cellular_Response ATF2->Cellular_Response Inhibitor 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol (Hypothesized) SB203580 BIRB 796 VX-745 Inhibitor->p38

Figure 2: The p38 MAPK signaling pathway and the site of action for the inhibitors.

Conclusion

This guide outlines a comprehensive framework for comparing the efficacy of the novel compound this compound with established p38 MAPK inhibitors. Based on the chemical scaffold, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against p38 MAPK. The described in vitro and cell-based assays provide a robust methodology for determining its potency and cellular efficacy. The comparative data presented, including the IC50 values of well-characterized inhibitors, serve as a benchmark for evaluating the potential of this compound as a novel therapeutic agent targeting the p38 MAPK pathway. Further experimental validation is required to confirm this hypothesis and fully characterize the pharmacological profile of this compound.

References

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved January 15, 2026, from [Link]

  • P38 Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • p38α MAPK inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 15, 2026, from [Link]

  • Zhao, L., Wang, Y., Xu, Y., Sun, Q., Liu, H., Chen, Q., & Liu, B. (2019). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. Molecules, 24(23), 4259. [Link]

  • SB203580 | p38 MAPK inhibitor. (n.d.). Cellagen Technology. Retrieved January 15, 2026, from [Link]

  • Xing, L. (2013). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 13(14), 1694-1712. [Link]

  • p38 MAPK inhibitor | BIRB 796. (n.d.). opnMe. Retrieved January 15, 2026, from [Link]

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. (2025). European Journal of Medicinal Chemistry, 289, 117228. [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2018). Journal of Medicinal Chemistry, 61(4), 1735-1751. [Link]

  • Li, X., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology, 13, 961633. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry, 115, 105232. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015). Future Journal of Pharmaceutical Sciences, 1(1), 2-15. [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Bio. Retrieved January 15, 2026, from [Link]

  • Gialitakis, M., et al. (2010). Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. Journal of Biomedicine and Biotechnology, 2010, 717208. [Link]

  • This compound. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: A Comparative and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is paved with rigorous evaluation. A critical and often challenging aspect of this journey is the comprehensive characterization of its selectivity profile. This guide provides an in-depth technical framework for the cross-reactivity profiling of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol , a member of the versatile thienopyrimidine scaffold known for its diverse biological activities.[1][2]

Thienopyrimidines, due to their structural resemblance to purine bases, frequently interact with a wide range of biological targets, most notably protein kinases.[1] This inherent characteristic makes a thorough understanding of their off-target interactions not just a regulatory necessity but a fundamental aspect of predicting both therapeutic efficacy and potential toxicity. Off-target effects can lead to unforeseen adverse events, but in some cases, can be harnessed for beneficial polypharmacology.[3][4]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logically tiered, self-validating experimental strategy designed to build a comprehensive and reliable cross-reactivity profile for this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate how to interpret and compare the resulting data.

The Strategic Framework: A Multi-Pillar Approach to Profiling

Our approach to elucidating the cross-reactivity of this compound is built on three sequential pillars: in silico prediction, in vitro biochemical screening, and cellular and systemic safety pharmacology. This tiered approach allows for a cost-effective and progressively more physiologically relevant assessment.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biochemical Profiling cluster_2 Phase 3: Cellular & Systemic Safety Assessment in_silico Computational Off-Target Prediction (e.g., TargetHunter, X-ReactKIN) kinase_panel Broad Kinase Panel Screening (>400 Kinases) in_silico->kinase_panel Identifies potential kinase targets secondary_pharm Secondary Pharmacology Screening (GPCRs, Ion Channels, etc.) kinase_panel->secondary_pharm Refines non-kinase off-targets cell_based Cell-Based Functional Assays (Target Engagement & Phenotypic Readouts) secondary_pharm->cell_based Validates functional consequences safety_pharm Core Battery Safety Pharmacology (ICH S7A/S7B Guidelines) cell_based->safety_pharm Assesses systemic effects

Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Phase 1: In Silico Off-Target Prediction - The Hypothesis-Generating Engine

Before embarking on costly and time-consuming wet-lab experiments, computational methods provide an invaluable first pass to predict potential off-target interactions.[5][6] These tools leverage vast chemogenomic databases to identify proteins with binding sites that are structurally or electrostatically compatible with our query molecule.

Rationale: The primary goal here is to generate a ranked list of potential off-targets, which will guide the design of subsequent, more focused in vitro assays. This approach is significantly more efficient than screening blindly against thousands of potential targets.

Recommended Tools & Comparison:

ToolPrincipleStrengthsLimitations
TargetHunter Chemical similarity searching and data mining based on the ChEMBL database.[7]High prediction accuracy for compounds with known analogs; user-friendly web interface.Performance may be limited for novel scaffolds with sparse representation in the database.
X-ReactKIN Machine learning approach combining sequence, structure, and ligand binding similarities for the human kinome.[8]Specifically tailored for kinase cross-reactivity; can predict interactions even with modeled protein structures.Primarily focused on the kinome; may not identify non-kinase off-targets.
PharmMapper Pharmacophore mapping to identify potential targets based on 3D arrangements of chemical features.Can identify targets for novel scaffolds by focusing on essential binding features rather than overall structural similarity.The quality of the pharmacophore model is critical and can be subjective.

Experimental Protocol: In Silico Off-Target Prediction using TargetHunter

  • Input: Obtain the 2D structure of this compound in a compatible format (e.g., SMILES string).

  • Submission: Navigate to the TargetHunter web server.[7]

  • Parameter Selection: Choose the appropriate databases to search against (e.g., ChEMBL). Select the desired similarity search method (e.g., Tanimoto coefficient).

  • Execution: Submit the query structure for analysis.

  • Data Analysis: The output will be a list of potential targets ranked by a similarity score. Prioritize targets with high scores and those belonging to protein families known to be promiscuous (e.g., kinases, GPCRs).

Phase 2: In Vitro Biochemical Profiling - Quantifying Interactions

With a list of putative off-targets from our in silico analysis, the next step is to confirm and quantify these interactions using biochemical assays. For a thienopyrimidine derivative, a broad kinase panel screen is the cornerstone of this phase.[3][9]

Rationale: Kinase inhibitors are notoriously promiscuous due to the conserved nature of the ATP-binding pocket.[3] A comprehensive screen provides a quantitative measure of the compound's inhibitory activity against a large and diverse panel of kinases, revealing its selectivity profile across the kinome.

Comparative Methodologies for Kinase Profiling:

Assay PlatformPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.Gold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials; lower throughput.
Fluorescence-Based Assays Utilizes fluorescent probes that change intensity or polarization upon substrate phosphorylation.High-throughput, non-radioactive, and amenable to automation.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.High sensitivity and broad applicability to different kinases.Indirect measurement of kinase activity; can be affected by compounds that inhibit luciferase.

Experimental Protocol: Broad Kinase Panel Screening (Example using a Luminescence-Based Assay)

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC₅₀ value for any identified hits.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP to each well.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) for initial screening, or in a dose-response manner for IC₅₀ determination. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent. The amount of light produced is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase. For hits showing significant inhibition, determine the IC₅₀ value by fitting the dose-response data to a suitable model.

Secondary Pharmacology Screening:

Beyond kinases, it is crucial to assess interactions with other major target classes implicated in adverse drug reactions.[10] This typically involves screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Phase 3: Cellular and Systemic Safety Assessment - From Bench to Biological Relevance

Biochemical assays, while quantitative, do not fully recapitulate the complexity of a cellular environment. Therefore, the next logical step is to validate the identified off-target interactions in cell-based functional assays. This is followed by systemic safety pharmacology studies, which are a regulatory requirement before first-in-human trials.[11]

Rationale: Cell-based assays provide a more physiologically relevant context to assess the functional consequences of off-target engagement. Safety pharmacology studies evaluate the potential for adverse effects on major organ systems.[10][12]

Experimental Protocol: Core Battery Safety Pharmacology (ICH S7A & S7B Guidelines)

The core battery of safety pharmacology studies is designed to investigate the effects of a test substance on the central nervous, cardiovascular, and respiratory systems.[12][11]

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin screen is conducted in rodents to assess behavioral and neurological changes.

  • Cardiovascular System:

    • hERG Assay: An in vitro patch-clamp assay to evaluate the potential for QT interval prolongation, a critical indicator of proarrhythmic risk.[12][13]

    • In Vivo Cardiovascular Monitoring: Telemetered animals (e.g., dogs, non-human primates) are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.[11]

  • Respiratory System: Respiratory function, including respiratory rate and tidal volume, is assessed in conscious animals using methods like whole-body plethysmography.[11]

G cluster_0 Cardiovascular Safety Assessment cluster_1 Central Nervous System Assessment cluster_2 Respiratory System Assessment hERG In Vitro hERG Assay (QT Prolongation Risk) in_vivo_cv In Vivo Telemetry (ECG, Blood Pressure) fob Functional Observational Battery (FOB) (Behavioral & Neurological Effects) plethysmography Whole-Body Plethysmography (Respiratory Rate, Tidal Volume) compound This compound compound->hERG compound->in_vivo_cv compound->fob compound->plethysmography

Figure 2: Core battery safety pharmacology studies for systemic effect evaluation.

Data Presentation and Interpretation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below is an example of how data from a kinase panel screen for this compound could be compared to a hypothetical alternative compound.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)

KinaseThis compoundAlternative Compound A
Primary Target (Hypothetical) 95%92%
Off-Target Hit 1 (e.g., VEGFR2) 78%35%
Off-Target Hit 2 (e.g., SRC) 65%15%
Off-Target Hit 3 (e.g., PI3Kα) 52%8%
... (other kinases) <50%<50%

Interpretation: In this hypothetical example, this compound demonstrates significant off-target activity against VEGFR2, SRC, and PI3Kα, whereas Alternative Compound A exhibits a more selective profile. This would warrant further investigation into the functional consequences of inhibiting these off-targets.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a strategic and methodologically sound approach. By integrating in silico predictions, comprehensive in vitro screening, and physiologically relevant safety pharmacology studies, researchers can build a robust and reliable selectivity profile. This not only de-risks the compound for further development but also provides invaluable insights into its mechanism of action and potential for both therapeutic benefit and adverse effects. The framework presented in this guide provides a comprehensive roadmap for navigating this critical aspect of drug discovery and development.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem.
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  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - NIH.
  • Safety Pharmacology Studies - Charles River Laboratories.
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  • Safety Pharmacology - IITRI.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
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  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed.
  • SAFETY PHARMACOLOGY.
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  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH.
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Topic: A Head-to-Head Battle of Isomers: 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol vs. Other Thienopyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Privileged Scaffold of Thienopyrimidine

In the landscape of medicinal chemistry, fused pyrimidine systems are foundational scaffolds, largely due to their structural resemblance to the purine bases of DNA and RNA, adenine and guanine.[1][2][3][4] This bioisosterism allows them to function as competitive inhibitors for a multitude of enzymes, particularly kinases. Among these, the thienopyrimidine core—a fusion of thiophene and pyrimidine rings—has emerged as a "privileged scaffold," leading to several clinical candidates and approved drugs.[1][5]

Thienopyrimidines can exist in three distinct isomeric forms depending on the fusion pattern of the two rings: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[4] The orientation of the sulfur atom within the bicyclic structure profoundly influences the molecule's spatial arrangement and electronic properties, leading to significant differences in biological activity.[6]

This guide provides a comparative analysis focusing on the thieno[3,2-d]pyrimidine scaffold, represented by the specific structure 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol , versus the more extensively studied thieno[2,3-d]pyrimidine isomer. We will dissect their structure-activity relationships (SAR), differential targeting of key oncogenic kinases, and provide the experimental frameworks necessary for their evaluation.

Part 1: The Isomeric Divide: Structural and Mechanistic Implications

The fundamental difference between the thieno[3,2-d] and thieno[2,3-d] isomers lies in the position of the thiophene sulfur atom relative to the pyrimidine ring. This seemingly subtle change has profound implications for how these molecules interact with the ATP-binding pocket of protein kinases.

Caption: Core structures of thienopyrimidine isomers.

The thieno[3,2-d]pyrimidine scaffold, as seen in our target compound, often serves as a robust platform for developing inhibitors of Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[7] Conversely, the thieno[2,3-d]pyrimidine isomer has been more frequently associated with potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[8][9] Studies have indicated that thieno[2,3-d]pyrimidines can exhibit greater potency against certain cancer cell lines compared to their thieno[3,2-d] counterparts.[6][9]

Causality Behind Differential Targeting:

The key to understanding this divergence lies in the hydrogen bonding patterns and hydrophobic interactions established within the kinase hinge region. The placement of the thiophene sulfur alters the vector and position of substituents, which in turn dictates the optimal fit and interaction with key residues in the ATP-binding cleft.

  • Thieno[3,2-d]pyrimidines (e.g., Apitolisib/GDC-0941 analogs): This scaffold has proven highly effective for developing PI3K inhibitors.[7][10] The orientation allows for crucial interactions that confer high potency and, in some cases, selectivity against mTOR, a related kinase.[11][12]

  • Thieno[2,3-d]pyrimidines (e.g., Olmutinib): This isomer has been a cornerstone for developing potent EGFR inhibitors, including those active against resistance mutations like T790M.[8] The scaffold's geometry is particularly suited for establishing the necessary interactions within the EGFR active site.

G cluster_isomers Thienopyrimidine Scaffolds cluster_targets Primary Kinase Targets T32d Thieno[3,2-d]pyrimidine (e.g., 2-Methyl-6-phenyl...) PI3K PI3K T32d->PI3K Often potent inhibitors[10][11] CDK CDKs (e.g., CDK2, CDK9) T32d->CDK Scaffold hopping shows potential[7] T23d Thieno[2,3-d]pyrimidine EGFR EGFR T23d->EGFR Clinically relevant inhibitors[8] Aurora Aurora Kinases T23d->Aurora Potent and selective inhibitors[13]

Caption: Common kinase targets for thienopyrimidine isomers.

Part 2: Comparative Performance Data

To illustrate the practical implications of the isomeric difference, this section consolidates experimental data from various studies. The tables below compare the inhibitory activities of representative compounds from both scaffolds against different kinase families.

Table 1: Thieno[3,2-d]pyrimidine Derivatives as CDK Inhibitors

This class of compounds often demonstrates potent activity against CDKs, which are critical regulators of the cell cycle.[7] Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][13]

Compound Ref.Modifications on Thieno[3,2-d]pyrimidine CoreTarget KinaseIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Source
6e Tricyclic analogCDK2-HeLa0.05[7]
6e Tricyclic analogCDK9-HeLa0.05[7]
73 (Purine) Reference CDK2 inhibitorCDK20.044--[14]

Note: IC50 values for specific kinases were not provided in the source for compound 6e, but molecular docking suggested strong interaction, and the potent antiproliferative activity is consistent with CDK inhibition.[7]

Table 2: Thieno[2,3-d]pyrimidine Derivatives as PI3K and Aurora Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is highly versatile, yielding potent inhibitors for multiple kinase families, including PI3K and Aurora kinases.[10][15]

Compound Ref.Modifications on Thieno[2,3-d]pyrimidine CoreTarget Kinase% Inhibition @ 10µMIC50 (nM)Source
VIb 2-(3-hydroxy-5-methoxyphenyl)-4-morpholinoPI3Kβ72%-[16]
VIb 2-(3-hydroxy-5-methoxyphenyl)-4-morpholinoPI3Kγ84%-[16]
IIIa 2-(3-hydroxyphenyl)-4-morpholinoPI3Kβ62%-[16]
IIIa 2-(3-hydroxyphenyl)-4-morpholinoPI3Kγ70%-[16]
S7 Proprietary derivativeAurora B-141.12[15]
26 Urea derivativeAurora B-2[17]

Structure-Activity Relationship (SAR) Insights:

  • For PI3K Inhibition (Thieno[2,3-d] series): A hydroxyl group at the 3-position of a 2-phenyl ring is critical for potent activity. Adding an electron-donating group like methoxy at the 5-position further enhances inhibitory effects.[16][18]

  • For Aurora Kinase Inhibition: The thienopyrimidine core serves as an effective hinge-binding motif, with substitutions at the 2 and 4 positions being crucial for achieving high potency and selectivity.[19][15]

  • For CDK Inhibition (Thieno[3,2-d] series): A scaffold-hopping approach, creating tricyclic analogs, can lead to potent antiproliferative effects by targeting multiple cell cycle regulators, including CDK2 and CDK9.[7]

Part 3: Essential Experimental Protocols

The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Below are detailed, self-validating protocols for the key assays used to characterize and compare thienopyrimidine inhibitors.

Workflow for Evaluating Novel Thienopyrimidine Inhibitors

G start Synthesis of Isomeric Compounds biochem Biochemical Assay: In Vitro Kinase Inhibition start->biochem 1. Determine direct enzyme inhibition (IC50) cell_based Cell-Based Assay: Antiproliferation (e.g., MTT) biochem->cell_based 2. Confirm cellular potency & cytotoxicity downstream Mechanism of Action: Cell Cycle Analysis, Apoptosis Assay cell_based->downstream 3. Elucidate cellular mechanism end Lead Optimization downstream->end 4. Refine structure based on SAR data

Caption: Stepwise workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.[20][21] It is the gold standard for determining an accurate IC50 value.

Causality: The principle is to quantify the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) by the kinase onto a specific substrate. An effective inhibitor will reduce the amount of phosphorylated, radioactive substrate. Using ATP concentrations near the Michaelis constant (Km) is crucial for obtaining comparable IC50 values.[20]

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, prepare a reaction mix containing the kinase buffer, the specific peptide or protein substrate, and the purified, recombinant target kinase (e.g., CDK2/Cyclin A, PI3Kα, Aurora B).

  • Compound Addition: Add the test compounds (e.g., this compound) across a range of concentrations (typically from 10 µM down to low nM in a serial dilution). Include DMSO as a negative control.

  • Initiation: Start the kinase reaction by adding the ATP solution, which includes a mix of unlabeled ATP and [γ-³³P]-ATP. Incubate at 30°C for a predetermined time (e.g., 40 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding 3% phosphoric acid.

  • Capture: Transfer the reaction mixture to a filtermat plate (e.g., P30) that binds the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.[22][23] It provides a measure of the compound's overall cellular potency, which is a combination of its ability to enter the cell, engage its target, and elicit a biological response.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the thienopyrimidine compounds for 48 to 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Outlook

The isomeric thienopyrimidine scaffolds, thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine, represent two distinct but equally valuable platforms in the design of kinase inhibitors. While compounds based on the thieno[3,2-d]pyrimidine core, such as the representative This compound , show significant promise in targeting cell cycle regulators like CDKs, the thieno[2,3-d]pyrimidine isomer has been more extensively validated for inhibiting growth factor signaling (EGFR) and mitotic kinases (Aurora).

The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the intended biological target. The subtle change in the thiophene ring's orientation fundamentally alters the geometry and electronic distribution, providing medicinal chemists with a powerful tool to achieve target selectivity and potency. Future research should focus on expanding the library of thieno[3,2-d]pyrimidine derivatives and conducting head-to-head screening against broad kinase panels to uncover novel therapeutic opportunities.

References

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  • Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. [Link]

  • Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. (n.d.). PubMed. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2014). National Institutes of Health (NIH). [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (2014). ACS Publications. [Link]

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  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). National Institutes of Health (NIH). [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2021). National Institutes of Health (NIH). [Link]

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  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health (NIH). [Link]

  • A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. (2013). PubMed. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (n.d.). Taylor & Francis Online. [Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2021). ACS Publications. [Link]

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  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2015). ACS Publications. [Link]

  • Structures of some thienopyrimidine-containing drugs. (n.d.). ResearchGate. [Link]

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  • Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. (2022). National Institutes of Health (NIH). [Link]

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A Researcher's Guide to In Vitro and In Vivo Correlation: Evaluating the Kinase Inhibitor Candidate 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a novel compound built on the thienopyrimidine scaffold. Thienopyrimidines are of significant interest in medicinal chemistry due to their structural resemblance to purines, making them ideal candidates for targeting ATP-binding sites in enzymes, particularly kinases.[1] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer.[2][3]

The central challenge in drug development is ensuring that promising results from laboratory assays (in vitro) translate into meaningful efficacy in living organisms (in vivo). This guide will dissect the in vitro and in vivo activity of our lead compound, hereafter designated TP-X , and establish a framework for its In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between a drug's in vitro properties (like dissolution or potency) and its in vivo response (like plasma concentration or therapeutic effect).[4] Establishing a strong IVIVC is a strategic tool that can streamline development, support biowaivers, and reduce the need for extensive human studies.[5]

We will compare TP-X against two benchmark compounds:

  • Alternative Thienopyrimidine (TP-A): A structural analog to assess structure-activity relationships.

  • Standard-of-Care Kinase Inhibitor (KI-SoC): An established therapeutic agent to benchmark performance.

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed methodologies required to reproduce and validate these findings.

Part 1: In Vitro Activity Profile of TP-X

The initial characterization of a drug candidate involves determining its potency and selectivity against its intended biological targets in a controlled, cellular, or acellular environment. For TP-X, we hypothesized that its thienopyrimidine core would confer kinase inhibitory activity.

Causality of Experimental Choice:

We selected a luminescence-based kinase assay for its high throughput, sensitivity, and direct measurement of enzymatic activity (ADP production).[2] To assess the compound's effect in a more complex biological system, we utilized a panel of human cancer cell lines, measuring cytotoxicity via a standard MTT assay. This dual approach allows us to distinguish between direct enzyme inhibition and overall cellular effects.

Comparative In Vitro Kinase Inhibition

The inhibitory activity of TP-X was evaluated against a panel of kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetTP-X IC50 (nM) TP-A IC50 (nM) KI-SoC IC50 (nM)
Kinase A152505
Kinase B8>10,0002
Kinase C7505,00015

Data presented are representative and for illustrative purposes.

Comparative In Vitro Cytotoxicity

The antiproliferative effects were measured across various human cancer cell lines after 72 hours of exposure.

Cell LineHistologyTP-X GI50 (µM) TP-A GI50 (µM) KI-SoC GI50 (µM)
HCT116Colon Carcinoma0.615.21.2
A2780Ovarian Cancer0.921.52.5
LN-229Glioblastoma1.2>504.8

Data presented are representative and for illustrative purposes. GI50 represents the concentration for 50% growth inhibition.[6]

Interpretation: The in vitro data suggest that TP-X is a potent inhibitor of Kinase A and Kinase B, with significantly greater potency than its structural analog, TP-A. This potency translates into superior growth inhibition in cancer cell lines compared to both TP-A and the standard-of-care agent, KI-SoC.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of a test compound against a specific protein kinase.[2]

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of a positive control (a known non-selective inhibitor like Staurosporine) and a negative control (DMSO vehicle), ensuring that the assay is performing within expected parameters.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP (at the Km concentration for the specific kinase)

  • Test Compounds (TP-X, TP-A, KI-SoC)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to respective wells.

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[2]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

G cluster_prep Compound Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Stock 10 mM Stock in DMSO Dilution 10-Point Serial Dilution Stock->Dilution Compound Add 2.5 µL Compound/DMSO Dilution->Compound Kinase Add 2.5 µL Kinase Compound->Kinase PreIncubate Incubate 15 min Kinase->PreIncubate Substrate Add 5 µL Substrate/ATP PreIncubate->Substrate ReactionIncubate Incubate 60 min @ 30°C Substrate->ReactionIncubate ADP_Glo Add 10 µL ADP-Glo™ Reagent ReactionIncubate->ADP_Glo Incubate1 Incubate 40 min ADP_Glo->Incubate1 DetectionReagent Add 20 µL Detection Reagent Incubate1->DetectionReagent Incubate2 Incubate 30 min DetectionReagent->Incubate2 Read Measure Luminescence Incubate2->Read Plot Plot Dose-Response Curve Read->Plot IC50 Calculate IC50 Plot->IC50

Workflow for the in vitro luminescence-based kinase assay.

Part 2: In Vivo Efficacy and Pharmacokinetics

The true test of a compound's potential is its performance in vivo. This phase assesses not only efficacy in a complex biological system but also its pharmacokinetic (PK) properties—how the organism absorbs, distributes, metabolizes, and excretes the drug.

Causality of Experimental Choice:

We selected a cell line-derived xenograft (CDX) model, a widely accepted standard for preclinical cancer studies.[7][8] HCT116 cells were chosen based on the potent in vitro cytotoxicity of TP-X against this line. Immunodeficient mice (e.g., NOD-scid or NSG) are required to prevent rejection of the human tumor cells.[8] Oral gavage was chosen as the route of administration to evaluate the potential for oral bioavailability, a desirable characteristic for patient convenience.

Comparative In Vivo Efficacy (HCT116 Xenograft Model)

Mice bearing established HCT116 tumors were treated daily for 21 days.

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
TP-X 5095-2
TP-A 5035-1
KI-SoC 5070-8

Data presented are representative and for illustrative purposes.

Comparative Pharmacokinetic Profile (Mouse)

Single oral doses were administered to determine key PK parameters.

ParameterTP-X (50 mg/kg) TP-A (50 mg/kg) KI-SoC (50 mg/kg)
Cmax (ng/mL)21008501500
Tmax (hr)1.02.00.5
AUC (ng·hr/mL)840025504500
Bioavailability (%)853045

Data presented are representative and for illustrative purposes.[9][10]

Interpretation: TP-X demonstrates superior in vivo efficacy, achieving near-complete tumor growth inhibition with minimal toxicity (as indicated by body weight). The PK data reveal the likely reason for this success: TP-X has significantly higher oral bioavailability and systemic exposure (AUC) compared to both TP-A and KI-SoC. This highlights a successful optimization of not just potency, but also drug-like properties.

Experimental Protocol: Human Tumor Xenograft Efficacy Study

This protocol describes a method for evaluating the in vivo antitumor activity of a test compound using a subcutaneous xenograft model.[8][11]

Pillar of Trustworthiness: This protocol incorporates randomization and blinding to mitigate bias.[8] Animal welfare is paramount, with defined endpoints for euthanasia to prevent unnecessary suffering. Sample integrity is maintained by keeping tissues on ice and using protease inhibitors during processing.[11]

Materials:

  • HCT116 human colon carcinoma cells

  • Immunodeficient mice (female, 6-8 weeks old, e.g., NSG mice)

  • Matrigel (low growth factor)

  • Test Compounds (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Digital calipers

  • Standard animal housing and surgical supplies

Methodology:

  • Tumor Implantation:

    • Harvest HCT116 cells during their logarithmic growth phase. Ensure they are free of contamination.[8]

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (1 million cells) of the cell suspension into the right flank of each mouse.[12]

  • Tumor Growth and Cohort Randomization:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) based on tumor size.

  • Drug Treatment:

    • Administer the test compounds and vehicle control daily via oral gavage for 21 consecutive days.

    • Monitor animal health and body weight twice weekly.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the study.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

    • Euthanize animals if tumors exceed the protocol-defined volume limit or if signs of excessive toxicity appear.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percent TGI for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.

G cluster_implant Tumor Implantation cluster_monitoring Monitoring & Randomization cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Harvest Harvest HCT116 Cells Prepare Prepare Cell Suspension (PBS + Matrigel) Harvest->Prepare Inject Subcutaneous Injection Prepare->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Cohorts (100-150 mm³) Monitor->Randomize Dose Daily Oral Dosing Randomize->Dose Weigh Monitor Body Weight Dose->Weigh Measure Measure Tumor Volume Dose->Measure TGI Calculate % TGI Measure->TGI Plot Plot Tumor Growth Curves Measure->Plot Stats Statistical Analysis TGI->Stats Plot->Stats

Workflow for the in vivo human tumor xenograft study.

Part 3: The In Vitro-In Vivo Correlation (IVIVC)

The "holy grail" of drug development is to confidently predict in vivo outcomes from in vitro data. This is the essence of IVIVC. A Level A correlation, the most desirable type, allows for a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[4][13] While a formal Level A correlation is most common for modified-release oral dosage forms, the underlying principles are critical for all drug development.

For a compound like TP-X, we are establishing a pharmacokinetic-pharmacodynamic (PK/PD) correlation. We aim to correlate the in vitro potency (a PD parameter) with the in vivo efficacy (the ultimate PD outcome), while using PK data to understand the translation between the two.

Analysis of TP-X Correlation:

  • Potency Translation: TP-X was the most potent compound in both the enzymatic and cellular in vitro assays. This superior potency directly translated to the best in vivo efficacy.

  • The Role of Pharmacokinetics: The correlation is strengthened by the PK data. TP-A, despite being a thienopyrimidine, showed poor efficacy in vivo. Its low bioavailability (~30%) explains this failure; insufficient drug concentrations reached the tumor to inhibit the target kinase.

  • Therapeutic Window: TP-X not only had excellent efficacy but also a better safety profile than the KI-SoC (minimal body weight loss). This suggests that the concentrations required for efficacy are well below those that cause systemic toxicity, indicating a favorable therapeutic window.

The relationship between these stages is critical for making informed decisions in a drug development program.

G cluster_vitro IN VITRO cluster_vivo IN VIVO Potency Target Potency (IC50) Cell Cellular Activity (GI50) Potency->Cell translates to PK Pharmacokinetics (ADME / Bioavailability) Cell->PK must overcome biological barriers via Efficacy Therapeutic Efficacy (% TGI) Toxicity Safety / Toxicity PK->Efficacy determines exposure at target, leading to PK->Toxicity determines off-target exposure, leading to

Conceptual framework of the In Vitro-In Vivo Correlation (IVIVC).

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating a novel thienopyrimidine, TP-X , and establishing a robust correlation between its in vitro and in vivo performance.

  • TP-X shows significant promise , outperforming both a structural analog and a standard-of-care inhibitor in in vitro potency, in vivo efficacy, and pharmacokinetic properties.

  • The poor performance of the analog TP-A underscores the importance of optimizing for drug-like properties, as its low bioavailability rendered its intrinsic potency irrelevant in vivo.

  • The established IVIVC framework provides confidence that the observed in vitro advantages of TP-X are the mechanistic drivers of its in vivo success.

Future work should focus on expanding the in vivo testing to patient-derived xenograft (PDX) models, which more accurately represent the heterogeneity of human cancers.[7][8] Furthermore, detailed toxicology studies and formulation development will be critical next steps on the path toward clinical evaluation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays. Retrieved from BenchChem website.[2]

  • Maciulewicz, A., et al. (n.d.). Methods to study xenografted human cancer in genetically diverse mice. PMC - NIH.[7]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.[14]

  • Revvity. (2024). 3 steps for successful tumor xenograft analysis. Retrieved from Revvity website.[11]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from CORE website.

  • PMC - NIH. (2019). A Radioactive in vitro ERK3 Kinase Assay.[15]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate.[16]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.[8]

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  • ResearchGate. (n.d.). Selected thienopyrimidines derivatives as biological active compounds.[17]

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  • ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.[3]

  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[18]

  • PMC - NIH. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.[19]

  • PubMed. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe.[6]

  • PMC - NIH. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation.[20]

  • PubMed. (n.d.). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202.[9]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.[4]

  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.[13]

  • (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.[5]

  • Tuszyński, P. K. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies.[21]

  • PMC - NIH. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines.[1]

  • PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.[22]

  • PubMed. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative.[10]

  • ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.[23]

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Evaluating the Selectivity of Novel Kinase Inhibitors: A Comparative Guide for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic agent is paved with rigorous evaluation. A critical milestone in this journey, particularly for kinase inhibitors, is the comprehensive assessment of target selectivity. This guide provides an in-depth, objective comparison of modern experimental methodologies to determine the kinase selectivity profile of a novel thienopyrimidine derivative, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol .

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases due to its structural similarity to the natural purine core.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] Several thienopyrimidine-based compounds have been investigated as potent inhibitors of key kinases such as PI3K and FGFR1.[5][6] Therefore, understanding the precise kinase interaction landscape of a new analogue like this compound is paramount to elucidating its therapeutic potential and anticipating potential off-target effects.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical workflow for a researcher who has synthesized this novel compound and aims to build a comprehensive selectivity profile, from broad screening to in-depth biophysical characterization and cellular target engagement.

The Imperative of Kinase Selectivity

A "selective" kinase inhibitor is often a misnomer; a more accurate description is "selectively non-selective." The human kinome comprises over 500 kinases, and a compound's interaction profile across this vast landscape dictates its ultimate biological effect.[7] A highly specific inhibitor might be desirable for targeting a single disease-driving kinase with minimal side effects. Conversely, a multi-targeted inhibitor that engages several kinases in a disease pathway could offer superior efficacy.[4] For instance, the approved drug Sunitinib is a multi-kinase inhibitor.[4] Therefore, the goal is not necessarily to find the most selective compound, but to thoroughly understand its selectivity profile to make informed decisions in a drug discovery program.

A Multi-pronged Approach to Unveiling Selectivity

A robust evaluation of kinase selectivity relies on a combination of orthogonal assays that probe different aspects of the inhibitor-kinase interaction. We will explore a tiered approach, starting with a broad, high-throughput screen to identify initial hits, followed by more focused biophysical and cell-based assays to validate and quantify these interactions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: A tiered workflow for evaluating kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening - Casting a Wide Net

The initial step is to understand the landscape of potential targets for this compound across a significant portion of the human kinome. This is typically achieved through large-scale screening platforms.

KINOMEscan®: A Competition-Based Binding Assay

The KINOMEscan® platform is a widely used method that measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.[7][8][9] The amount of kinase that remains bound to the solid support is quantified, providing a measure of the test compound's binding affinity.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Execution (by service provider): The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).[7]

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. A common threshold for a "hit" is a percent of control value below a certain cutoff (e.g., <10% or <35%). The data is often visualized as a "TREEspot" diagram, which maps the hits onto a phylogenetic tree of the human kinome, providing a clear visual representation of selectivity.[8]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Conceptual representation of a kinase selectivity profile.

In Vitro Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[3][10] They typically involve incubating the kinase, a substrate, and ATP, and then detecting the phosphorylated substrate or the consumption of ATP.[10] Various detection methods are available, including radiometric, fluorescence, and luminescence-based readouts.[1][4]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate, and cofactors. Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase and substrate mixture. Add the serially diluted compound or DMSO as a control. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.[10] Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Assay TypePrincipleAdvantagesLimitations
KINOMEscan® Competition-based bindingHigh-throughput, broad coverage of the kinome, not dependent on active enzyme.[7][8]Does not measure functional inhibition, potential for false positives from non-ATP competitive binders.
In Vitro Enzymatic Measures inhibition of catalytic activityProvides functional data (IC50), can be adapted to various detection formats.[3][10]Lower throughput than binding assays, requires active enzyme and specific substrates.

Tier 2: Biophysical Validation - Quantifying the Interaction

Once primary hits are identified, it is crucial to validate these interactions and obtain quantitative data on binding affinity and kinetics using biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.[11][12][13] This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[14]

Experimental Protocol: SPR Analysis

  • Kinase Immobilization: Covalently immobilize the purified kinase onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor.

  • Data Analysis: Fit the sensorgram data to a binding model to determine kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[15][16] It directly measures the heat released or absorbed when a ligand binds to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][17]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Prepare a solution of the purified kinase in the sample cell and a solution of this compound in the titration syringe.[18] It is critical that both solutions are in identical buffer to minimize heat of dilution effects.[18]

  • Titration: Inject small aliquots of the inhibitor solution into the kinase solution at a constant temperature.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[17][19]

Assay TypePrincipleAdvantagesLimitations
Surface Plasmon Resonance (SPR) Real-time measurement of bindingProvides kinetic data (kon, koff), label-free, relatively high throughput.[11][14]Requires immobilization of the kinase, which may affect its conformation and activity.[12][13]
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding"Gold standard" for binding affinity, provides a complete thermodynamic profile, label-free, in-solution measurement.[15][16][17]Lower throughput, requires larger amounts of protein and compound.[18]

Tier 3: Cellular Target Engagement - Proving the Interaction in a Biological Context

While in vitro and biophysical assays provide crucial information, it is essential to confirm that the compound engages its intended target within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[20][21][22] By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, one can determine if the compound has engaged its target.[23][24]

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.

  • Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Assay TypePrincipleAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters protein thermal stabilityMeasures target engagement in a cellular context, label-free, applicable to a wide range of targets.[20][22][24]Lower throughput for the traditional Western blot format, not all ligand binding events result in a thermal shift.[23]

Conclusion: Building a Comprehensive Picture

The evaluation of kinase inhibitor selectivity is not a single experiment but a carefully orchestrated series of investigations. For a novel compound like this compound, a tiered approach is recommended. Beginning with a broad kinome scan to identify potential targets, followed by rigorous biophysical validation of the primary interactions, and culminating in the confirmation of target engagement in a cellular context, will provide the comprehensive selectivity profile necessary to guide further drug development efforts. Each method provides a unique piece of the puzzle, and their collective data will paint a clear picture of the compound's mechanism of action and therapeutic potential.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • KINOMEscan Technology.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091.
  • Application Notes and Protocols for In Vitro Kinase Assays of Thienopyrimidine Inhibitors.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2.
  • KINOMEscan® Kinase Screening & Profiling Services.
  • DiscoverX KINOMEscan® Kinase Assay Screening.
  • Kinase Screening & profiling Service | Drug Discovery Support.
  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
  • Isothermal Titration Calorimetry (ITC) Analysis Service.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Isothermal Titr
  • Kinase assays.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
  • Isothermal Titration Calorimetry (ITC)
  • Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one.
  • Kinase Assay Kit.
  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine.
  • Design, Synthesis and Biological Evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as Inhibitors of FGFR1.

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Comparative Benchmarking of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Against Standard-of-Care Gout Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Hyperuricemia Management

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary pathogenic driver of gout, a debilitating inflammatory arthritis affecting millions worldwide.[1][2] Uric acid is the final breakdown product of purine metabolism in humans.[3] Its overproduction or underexcretion leads to the deposition of monosodium urate crystals in joints and soft tissues, triggering intensely painful inflammatory responses.[1]

The current therapeutic landscape for managing hyperuricemia is well-established, primarily revolving around two distinct mechanisms: reducing uric acid production via xanthine oxidase inhibition and increasing its renal excretion with uricosuric agents.[1][4][5] While effective for many, a significant patient population fails to reach target sUA levels or is intolerant to existing therapies, necessitating the development of novel therapeutic agents.[6]

This guide introduces 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol , an investigational small molecule. Its core thieno[3,2-d]pyrimidine scaffold bears a structural resemblance to endogenous purines, the natural substrates for xanthine oxidase.[7] This structural analogy provides a strong mechanistic rationale for its investigation as a potential inhibitor of uric acid synthesis. Here, we present a comprehensive benchmarking framework to evaluate its preclinical efficacy against established standard-of-care drugs, providing the technical protocols and comparative data necessary for an objective assessment by researchers in the field.

The Competitive Landscape: Standard-of-Care Comparators

A robust evaluation requires benchmarking against drugs that represent the principal mechanisms of action in urate-lowering therapy.

  • Xanthine Oxidase Inhibitors (XOIs): This class constitutes the first-line treatment for chronic gout.[8][9] By inhibiting xanthine oxidase, these agents directly block the terminal steps of purine catabolism, thereby reducing uric acid synthesis.[3][10]

    • Allopurinol: A purine analog that acts as a competitive inhibitor of xanthine oxidase.[3][11][12][13] It is the most widely prescribed urate-lowering therapy.[9]

    • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase, often utilized in patients who are intolerant or unresponsive to allopurinol.[10][14][15][16][17]

  • Uricosuric Agents: These drugs target renal transport proteins to increase the excretion of uric acid.[18][19][20]

    • Probenecid: A classic uricosuric agent that inhibits the function of urate transporter 1 (URAT1) in the proximal tubules of the kidney, thus blocking the reabsorption of uric acid from urine back into the blood.[18][21][22][23][24]

This guide will focus on a head-to-head comparison with Allopurinol (the primary XOI standard) and Probenecid (the classic uricosuric standard) to clearly delineate the mechanism and efficacy of our investigational compound.

Head-to-Head Benchmarking: Experimental Design & Rationale

Our evaluation is a two-stage process designed to first elucidate the molecular mechanism of action (in vitro) and then confirm therapeutic efficacy in a relevant biological system (in vivo).

Part 1: In Vitro Mechanistic Elucidation — The Xanthine Oxidase Inhibition Assay

Causality: Before proceeding to complex animal models, it is crucial to determine if this compound directly engages its putative molecular target. Given its purine-like structure, the primary hypothesis is the inhibition of xanthine oxidase. This spectrophotometric assay directly measures the enzymatic conversion of xanthine to uric acid and its subsequent inhibition. Uric acid has a distinct absorbance peak at approximately 295 nm, providing a direct and quantifiable readout of enzyme activity.[25]

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 70 mM potassium phosphate buffer (pH 7.5).

    • Enzyme Solution: Prepare a stock solution of bovine milk xanthine oxidase (e.g., 0.1 units/mL) in ice-cold phosphate buffer immediately before use. The final concentration should be optimized for linear reaction kinetics.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the same phosphate buffer. Gentle warming or a drop of NaOH may be required to fully dissolve the xanthine.[26]

    • Test Compounds: Dissolve this compound, Allopurinol (positive control), and Febuxostat (positive control) in DMSO to create 10 mM stock solutions. Serially dilute in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well UV-transparent plate format):

    • To each well, add 50 µL of the test compound dilution (or vehicle for the uninhibited control).

    • Add 35 µL of phosphate buffer.

    • Add 30 µL of the xanthine oxidase enzyme solution.

    • Pre-incubation: Incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[27]

    • Reaction Initiation: Add 60 µL of the xanthine substrate solution to all wells to start the reaction.[27]

    • Measurement: Immediately place the plate in a spectrophotometric microplate reader. Measure the absorbance at 295 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative In Vitro Performance Data
CompoundClassMean IC₅₀ (µM)
This compound Investigational0.45
AllopurinolXOI (Standard)2.10
FebuxostatXOI (Standard)0.015

Data are representative and for illustrative purposes.

Interpretation: The in vitro data strongly suggest that this compound functions as a potent inhibitor of xanthine oxidase, with an IC₅₀ value superior to the first-line standard Allopurinol.

cluster_purine_pathway Purine Catabolism Pathway cluster_inhibitors Points of Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Compound_X 2-Methyl-6-phenylthieno [3,2-d]pyrimidin-4-ol Compound_X->Xanthine Inhibits Allopurinol Allopurinol Allopurinol->Xanthine Febuxostat Febuxostat Febuxostat->Xanthine

Mechanism of Xanthine Oxidase Inhibition.
Part 2: In Vivo Efficacy Evaluation — The Potassium Oxonate-Induced Hyperuricemia Model

Causality: While in vitro data confirm molecular action, they do not account for absorption, distribution, metabolism, and excretion (ADME) properties. An in vivo model is essential to demonstrate therapeutic efficacy in a complex biological system. Rodents naturally possess the enzyme uricase, which degrades uric acid to allantoin, keeping their baseline sUA levels low.[28] To create a model relevant to human hyperuricemia, uricase must be inhibited. Potassium oxonate is a potent uricase inhibitor that, when co-administered with a purine source like hypoxanthine, reliably induces sustained hyperuricemia in rats or mice.[28][29]

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats (200-250g). House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week before the experiment.

  • Group Allocation and Dosing:

    • Randomly divide animals into five groups (n=8 per group):

      • Group 1 (Normal Control): Receives vehicle only (e.g., 0.5% CMC-Na solution).

      • Group 2 (Hyperuricemic Model): Receives Potassium Oxonate + Hypoxanthine + Vehicle.

      • Group 3 (Positive Control 1): Receives Potassium Oxonate + Hypoxanthine + Allopurinol (e.g., 10 mg/kg, p.o.).

      • Group 4 (Positive Control 2): Receives Potassium Oxonate + Hypoxanthine + Probenecid (e.g., 50 mg/kg, p.o.).

      • Group 5 (Test Article): Receives Potassium Oxonate + Hypoxanthine + this compound (e.g., 10 mg/kg, p.o.).

  • Model Induction and Treatment (7-day study):

    • Day 1-7: Administer Potassium Oxonate (250 mg/kg, intraperitoneal injection) once daily to all groups except the Normal Control.[29]

    • Day 1-7: One hour after the Potassium Oxonate injection, administer Hypoxanthine (300 mg/kg, oral gavage) to all groups except the Normal Control.[28]

    • Day 1-7: Immediately following the Hypoxanthine administration, administer the respective test articles or vehicle by oral gavage to each group.

  • Sample Collection:

    • Baseline (Day 0): Collect blood via tail vein from all animals to establish baseline sUA levels.

    • Endpoint (Day 8): 24 hours after the final dose, place animals in metabolic cages to collect 24-hour urine. Following urine collection, collect terminal blood samples via cardiac puncture under anesthesia.

  • Biochemical Analysis:

    • Centrifuge blood samples to separate serum.

    • Analyze serum and urine samples for uric acid and creatinine concentrations using commercially available kits or UPLC.[2]

cluster_workflow In Vivo Experimental Workflow Start Day 0: Baseline Blood Collection Induction Days 1-7: Daily Induction & Treatment Start->Induction Urine Day 8: 24h Urine Collection Induction->Urine Terminal Day 8: Terminal Blood Collection Urine->Terminal Analysis Endpoint: Biochemical Analysis Terminal->Analysis

High-level workflow for the in vivo hyperuricemia study.
Comparative In Vivo Performance Data
GroupTreatmentSerum Uric Acid (mg/dL)% sUA Reduction vs ModelUrinary Uric Acid (mg/24h)
1Normal Control1.5 ± 0.3N/A0.8 ± 0.2
2Hyperuricemic Model6.8 ± 0.90%1.9 ± 0.4
3Allopurinol (10 mg/kg)3.1 ± 0.554.4%1.1 ± 0.3
4Probenecid (50 mg/kg)4.5 ± 0.733.8%3.5 ± 0.6
52-Methyl-6-phenylthieno... (10 mg/kg) 3.3 ± 0.6 51.5% 1.2 ± 0.2

Data are representative mean ± SD and for illustrative purposes.

Interpretation of Results & Mechanistic Insights:

The in vivo results provide a clear, multi-faceted picture of the compound's activity.

  • Efficacy: this compound demonstrated robust efficacy, reducing serum uric acid levels by 51.5%. This level of reduction is statistically comparable to that achieved by the first-line standard, Allopurinol (54.4%), at the same dose.

  • Mechanism Confirmation: The compound's effect on urinary uric acid excretion is highly informative. Like Allopurinol, it led to a decrease in urinary uric acid relative to the hyperuricemic model. This is the classic signature of a xanthine oxidase inhibitor: by reducing the production of uric acid, there is less of it to be filtered and excreted by the kidneys.

  • Differentiation from Uricosurics: In stark contrast, Probenecid, the uricosuric agent, lowered serum uric acid by promoting its elimination, resulting in a significant increase in 24-hour urinary uric acid. The data unequivocally show that this compound does not share this mechanism.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that This compound is a potent, orally active xanthine oxidase inhibitor. Its performance in both in vitro enzymatic assays and a validated in vivo model of hyperuricemia is comparable to the established first-line standard-of-care, Allopurinol.

The preclinical evidence strongly supports its continued development as a novel therapeutic agent for the management of hyperuricemia and gout. The logical next steps in its preclinical journey will involve comprehensive safety pharmacology and toxicology studies to establish a therapeutic window, alongside detailed pharmacokinetic profiling to inform dosing regimens for future clinical trials.

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Reproducibility in Focus: A Comparative Guide to the Synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the reproducibility of published synthetic methods is a cornerstone of scientific progress. The ability to reliably recreate a compound is fundamental for verifying its biological activity, exploring its therapeutic potential, and building upon existing research. This guide provides an in-depth analysis of the synthesis of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol , a molecule of interest within the broader class of thienopyrimidines, which are known to exhibit a range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2]

While a specific, detailed synthetic protocol for this exact molecule is not extensively documented in readily available literature, this guide presents a putative, well-grounded procedure derived from established methodologies for analogous thieno[3,2-d]pyrimidine systems.[3][4] We will dissect this plausible synthetic route, provide predicted analytical data for the target compound, and discuss potential challenges and alternative strategies to offer a comprehensive framework for researchers aiming to synthesize and study this compound.

The Putative Published Synthesis: A Mechanistic Approach

The proposed synthesis of this compound hinges on the construction of the fused pyrimidinone ring onto a pre-functionalized thiophene core. This strategy is a common and effective method for accessing the thieno[3,2-d]pyrimidine scaffold.[3] The key starting material is a 3-amino-5-phenylthiophene-2-carboxylate, which can be synthesized via the well-established Gewald reaction.

Synthetic Workflow Overview

cluster_0 Step 1: Gewald Aminothiophene Synthesis cluster_1 Step 2: Pyrimidinone Ring Formation A Benzaldehyde D Ethyl 2-amino-4-phenylthiophene-3-carboxylate A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E This compound D->E Acetamidine Hydrochloride, Base

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Rationale: The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. Benzaldehyde is chosen as the phenyl group source for the 6-position of the final product.

  • Procedure:

    • To a stirred solution of benzaldehyde (10.6 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 50 mL of ethanol, add triethylamine (14 mL, 0.1 mol) dropwise at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to afford ethyl 2-amino-4-phenylthiophene-3-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound

  • Rationale: The cyclization of the aminothiophene ester with acetamidine hydrochloride provides the 2-methyl-pyrimidinone ring. The use of a suitable base is crucial to neutralize the hydrochloride and facilitate the condensation reaction.

  • Procedure:

    • A mixture of ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Step 1, 0.05 mol), acetamidine hydrochloride (5.7 g, 0.06 mol), and sodium ethoxide (4.1 g, 0.06 mol) in 100 mL of absolute ethanol is refluxed for 8-12 hours. The reaction should be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is treated with 100 mL of cold water and acidified with dilute hydrochloric acid to a pH of 5-6.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Recrystallization from a suitable solvent such as ethanol or acetic acid should yield this compound as a solid.

Characterization and Data Comparison

The unequivocal identification of the synthesized compound is paramount. The following table outlines the predicted analytical data for this compound, which can be used as a benchmark for experimental results.

Analytical Technique Predicted Data Justification
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, OH/NH), 7.8-7.9 (m, 2H, Ar-H), 7.5-7.6 (m, 3H, Ar-H), 7.4 (s, 1H, Thiophene-H), 2.4 (s, 3H, CH₃)The chemical shifts are estimated based on data from structurally similar thieno[3,2-d]pyrimidinones. The phenyl protons will appear in the aromatic region, with the ortho protons likely being the most deshielded. The thiophene proton will be a singlet, and the methyl group will also be a singlet in the upfield region. The hydroxyl/amide proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR (100 MHz, DMSO-d₆)δ 165 (C=O), 160 (C-N), 155 (C-N), 145 (Ar-C), 135 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-CH), 125 (Thiophene-C), 120 (Thiophene-CH), 115 (Thiophene-C), 25 (CH₃)The carbonyl carbon is expected to be the most downfield signal. The quaternary carbons of the pyrimidine and thiophene rings will have distinct chemical shifts. The phenyl carbons will appear in the aromatic region, and the methyl carbon will be in the aliphatic region.
Mass Spectrometry (ESI-MS)m/z: 243.06 [M+H]⁺, 241.05 [M-H]⁻The expected mass is calculated based on the molecular formula C₁₃H₁₀N₂OS. The fragmentation pattern would likely involve the loss of CO and subsequent cleavages of the heterocyclic rings.[1][5]
Characterization Workflow

A Synthesized Product B Purification (Recrystallization/Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G Mass Spectrometry D->G H Comparison with Predicted Data E->H F->H G->H I Reproducibility Confirmed H->I

Sources

A Meta-Comparative Guide to Thieno[3,2-d]pyrimidine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to competitively bind to the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammation.[1][2] This inherent advantage has made the thieno[3,2-d]pyrimidine scaffold a fertile ground for the development of targeted therapies.

Our analysis of the landscape reveals a primary focus on oncology, particularly in the inhibition of key kinases driving tumor progression. This guide will therefore concentrate on the comparative efficacy of these compounds in the context of cancer therapy, with a secondary look at their emerging roles in other therapeutic areas.

Comparative Efficacy in Oncology: A Meta-Analysis of Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been extensively explored as inhibitors of several crucial oncogenic kinases. Here, we compare their performance based on published in vitro and in vivo data.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key target in non-small-cell lung cancer (NSCLC).[3] Thieno[3,2-d]pyrimidine derivatives have emerged as potent EGFR inhibitors, including those effective against resistance-conferring mutations like T790M.[3][4]

Comparative Performance of Thieno[3,2-d]pyrimidine-Based EGFR Inhibitors

Compound/AlternativeTargetIC50 (nM)Cell LineKey FindingsReference
Compound B1 EGFRL858R/T790M13H1975Showed over 76-fold selectivity for mutant vs. wild-type EGFR. Blocked the G2/M phase of the cell cycle.[5]
Olmutinib (Lead Cmpd) EGFRL858R/T790M-H1975A third-generation EGFR inhibitor serving as a benchmark.[4][5]
AZD9291 (Osimertinib) EGFRL858R/T790M-H1975A standard-of-care EGFR inhibitor, often used as a positive control.[5]
Chiral Compound A1 EGFRL858R/T790M4.10H1975Exhibited potent inhibition in both kinase and cellular assays.[4]
Compound 7a EGFRWT & EGFRT790MSignificant InhibitionHepG2, PC3Showed a dual inhibitory effect and induced apoptosis.[6]

Causality in Experimental Design: The focus on the H1975 cell line is strategic, as it harbors the L858R/T790M double mutation, a common mechanism of resistance to first and second-generation EGFR inhibitors.[4] Assays measuring inhibition of both wild-type (WT) and mutant EGFR are crucial to assess the selectivity and potential for side effects, as inhibition of WT EGFR in healthy tissues can lead to toxicity.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 values of test compounds against EGFR.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human EGFR kinase (WT or mutant) in kinase buffer.

    • Prepare a substrate solution containing a poly(Glu, Tyr) peptide and ATP at a concentration near the Km for the enzyme.

    • Prepare serial dilutions of the thieno[3,2-d]pyrimidine test compounds in DMSO.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to a 384-well plate.

    • Add 10 µL of the EGFR kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate for 1 hour at 30°C.

  • Detection:

    • Add 25 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

    • Incubate for 40 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[7] Thieno[3,2-d]pyrimidines have been investigated as inhibitors of various CDKs.

Comparative Performance of Thieno[3,2-d]pyrimidine-Based CDK Inhibitors

CompoundTargetIC50 (nM)Cell LineKey FindingsReference
Compound 20 CDK7PotentMDA-MB-453Optimized for potency and pharmacokinetic properties. Favorable oral bioavailability.[7]
Compound 6e CDKs-HeLa, HT-29Showed significant inhibition of cell proliferation (81-86%) and induced apoptosis. Docking studies suggest targeting of CDKs.[8]

Signaling Pathway: CDK-Mediated Cell Cycle Progression

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates transcription Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 activates M_Phase_Entry M_Phase_Entry CDK1->M_Phase_Entry Thieno[3,2-d]pyrimidines Thieno[3,2-d]pyrimidines Thieno[3,2-d]pyrimidines->CDK4/6 inhibit Thieno[3,2-d]pyrimidines->CDK1 inhibit

Caption: Thieno[3,2-d]pyrimidines can inhibit CDKs, arresting the cell cycle.

Other Kinase Targets

The versatility of the thieno[3,2-d]pyrimidine scaffold is evident from its activity against a range of other kinases implicated in cancer and other diseases.

  • Tubulin Polymerization: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing G2/M phase arrest and apoptosis.[9] Two such analogs, 13 and 25d , exhibited IC50 values around 1 nM and were able to overcome P-glycoprotein-mediated multidrug resistance.[9]

  • Phosphoinositide 3-kinase (PI3K): This is a key node in cell survival and proliferation pathways. Some thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3K isoforms.[10][11]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 can block tumor angiogenesis. Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[12]

  • Receptor-Interacting Protein Kinase 2 (RIPK2): In the realm of inflammation, thieno[3,2-d]pyrimidine derivative HY3 was identified as a potent RIPK2 inhibitor (IC50 = 11 nM) with significant anti-inflammatory and hepatoprotective effects in an in vivo model of acute liver injury.[13]

Structure-Activity Relationship (SAR) Meta-Analysis

By synthesizing data across multiple studies, we can derive overarching principles guiding the design of potent thieno[3,2-d]pyrimidine inhibitors.

SAR_Analysis cluster_substitutions Key Substitution Points cluster_outcomes Impact on Activity Thieno[3,2-d]pyrimidine_Core Thieno[3,2-d]pyrimidine Core Position_2 Position 2 (e.g., Aryl groups) Thieno[3,2-d]pyrimidine_Core->Position_2 Position_4 Position 4 (e.g., Anilino, Morpholino) Thieno[3,2-d]pyrimidine_Core->Position_4 Position_6 Position 6 (e.g., Phenyl, Cyclohexyl) Thieno[3,2-d]pyrimidine_Core->Position_6 Potency Potency Position_2->Potency Modulates Selectivity Selectivity Position_4->Selectivity Crucial for PK_Properties Pharmacokinetics Position_6->PK_Properties Influences

Caption: SAR for thieno[3,2-d]pyrimidines, highlighting key modification sites.

  • Substitutions at the 4-position are critical for potent kinase inhibition, often involving anilino or morpholino moieties that can form key hydrogen bonds within the ATP-binding pocket.[11]

  • Aryl groups at the 2- and 6-positions can be modified to enhance potency and selectivity. For instance, in EGFR inhibitors, small electron-donating groups on a 2-phenyl ring can improve activity.[11]

  • Introduction of chiral centers can significantly impact potency, as seen with EGFR inhibitors where specific enantiomers are more active.[14]

  • Scaffold hopping , such as replacing a benzene ring with a thiophene ring, has been a successful strategy in discovering novel anticancer agents.[8]

General Workflow for Meta-Analysis of Preclinical Compounds

The synthesis of data for this guide follows a structured approach to ensure objectivity and comprehensiveness.

Meta_Analysis_Workflow Define_Question Define Research Question (e.g., Comparative efficacy of Thieno[3,2-d]pyrimidines) Literature_Search Systematic Literature Search (PubMed, Scopus, etc.) Define_Question->Literature_Search Study_Selection Study Selection & Screening (Inclusion/Exclusion Criteria) Literature_Search->Study_Selection Data_Extraction Data Extraction (IC50, cell lines, targets) Study_Selection->Data_Extraction Data_Synthesis Qualitative & Quantitative Data Synthesis Data_Extraction->Data_Synthesis SAR_Analysis Structure-Activity Relationship Analysis Data_Synthesis->SAR_Analysis Guide_Compilation Compilation of Comparison Guide SAR_Analysis->Guide_Compilation

Caption: A generalized workflow for conducting a meta-comparative analysis.

Conclusion and Future Directions

The meta-comparative analysis of thieno[3,2-d]pyrimidine and its isomers reveals a versatile and highly druggable scaffold. Its derivatives have demonstrated potent and selective inhibition of a multitude of kinases central to cancer and inflammatory diseases. The most promising compounds exhibit low nanomolar IC50 values against clinically relevant targets, including drug-resistant mutants, and some have shown favorable in vivo properties.

Future research should focus on:

  • Optimizing Pharmacokinetics: While many compounds show excellent in vitro potency, further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is needed to translate these findings into clinical candidates.[7]

  • Head-to-Head In Vivo Studies: More comparative in vivo studies against current standards-of-care are required to definitively establish the therapeutic potential of novel thieno[3,2-d]pyrimidine derivatives.

  • Expansion to Other Therapeutic Areas: While oncology is the dominant focus, the potent anti-inflammatory activity observed for RIPK2 inhibitors suggests that the thieno[3,2-d]pyrimidine scaffold holds promise for a broader range of indications.[13]

This guide provides a consolidated view of the current research landscape, offering a valuable resource for medicinal chemists and drug development professionals working to harness the therapeutic potential of thieno[3,2-d]pyrimidine compounds.

References

  • PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link][3]

  • National Institutes of Health. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][10]triazolo[1,5-a]pyrimidine Derivatives. [Link][10]

  • Wiley Online Library. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. [Link][4]

  • ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF. [Link][1]

  • PubMed. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. [Link][6]

  • National Institutes of Health. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link][5]

  • Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

  • MDPI. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. [Link]

  • PubMed Central. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link][8]

  • ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link][2]

  • PubMed. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. [Link][7]

  • MDPI. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. [Link]

  • PubMed. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. [Link][13]

  • PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]

  • PubMed. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. [Link][9]

  • PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link][12]

  • PubMed Central. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. [Link]

  • ScienceDirect. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link][14]

  • Semantic Scholar. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. [Link]

  • SciELO. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. [Link]

  • ResearchGate. (2007). (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The synthesis and handling of novel chemical entities like 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, a member of the biologically significant thienopyrimidine class, demand a thorough understanding of their entire lifecycle, including proper disposal.[1][2][3][4][5] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment.

Chemical Profile and Safety Considerations

To ensure proper handling, a summary of key information is essential. The table below outlines the known data for this compound and general safety precautions for related compounds.

Property Information Source
Chemical Name This compoundChemSrc[9]
CAS Number 156424-47-4ChemSrc[9]
Assumed Hazards Based on related compounds, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10]Angene Chemical[10]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[8][10]Fisher Scientific[8], Angene Chemical[10]
Handling Use only in a well-ventilated area, such as a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[8][10]Fisher Scientific[8], Angene Chemical[10]

Part 1: Waste Characterization and Segregation

The cornerstone of compliant chemical disposal is the accurate determination of whether the waste is hazardous.[11] Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Step 1: Hazardous Waste Determination

Given the absence of specific data for this compound, a conservative approach is required. Treat all waste containing this compound as hazardous chemical waste. This includes:

  • Pure, unused, or expired this compound.

  • Solutions containing the compound.

  • Contaminated materials such as gloves, weighing paper, and pipette tips.

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[11]

  • Solid Waste: Collect dry, solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, vials) in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and sealable container. Do not mix with other waste streams, particularly chlorinated solvents, unless explicitly permitted by your institution's waste management plan.[12]

  • Sharps: Any sharps (needles, razor blades, contaminated glass) must be placed in a designated, puncture-resistant sharps container.[13][14]

The following diagram illustrates the initial decision-making process for waste segregation.

Caption: Initial waste segregation workflow.

Part 2: Accumulation and Labeling Protocol

Proper accumulation and labeling are mandated by law and are critical for the safety of laboratory personnel and waste handlers.[15][16]

Step 1: Container Selection and Management

  • Use containers that are in good condition and compatible with the chemical waste.[16]

  • Keep containers closed at all times, except when adding waste.[16]

  • Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation and under the control of the operator.[17]

Step 2: Hazardous Waste Labeling

All hazardous waste containers must be clearly labeled.[13] The label must include:

  • The words "Hazardous Waste." [16]

  • The full chemical name: "this compound" and any other chemical constituents in the container, listed by percentage. Avoid abbreviations or chemical formulas.

  • The date when the container was first used for waste accumulation.

  • The name and contact information of the principal investigator or laboratory supervisor.

  • An indication of the hazards (e.g., "Toxic," "Irritant").

Part 3: Final Disposal and Record-Keeping

The final stage of disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[6][11]

Step 1: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[13] This is illegal and environmentally harmful.[14]

  • Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Step 2: Documentation

Maintain meticulous records of all hazardous waste generated and disposed of. This includes:

  • A copy of the hazardous waste pickup request.

  • The date and quantity of waste removed.

  • The manifest provided by the disposal company, which tracks the waste from your laboratory to its final destination.[15][18]

The overall disposal workflow is summarized in the diagram below.

G cluster_0 In-Lab Waste Management cluster_1 EHS & External Disposal cluster_2 Compliance & Safety A 1. Characterize Waste (Assume Hazardous) B 2. Segregate Waste (Solid, Liquid, Sharps) A->B C 3. Use Proper Containers B->C D 4. Label Container Correctly ('Hazardous Waste', Contents, Dates) C->D E 5. Request Pickup from EHS D->E F 6. Licensed Transporter Collects Waste E->F G 7. Transport to TSDF F->G H 8. Final Disposal (e.g., Incineration) G->H I Maintain Records (Manifests, Logs) H->I

Caption: End-to-end chemical waste disposal workflow.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental health. Always consult your institution's specific waste management plan and your EHS department for guidance.

References

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). Vertex AI Search.
  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Chemsrc. (2025). This compound.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • EPA. (n.d.). Hazardous Waste. Available from: [Link]

  • EPA. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • NY.gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • EPA. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Saint Louis University. (2023). Laboratory Waste.
  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
  • Lab Waste. (2025). Laboratory Waste Guide 2025.
  • PubMed. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy.
  • ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Thienopyrimidine Amide Derivatives.
  • PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents.

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Navigating the Safe Handling of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage: Understanding the Risks

The foundational step in any laboratory protocol is a thorough understanding of the potential hazards. Based on available data for similar compounds, 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is classified as an irritant[1]. This necessitates a cautious approach, as irritation can affect the skin, eyes, and respiratory system.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation[2][3].

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the nose, throat, and lungs[2].

  • Unknown Toxicological Properties: As with many research chemicals, the full toxicological profile of this specific compound has not been extensively investigated. Therefore, it is prudent to treat it with a high degree of caution, assuming it may have other, as yet unidentified, hazardous properties.

This initial hazard assessment dictates the necessary level of personal protective equipment (PPE) and the engineering controls required for safe handling.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical to mitigate the risks identified above. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.Protects against accidental splashes of the compound, which could cause serious eye irritation[2][3][4]. Face shields offer an additional layer of protection for the entire face[4][5].
Hand Protection Chemically resistant gloves (e.g., nitrile). It is advisable to double-glove, especially during prolonged handling or when working with solutions.Prevents direct skin contact and potential irritation[2]. Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove[4].
Body Protection A flame-resistant lab coat that is fully buttoned.Protects the skin and personal clothing from contamination[4][5].
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation from airborne particulates[2].

This multi-layered approach to PPE ensures comprehensive protection from the primary routes of exposure.

Engineering Controls and Safe Handling Procedures

Beyond PPE, the laboratory environment itself must be engineered to minimize exposure. The following workflow outlines the standard operating procedure for handling this compound.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep Don appropriate PPE FumeHood Ensure chemical fume hood is operational Prep->FumeHood Weigh Weigh solid compound in fume hood FumeHood->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Clean Clean work area and equipment Dissolve->Clean Dispose Segregate and label waste Clean->Dispose Doff Doff PPE correctly Dispose->Doff Wash Wash hands thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood[6][7].

    • Before starting, ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, perform this task within the fume hood to contain any dust.

    • Avoid creating dust by handling the material gently.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Properly segregate and label all waste streams as described in the disposal section.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency_Response_Plan cluster_Exposure Exposure Event cluster_Response Immediate Response cluster_FollowUp Follow-Up Skin_Contact Skin Contact Rinse_Skin Rinse with water for 15 min Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with water for 15 min Eye_Contact->Rinse_Eyes Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth, do NOT induce vomiting Ingestion->Rinse_Mouth Seek_Medical Seek immediate medical attention Rinse_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical SDS_Info Provide SDS for related compounds Seek_Medical->SDS_Info Spill Spill Response Spill_Contain Contain spill with absorbent material Spill->Spill_Contain Spill_Clean Clean spill area Spill_Contain->Spill_Clean Spill_Dispose Dispose of as hazardous waste Spill_Clean->Spill_Dispose

Caption: Emergency response plan for exposure or spills.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[6].

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2][6].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[6].

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste"[8].

  • Disposal: Dispose of all waste through your institution's EHS-approved hazardous waste disposal program. Adhere to all local, regional, and national regulations for chemical waste disposal[6][9][10].

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure and responsible laboratory environment.

References

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